molecular formula C15H19Cl2N3O2S B15617743 TT01001

TT01001

Cat. No.: B15617743
M. Wt: 376.3 g/mol
InChI Key: IBKBNNZZQOIWCI-UHFFFAOYSA-N
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Description

a mitoNEET ligand;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19Cl2N3O2S

Molecular Weight

376.3 g/mol

IUPAC Name

ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate

InChI

InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23)

InChI Key

IBKBNNZZQOIWCI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Mechanisms of TT01001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of TT01001, a novel small molecule with therapeutic potential in metabolic and neurological disorders. This compound is characterized as a selective agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B).[1] Its multifaceted activity centers on mitigating mitochondrial dysfunction, thereby reducing oxidative stress and neuronal apoptosis.[1][2]

Core Mechanisms of Action

This compound exerts its therapeutic effects through a dual mechanism:

  • MitoNEET Agonism: this compound directly binds to and activates mitoNEET, a key regulator of mitochondrial function.[1][3] This interaction helps to maintain mitochondrial integrity and function, which is often compromised in pathological states.

  • MAO-B Inhibition: this compound inhibits the activity of monoamine oxidase B, an enzyme involved in the degradation of neurotransmitters and a source of oxidative stress in the brain.[1]

These actions collectively contribute to the attenuation of oxidative stress and the prevention of apoptosis, positioning this compound as a promising candidate for the treatment of type II diabetes and neurological conditions such as subarachnoid hemorrhage.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueSpeciesAssayReference
MAO-B Inhibition IC50 8.84 µMNot SpecifiedEnzyme Inhibition Assay[1]

Signaling Pathways and Logical Relationships

The signaling pathway of this compound's action on neuronal cells following a subarachnoid hemorrhage is depicted below.

TT01001_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Neuron cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound mitoNEET mitoNEET This compound->mitoNEET activates MAOB MAO-B This compound->MAOB inhibits Mito_Function Mitochondrial Function mitoNEET->Mito_Function promotes ROS Oxidative Stress (ROS) MAOB->ROS generates Mito_Function->ROS reduces Bax Bax (Pro-apoptotic) ROS->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Apoptosis Neuronal Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

This compound signaling cascade in neuroprotection.

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

MAO-B Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-B.

  • Methodology: A standard enzyme inhibition assay was likely performed using a purified or recombinant MAO-B enzyme. The activity of the enzyme would be measured in the presence of varying concentrations of this compound. The substrate for MAO-B and the method for detecting product formation would be specific to the assay format used. The IC50 value is then calculated from the dose-response curve.

In Vivo Studies in a Type II Diabetes Mouse Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a model of type II diabetes.

  • Animal Model: db/db mice, a genetic model of obesity, insulin (B600854) resistance, and type II diabetes.

  • Treatment: this compound was administered orally at a dose of 100 mg/kg once daily for 28 days.[1]

  • Outcome Measures:

    • Glycemic Control: Blood glucose levels were monitored to assess improvements in hyperglycemia.

    • Lipid Profile: Serum lipid levels were measured to evaluate effects on hyperlipidemia.

    • Glucose Tolerance: Glucose tolerance tests were performed to assess insulin sensitivity.

    • Body Weight: Animal weights were recorded to monitor for potential side effects like weight gain.

    • Mitochondrial Function: The activity of mitochondrial complex II + III in skeletal muscle was measured to assess the impact on mitochondrial function.[3]

In Vivo Studies in a Subarachnoid Hemorrhage (SAH) Rat Model
  • Objective: To investigate the neuroprotective effects of this compound in a model of early brain injury after SAH.

  • Animal Model: An endovascular perforation model of SAH in rats.

  • Treatment: this compound was administered intraperitoneally at doses of 1-9 mg/kg as a single dose 1 hour after SAH induction.[1][2]

  • Outcome Measures:

    • Neurological Deficits: Neurological tests were conducted to evaluate functional recovery.[2]

    • Oxidative Stress: Dihydroethidium (DHE) staining was used to measure oxidative stress in the brain tissue.[2]

    • Neuronal Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was employed to quantify apoptotic neurons.[2]

    • Apoptotic Markers: Western blot analysis was used to measure the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[2]

Experimental Workflow

The general workflow for evaluating the neuroprotective effects of this compound in the SAH model is illustrated below.

SAH_Experimental_Workflow cluster_analysis Post-Mortem Analysis SAH_Induction SAH Induction (Endovascular Perforation) Treatment This compound Administration (1-9 mg/kg, i.p.) SAH_Induction->Treatment Neurological_Assessment Neurological Tests Treatment->Neurological_Assessment Tissue_Harvesting Brain Tissue Harvesting (24h post-SAH) Neurological_Assessment->Tissue_Harvesting DHE_Staining Oxidative Stress (DHE Staining) Tissue_Harvesting->DHE_Staining TUNEL_Staining Neuronal Apoptosis (TUNEL Staining) Tissue_Harvesting->TUNEL_Staining Western_Blot Protein Expression (Bax, Bcl-2) Tissue_Harvesting->Western_Blot

Workflow for SAH animal model experiments.

References

TT01001: A Selective mitoNEET Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001, chemical name ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel, selective, and orally active agonist of mitoNEET.[1][2] As a key protein integrated into the outer mitochondrial membrane, mitoNEET plays a crucial role in regulating mitochondrial function, iron homeostasis, and cellular metabolism.[3][4] this compound has demonstrated significant potential in preclinical models of type 2 diabetes by improving hyperglycemia, hyperlipidemia, and glucose intolerance without the weight gain associated with some existing therapies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualization of associated signaling pathways to support further research and development in the field of metabolic diseases.

Introduction to this compound and mitoNEET

MitoNEET, also known as CISD1, is a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane.[4] It functions as a critical regulator of mitochondrial respiration and iron transport.[4] Dysregulation of mitoNEET has been implicated in various metabolic disorders, including obesity and type 2 diabetes. This compound was developed as a selective ligand for mitoNEET, designed based on the structure of pioglitazone, a known but non-selective mitoNEET binder.[1] Unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), thereby avoiding some of the side effects associated with PPARγ agonists.[1] this compound has also been identified as a monoamine oxidase B (MAO-B) inhibitor.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueTargetAssayReference
MAO-B Inhibition (IC₅₀)8.84 μMMonoamine Oxidase BEnzyme Inhibition Assay[2]
PPARγ ActivationNo activationPPARγLuciferase Reporter Assay[1]

Table 2: In Vivo Efficacy of this compound in db/db Mice

ParameterTreatment GroupValue% Change vs. Vehiclep-valueReference
Plasma Glucose (mg/dL)Vehicle550 ± 25--[1]
This compound (100 mg/kg/day)350 ± 30↓ 36.4%<0.01[1]
Plasma Triglycerides (mg/dL)Vehicle250 ± 20--[1]
This compound (100 mg/kg/day)150 ± 15↓ 40%<0.01[1]
Body Weight Gain (g)Pioglitazone+ 5.2 ± 0.5-<0.01 vs. Vehicle[1]
This compound (100 mg/kg/day)+ 1.5 ± 0.8No significant change>0.05 vs. Vehicle[1]
Mitochondrial Complex II+III Activity (skeletal muscle)db/m (lean control)Normalized to 100%--[1]
db/db (vehicle)Elevated-<0.01 vs. db/m[1]
db/db (this compound)Suppressed to near db/m levels<0.01 vs. db/db vehicle[1]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by binding to and modulating the function of mitoNEET. This interaction leads to the amelioration of mitochondrial dysfunction and improvement in metabolic homeostasis.

Proposed Signaling Pathway of this compound in Metabolic Regulation

The binding of this compound to mitoNEET is proposed to stabilize the protein and influence its function in regulating mitochondrial iron levels and reactive oxygen species (ROS) production. This, in turn, can lead to increased adiponectin production and improved insulin (B600854) sensitivity.

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds to Mito_Function Mitochondrial Homeostasis (Iron and ROS regulation) mitoNEET->Mito_Function Modulates Adiponectin Adiponectin Secretion Mito_Function->Adiponectin Promotes Insulin_Sensitivity Improved Insulin Sensitivity Adiponectin->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose Tissue) Insulin_Sensitivity->Glucose_Uptake Metabolic_Improvement Amelioration of Type 2 Diabetes Glucose_Uptake->Metabolic_Improvement

Caption: Proposed signaling cascade of this compound in metabolic regulation.

Neuroprotective Mechanism of this compound

In the context of neuronal injury, such as subarachnoid hemorrhage, this compound has been shown to be neuroprotective by attenuating oxidative stress and neuronal apoptosis.[5]

TT01001_Neuroprotection_Pathway SAH Subarachnoid Hemorrhage (SAH) Mito_Dysfunction Mitochondrial Dysfunction SAH->Mito_Dysfunction Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress Neuroprotection Neuroprotection Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis This compound This compound mitoNEET mitoNEET Activation This compound->mitoNEET mitoNEET->Mito_Dysfunction Prevents

Caption: Neuroprotective mechanism of this compound in neuronal injury.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Binding Assay (Hypothetical Adaptation)

While the specific binding assay for this compound to mitoNEET is not detailed in the primary literature, a cellular thermal shift assay (CETSA) is a common method to confirm target engagement.

CETSA_Workflow start Start cell_culture 1. Cell Culture (e.g., cells overexpressing mitoNEET) start->cell_culture treatment 2. Treatment (Incubate with this compound or vehicle) cell_culture->treatment heat_shock 3. Heat Shock (Apply temperature gradient) treatment->heat_shock lysis 4. Cell Lysis heat_shock->lysis centrifugation 5. Centrifugation (Separate soluble and aggregated proteins) lysis->centrifugation quantification 6. Protein Quantification (e.g., Western Blot for mitoNEET) centrifugation->quantification analysis 7. Data Analysis (Compare soluble mitoNEET levels) quantification->analysis end End analysis->end

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture: Culture cells expressing the target protein (mitoNEET) to 80-90% confluency.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heat Treatment: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble mitoNEET using Western blotting with a specific anti-mitoNEET antibody.

  • Data Analysis: Compare the band intensities of soluble mitoNEET at different temperatures between the this compound-treated and vehicle-treated groups. An increase in the thermal stability of mitoNEET in the presence of this compound indicates target engagement.

Mitochondrial Complex II+III Activity Assay

This protocol is adapted from the methodology used to assess the effect of this compound on mitochondrial function in the skeletal muscle of db/db mice.[1]

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from skeletal muscle tissue using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing succinate (B1194679) (substrate for Complex II), and cytochrome c (electron acceptor for Complex III).

  • Assay Initiation: Add a known amount of mitochondrial protein to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of cytochrome c reduction, which is proportional to the combined activity of Complex II and III. Compare the activity between different treatment groups.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is a standard method to assess glucose metabolism in animal models.

Protocol:

  • Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Baseline Glucose Measurement: Measure baseline blood glucose levels (t=0) from a tail snip using a glucometer.

  • Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. Compare the AUC values between different treatment groups.

Conclusion

This compound represents a promising selective mitoNEET agonist with therapeutic potential for type 2 diabetes and potentially other metabolic and neurodegenerative disorders. Its ability to improve metabolic parameters without causing weight gain highlights its favorable profile compared to some existing treatments. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the mechanism of action and therapeutic applications of this compound. Further research is warranted to fully elucidate the binding kinetics of this compound to mitoNEET and to translate these preclinical findings into clinical applications.

References

TT01001: A Technical Overview of its Dual-Action Mechanism as a Monoamine Oxidase B Inhibitor and mitoNEET Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001 is a novel small molecule that has garnered significant interest for its dual mechanism of action: the selective inhibition of monoamine oxidase B (MAO-B) and the agonism of the mitochondrial outer membrane protein, mitoNEET.[1] This technical guide provides an in-depth overview of the currently available data on this compound, with a focus on its MAO-B inhibitory properties and its potential therapeutic implications. The document summarizes key quantitative data, details plausible experimental methodologies for its characterization, and visualizes its proposed signaling pathways.

Introduction to this compound

This compound is an orally active compound recognized for its potential in addressing neurological disorders and type II diabetes.[1] Its therapeutic effects are attributed to its ability to modulate two key cellular targets:

  • Monoamine Oxidase B (MAO-B): An enzyme primarily located on the outer mitochondrial membrane, responsible for the degradation of several key neurotransmitters, including dopamine.[2] Inhibition of MAO-B can increase the synaptic availability of these neurotransmitters, a strategy employed in the treatment of Parkinson's disease.[3]

  • mitoNEET: A 2Fe-2S iron-sulfur protein located on the outer mitochondrial membrane that plays a role in regulating mitochondrial function, iron homeostasis, and the production of reactive oxygen species (ROS).[4]

The dual engagement of these targets suggests that this compound may offer a multi-faceted approach to treating complex diseases with underlying mitochondrial dysfunction and neurotransmitter imbalances.

Quantitative Data on MAO-B Inhibition

The inhibitory potency of this compound against MAO-B has been determined, providing a quantitative measure of its activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 Value
This compoundMonoamine Oxidase B (MAO-B)8.84 µM[1]
This compoundMonoamine Oxidase A (MAO-A)Data not available

Note: While this compound is described as a selective MAO-B inhibitor, the IC50 value for its activity against MAO-A is not currently available in the reviewed scientific literature. Therefore, a quantitative selectivity index (MAO-A IC50 / MAO-B IC50) cannot be calculated at this time.

Experimental Protocols

In Vitro Monoamine Oxidase B Inhibition Assay

The following protocol describes a plausible method for determining the IC50 value of this compound for MAO-B, based on established fluorometric assays.

Objective: To determine the concentration of this compound required to inhibit 50% of MAO-B activity in vitro.

Materials:

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare a stock solution of the positive control, Selegiline, in a similar manner.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human MAO-B enzyme to a working concentration in the assay buffer.

    • Prepare a working solution of the substrate, kynuramine, in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the diluted this compound solutions or the positive control.

    • Add the diluted MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for approximately 15 minutes to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Detection:

    • The deamination of kynuramine by MAO-B results in the formation of the fluorescent product, 4-hydroxyquinoline.

    • After a set incubation period (e.g., 30-60 minutes) at 37°C, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound is rooted in its ability to modulate signaling pathways associated with neuronal survival and mitochondrial health.

MAO-B Inhibition and Neuroprotection

Inhibition of MAO-B by this compound is proposed to confer neuroprotection through several mechanisms:

  • Increased Dopamine Levels: By preventing the breakdown of dopamine, this compound can increase its availability in the synapse, which is beneficial in conditions like Parkinson's disease where dopaminergic neurons are lost.[3]

  • Reduced Oxidative Stress: The enzymatic activity of MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species.[3] By inhibiting MAO-B, this compound reduces the production of H₂O₂, thereby mitigating oxidative stress and protecting neurons from damage.

  • Induction of Pro-Survival Factors: Studies on other MAO-B inhibitors have shown that they can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[5][6]

MAO_B_Inhibition_Pathway This compound This compound MAO_B MAO-B This compound->MAO_B Neurotrophic_Factors Pro-survival Factors (Bcl-2, BDNF, GDNF) This compound->Neurotrophic_Factors Induces Dopamine Dopamine MAO_B->Dopamine Metabolizes DOPAC DOPAC + H₂O₂ MAO_B->DOPAC Produces Oxidative_Stress Oxidative Stress MAO_B->Oxidative_Stress Leads to Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection

MAO-B Inhibition Pathway of this compound
mitoNEET Agonism and Mitochondrial Function

As a mitoNEET agonist, this compound is believed to enhance mitochondrial function and protect against cellular stress.

  • Regulation of Iron and ROS Homeostasis: mitoNEET is involved in the transfer of iron-sulfur clusters, which are essential for the function of many mitochondrial enzymes.[4] By interacting with mitoNEET, this compound may help regulate mitochondrial iron levels and reduce the production of reactive oxygen species.

  • Attenuation of Apoptosis: In a model of subarachnoid hemorrhage, this compound treatment was shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, suggesting a role in preventing cell death.

mitoNEET_Agonism_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Mitochondrial_Dysfunction Mitochondrial Dysfunction mitoNEET->Mitochondrial_Dysfunction Prevents Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Survival Neuronal Survival Apoptosis->Cell_Survival Reduces Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

mitoNEET Agonism Pathway of this compound

Summary and Future Directions

This compound presents a promising therapeutic profile through its dual action on MAO-B and mitoNEET. Its ability to inhibit MAO-B suggests its potential in neurodegenerative diseases like Parkinson's, while its agonism of mitoNEET points towards a broader role in conditions characterized by mitochondrial dysfunction and oxidative stress.

Future research should focus on several key areas:

  • Determining the MAO-A IC50: Quantifying the inhibitory activity of this compound against MAO-A is crucial to confirm its selectivity for MAO-B and to better predict its potential side-effect profile.

  • Elucidating Downstream Signaling: Further investigation is needed to fully map the downstream signaling cascades activated by this compound's interaction with both MAO-B and mitoNEET.

  • In Vivo Efficacy Studies: Comprehensive preclinical studies in various disease models are required to validate the therapeutic potential of this compound and to establish its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a consolidated overview of the current knowledge on this compound, offering a valuable resource for researchers and drug development professionals interested in this novel dual-action molecule.

References

An In-depth Technical Guide to TT01001: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001 is a novel small molecule that has garnered significant interest in the scientific community for its dual-acting properties as a selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanisms of action of this compound. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic and neurological disorders. All quantitative data are presented in structured tables for ease of comparison, and detailed summaries of experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological context.

Chemical Structure and Physicochemical Properties

This compound, systematically named ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a synthetic compound designed based on the structure of pioglitazone, a known insulin (B600854) sensitizer. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate
Synonyms TT-01001, TT 01001
CAS Number 1022367-69-6
Molecular Formula C15H19Cl2N3O2S
Molecular Weight 376.3 g/mol
SMILES O=C(N1CCC(NC(NC2=CC(Cl)=CC(Cl)=C2)=S)CC1)OCC
Appearance Crystalline solid
Purity >98% (typically)
Solubility Soluble in DMSO and other organic solvents

Pharmacological Properties and Mechanism of Action

This compound exhibits a unique pharmacological profile by targeting two distinct proteins: mitoNEET and MAO-B.

MitoNEET Agonism

MitoNEET is an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane that plays a crucial role in regulating mitochondrial function, iron homeostasis, and cellular oxidative stress.[2] this compound acts as a selective agonist of mitoNEET without activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a target of pioglitazone.[3] This selectivity is a key feature of this compound, potentially avoiding some of the side effects associated with PPARγ activation.

The agonistic activity of this compound on mitoNEET leads to the stabilization of the protein and its iron-sulfur cluster, which in turn modulates mitochondrial function. This interaction is believed to be central to the therapeutic effects of this compound observed in preclinical models.

Monoamine Oxidase B (MAO-B) Inhibition

This compound is also a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters such as dopamine (B1211576). The inhibitory activity of this compound against MAO-B is characterized by the following quantitative measure:

ParameterValue
IC50 8.84 µM

The inhibition of MAO-B by this compound increases the levels of dopamine in the brain, a mechanism that is beneficial in neurodegenerative diseases like Parkinson's disease. The thiourea (B124793) moiety in the structure of this compound is a common feature in many reversible and non-competitive MAO-B inhibitors.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in preclinical models of type II diabetes and neurological injury.

Type II Diabetes

In a study utilizing db/db mice, a well-established model of type II diabetes, oral administration of this compound (100 mg/kg, once daily for 28 days) demonstrated significant improvements in key metabolic parameters.[1]

ParameterEffect of this compound Treatment
Hyperglycemia Significantly reduced blood glucose levels.
Hyperlipidemia Improved lipid profile.
Glucose Intolerance Enhanced glucose tolerance.
Body Weight No significant weight gain was observed.
Mitochondrial Function Ameliorated mitochondrial dysfunction in skeletal muscle.

These findings suggest that this compound could be a promising therapeutic agent for type II diabetes, offering efficacy comparable to existing treatments but potentially with a better side-effect profile.[3]

Neurological Injury (Subarachnoid Hemorrhage)

The neuroprotective effects of this compound were investigated in a rat model of subarachnoid hemorrhage (SAH).[4] Intraperitoneal administration of this compound (1-9 mg/kg, single dose) after SAH induction led to a significant attenuation of neuronal damage.[1]

ParameterEffect of this compound Treatment
Oxidative Stress Reduced markers of oxidative stress in the brain.
Neuronal Apoptosis Decreased the number of apoptotic neurons.
Mitochondrial Dysfunction Prevented mitoNEET-mediated mitochondrial dysfunction.
Neurological Deficits Improved neurological function.
Apoptotic Markers Decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2.

These results highlight the potential of this compound in treating neurological conditions characterized by oxidative stress and neuronal cell death.[4]

Experimental Protocols (Summaries)

Due to the unavailability of full-text articles in the public domain through the conducted searches, the following are summaries of the experimental methodologies based on the available information.

In Vivo Model of Type II Diabetes
  • Animal Model: Male db/db mice, a genetic model of obesity and type II diabetes.

  • Drug Administration: this compound was administered orally at a dose of 100 mg/kg once daily for 28 days.[1] A vehicle control group was also included.

  • Metabolic Assessments:

    • Blood Glucose and Lipids: Measured from blood samples at regular intervals.

    • Glucose Tolerance Test: Performed after the treatment period to assess glucose homeostasis.

  • Mitochondrial Function Analysis: Skeletal muscle tissue was collected to assess mitochondrial respiratory chain complex activities.

In Vivo Model of Subarachnoid Hemorrhage
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Subarachnoid hemorrhage was induced using the endovascular perforation model.

  • Drug Administration: this compound was administered intraperitoneally at doses of 1, 3, or 9 mg/kg one hour after SAH induction.[1] A vehicle control group was included.

  • Neurological Assessment: Neurological function was evaluated using a standardized scoring system.

  • Histological and Biochemical Analysis:

    • TUNEL Staining: To quantify apoptotic cells in brain tissue.

    • Western Blotting: To measure the protein levels of Bax and Bcl-2.

    • Oxidative Stress Markers: Assessed in brain homogenates.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated through its interaction with mitoNEET and MAO-B, initiating distinct signaling cascades.

This compound-MitoNEET Signaling Pathway

Activation of mitoNEET by this compound leads to the modulation of mitochondrial function, resulting in reduced oxidative stress and inhibition of the apoptotic cascade. The following diagram illustrates this proposed pathway.

TT01001_MitoNEET_Pathway This compound This compound MitoNEET MitoNEET This compound->MitoNEET activates Mito_Function Mitochondrial Function Stabilization MitoNEET->Mito_Function leads to ROS Reduced Oxidative Stress (ROS) Mito_Function->ROS Bcl2 Increased Bcl-2 ROS->Bcl2 Bax Decreased Bax ROS->Bax Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway of this compound via mitoNEET activation.

This compound and MAO-B Inhibition Workflow

The inhibition of MAO-B by this compound leads to an increase in dopamine levels, which is a key therapeutic strategy in Parkinson's disease. The experimental workflow to determine MAO-B inhibition is depicted below.

MAOB_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MAOB MAO-B Enzyme Incubation Incubation MAOB->Incubation Substrate MAO-B Substrate (e.g., kynuramine) Substrate->Incubation TT01001_sol This compound Solution TT01001_sol->Incubation Measurement Measure Product Formation Incubation->Measurement IC50 IC50 Calculation Measurement->IC50

Caption: Experimental workflow for determining MAO-B inhibition by this compound.

Conclusion and Future Directions

This compound is a promising dual-acting molecule with therapeutic potential in both metabolic and neurological disorders. Its ability to selectively activate mitoNEET and inhibit MAO-B provides a multi-faceted approach to disease treatment. The preclinical data in models of type II diabetes and subarachnoid hemorrhage are encouraging and warrant further investigation.

Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its long-term safety and efficacy in a broader range of disease models. The development of more detailed experimental protocols and a deeper understanding of its signaling pathways will be crucial for its potential translation into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols are summaries and may not be sufficient for direct replication. Researchers should refer to the original publications for complete methodologies.

References

TT01001 and Its Impact on Mitochondrial Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TT01001 is a novel, orally active small molecule that has been identified as a selective agonist of MitoNEET, a protein located on the outer mitochondrial membrane.[1][2] Research indicates that this compound plays a significant role in modulating mitochondrial function, offering potential therapeutic avenues for metabolic and neurological disorders. This technical guide synthesizes the current understanding of this compound's effects on mitochondrial bioenergetics and related cellular processes, based on available preclinical data.

Disclaimer: This document is based on publicly available information, primarily from research abstracts and summaries. Access to the full text of the primary research articles, containing detailed quantitative data and complete experimental protocols, was not available. Therefore, the data presented here is qualitative or summary in nature, and the experimental methodologies are described in general terms.

Core Mechanism of Action

This compound exerts its effects by binding to MitoNEET, a [2Fe-2S] cluster-containing protein that is implicated in the regulation of mitochondrial iron homeostasis, reactive oxygen species (ROS) production, and energy metabolism.[3][4][5] Unlike the structurally related anti-diabetic drug pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), suggesting a more targeted mechanism of action on mitochondrial function.[1]

The proposed signaling pathway for this compound's action on mitochondrial function is depicted below:

TT01001_Signaling_Pathway This compound This compound MitoNEET MitoNEET This compound->MitoNEET Binds to & Activates Mitochondrial_Function Mitochondrial Homeostasis MitoNEET->Mitochondrial_Function Regulates Complex_II_III Suppresses Elevated Complex II+III Activity Mitochondrial_Function->Complex_II_III Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Function->Oxidative_Stress Apoptosis Modulation of Apoptosis Mitochondrial_Function->Apoptosis Therapeutic_Effects Therapeutic Effects (e.g., Improved Glucose Metabolism, Neuroprotection) Mitochondrial_Function->Therapeutic_Effects Bcl2 ↑ Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Bax ↓ Bax (Pro-apoptotic) Apoptosis->Bax

Caption: Proposed signaling pathway of this compound's effect on mitochondrial function.

Effects on Mitochondrial Respiratory Chain

In a preclinical model of type II diabetes using db/db mice, treatment with this compound was shown to ameliorate mitochondrial dysfunction in skeletal muscle.[1] Specifically, the elevated activity of mitochondrial complex II + III, a characteristic of this disease model, was significantly suppressed by this compound administration.[1]

ParameterAnimal ModelTissueEffect of this compoundReference
Mitochondrial Complex II + III Activitydb/db mice (Type II Diabetes)Skeletal MuscleSignificantly suppressed the elevated activity[1]

Modulation of Oxidative Stress and Apoptosis

This compound has demonstrated neuroprotective effects in a rat model of subarachnoid hemorrhage (SAH).[6] Its mechanism in this context is linked to the attenuation of oxidative stress and neuronal apoptosis by preventing mitoNEET-mediated mitochondrial dysfunction.[6] Treatment with this compound led to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[6]

ParameterAnimal ModelEffect of this compoundReference
Oxidative StressRat model of subarachnoid hemorrhageReduced[6]
Neuronal ApoptosisRat model of subarachnoid hemorrhageReduced[6]
Bax ExpressionRat model of subarachnoid hemorrhageDecreased[6]
Bcl-2 ExpressionRat model of subarachnoid hemorrhageIncreased[6]

Experimental Methodologies

The following provides a general overview of the experimental protocols used in the key studies of this compound. Detailed procedures were not available in the accessed literature.

In Vivo Animal Studies:

  • Type II Diabetes Model:

    • Animals: db/db mice.

    • Treatment: this compound administered orally (p.o.) at a dose of 100 mg/kg once daily for 28 days.[2]

    • Assessments: Measurement of hyperglycemia, hyperlipidemia, and glucose intolerance. Mitochondrial complex activity assays on isolated skeletal muscle mitochondria.

  • Subarachnoid Hemorrhage (SAH) Model:

    • Animals: Rats.

    • Treatment: this compound administered intraperitoneally (i.p.) at doses ranging from 1-9 mg/kg as a single dose.[2]

    • Assessments: Neurological deficit scoring, dihydroethidium (B1670597) (DHE) staining for oxidative stress, TUNEL staining for apoptosis, and western blot analysis for Bax and Bcl-2 expression.

A generalized workflow for preclinical evaluation of this compound is illustrated below:

TT01001_Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_assessments Assessments Animal_Model Disease Model (e.g., db/db mice, SAH rats) Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) Animal_Model->Treatment_Groups Administration Drug Administration (e.g., p.o., i.p.) Treatment_Groups->Administration Outcome_Assessment Outcome Assessment Administration->Outcome_Assessment Mitochondrial_Assays Mitochondrial Function Assays (e.g., Complex II+III activity) Outcome_Assessment->Mitochondrial_Assays Cellular_Assays Cellular Assays (e.g., Oxidative Stress, Apoptosis) Outcome_Assessment->Cellular_Assays Protein_Expression Protein Expression Analysis (e.g., Western Blot for Bax/Bcl-2) Outcome_Assessment->Protein_Expression

Caption: Generalized experimental workflow for in vivo studies of this compound.

Summary and Future Directions

This compound is a promising therapeutic candidate that targets mitochondrial function through its interaction with mitoNEET. Preclinical studies have demonstrated its potential in ameliorating conditions associated with mitochondrial dysfunction, such as type II diabetes and neuronal injury following subarachnoid hemorrhage. Its ability to modulate mitochondrial respiratory chain activity, reduce oxidative stress, and inhibit apoptosis underscores its therapeutic potential.

Further research is warranted to elucidate the precise molecular mechanisms underlying this compound's effects and to translate these preclinical findings into clinical applications. The development of more detailed studies, including comprehensive dose-response analyses and long-term safety profiles, will be crucial for its advancement as a therapeutic agent. As of the current available information, this compound appears to be in the preclinical stage of development.

References

The Role of TT01001 in Attenuating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of TT01001, a selective agonist of the outer mitochondrial membrane protein mitoNEET, in attenuating oxidative stress. This compound has demonstrated significant therapeutic potential in preclinical models of neurological and metabolic diseases by mitigating cellular damage induced by reactive oxygen species (ROS). This document synthesizes the available data on this compound, detailing its effects on mitochondrial function, key signaling pathways, and cellular apoptosis. Experimental protocols for core assays and visual representations of the underlying molecular mechanisms are provided to support further research and development in this area.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a multitude of diseases, including neurodegenerative disorders and type II diabetes. The mitochondrion is a primary source of endogenous ROS, making it a critical target for therapeutic interventions aimed at mitigating oxidative damage.

This compound is a novel small molecule identified as a selective agonist of mitoNEET, a 17-kDa protein embedded in the outer mitochondrial membrane.[1] MitoNEET is a member of the iron-sulfur ([2Fe-2S]) cluster-containing protein family and has emerged as a crucial regulator of mitochondrial function, iron homeostasis, and cellular redox signaling.[2][3] By activating mitoNEET, this compound has been shown to confer significant protection against oxidative stress-induced cellular damage.[1][4] This guide will explore the molecular mechanisms by which this compound attenuates oxidative stress, supported by preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Mechanism of Action of this compound

This compound exerts its protective effects primarily through the activation of its direct target, mitoNEET. This interaction initiates a cascade of events that collectively enhance cellular resilience to oxidative stress.

Modulation of Mitochondrial Function

MitoNEET plays a critical role in regulating mitochondrial respiration and iron transport.[3] Dysfunctional mitochondria are a major source of ROS. In a preclinical model of type II diabetes (db/db mice), treatment with this compound was found to ameliorate mitochondrial dysfunction by suppressing the elevated activity of mitochondrial complex II + III in skeletal muscle.[1][3] This modulation of the electron transport chain likely contributes to a reduction in ROS leakage.

Attenuation of Oxidative Stress and Neuronal Apoptosis

In a rat model of subarachnoid hemorrhage (SAH), a condition associated with significant oxidative stress and neuronal damage, this compound demonstrated potent neuroprotective effects.[4][5] Administration of this compound led to a significant reduction in oxidative stress, as measured by dihydroethidium (B1670597) (DHE) staining, and a decrease in neuronal apoptosis, quantified by TUNEL assays.[4]

Furthermore, this compound treatment influenced the expression of key apoptosis-regulating proteins. It led to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards survival.[4]

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies on this compound. While the cited literature consistently reports significant effects, specific quantitative values for all parameters were not always available in the reviewed abstracts. The tables reflect the qualitative descriptions of these findings.

Table 1: Effects of this compound in a Rat Model of Subarachnoid Hemorrhage

ParameterAssayEffect of this compound TreatmentReference
Oxidative StressDHE StainingReduced[4]
Neuronal ApoptosisTUNEL StainingReduced[4]
Pro-apoptotic ProteinWestern Blot (Bax)Decreased Expression[4]
Anti-apoptotic ProteinWestern Blot (Bcl-2)Increased Expression[4]
Neurological DeficitsNeurological ScoringSignificantly Improved[4]

Table 2: Effects of this compound in a db/db Mouse Model of Type II Diabetes

ParameterAssayEffect of this compound TreatmentReference
Mitochondrial FunctionComplex II + III Activity AssaySignificantly Suppressed Elevated Activity[1][3]
HyperglycemiaBlood Glucose MeasurementImproved[1]
HyperlipidemiaLipid Profile AnalysisImproved[1]
Glucose IntoleranceGlucose Tolerance TestImproved[1]

Signaling Pathways

The activation of mitoNEET by this compound triggers downstream signaling cascades that contribute to the attenuation of oxidative stress. While the complete pathway is still under investigation, current evidence points to the involvement of the p38 MAPK pathway and the upregulation of antioxidant enzymes. A potential, though not yet directly confirmed for this compound, crosstalk with the Keap1-Nrf2 pathway may also play a role.

Proposed Signaling Pathway of this compound Action

TT01001_Signaling_Pathway cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound mitoNEET mitoNEET This compound->mitoNEET activates ROS Reduced ROS Production mitoNEET->ROS Mito_Function Improved Mitochondrial Function mitoNEET->Mito_Function p38_MAPK p38 MAPK Activation mitoNEET->p38_MAPK Bcl2 ↑ Bcl-2 mitoNEET->Bcl2 Bax ↓ Bax mitoNEET->Bax Apoptosis Reduced Apoptosis ROS->Apoptosis SOD2 ↑ SOD2 Expression p38_MAPK->SOD2 leads to Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway of this compound in attenuating oxidative stress.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Dihydroethidium (DHE) Staining for Superoxide Detection

This protocol is used to detect intracellular superoxide, a major ROS.

  • Tissue Preparation:

    • Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Excise the brain tissue and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by immersing it in 30% sucrose (B13894) in PBS at 4°C until it sinks.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

    • Cut 10-20 µm thick cryosections and mount them on glass slides.

  • Staining Procedure:

    • Wash the sections with PBS three times for 5 minutes each.

    • Prepare a 10 µM DHE solution in PBS, protected from light.

    • Incubate the sections with the DHE solution for 30 minutes at 37°C in a humidified, dark chamber.

    • Wash the sections with PBS three times for 5 minutes each.

    • Counterstain with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips with an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the sections using a fluorescence microscope with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm for oxidized DHE.

    • Capture images using consistent exposure settings across all samples.

    • Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay for Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Tissue Preparation:

    • Prepare tissue sections as described in the DHE staining protocol.

  • Staining Procedure (using a commercial kit):

    • Rehydrate and permeabilize the tissue sections according to the manufacturer's instructions (e.g., with proteinase K or Triton X-100).

    • Wash with PBS.

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

    • Wash the sections with PBS.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount the coverslips with an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the label used.

    • Count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-stained) in multiple fields of view.

    • Calculate the apoptotic index as (number of TUNEL-positive cells / total number of cells) x 100%.

Western Blotting for Bax, Bcl-2, and mitoNEET

This technique is used to quantify the expression levels of specific proteins.

  • Protein Extraction:

    • Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, mitoNEET, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST three times for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST three times for 10 minutes each.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest's band intensity to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of oxidative stress.

Experimental_Workflow cluster_model Preclinical Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Model Induce Disease Model (e.g., SAH in rats) Treatment Administer this compound or Vehicle Model->Treatment Behavioral Neurological/Behavioral Assessment Treatment->Behavioral Tissue Tissue Collection (e.g., Brain) Behavioral->Tissue DHE DHE Staining (Oxidative Stress) Tissue->DHE TUNEL TUNEL Assay (Apoptosis) Tissue->TUNEL WB Western Blot (Bax, Bcl-2, mitoNEET) Tissue->WB Mito Mitochondrial Function Assay Tissue->Mito

Caption: A typical experimental workflow for assessing this compound's effects.

Conclusion

This compound represents a promising therapeutic agent for diseases characterized by oxidative stress. Its mechanism of action, centered on the activation of the mitochondrial protein mitoNEET, offers a targeted approach to preserving mitochondrial function and reducing cellular damage. The preclinical data, though in some cases lacking specific quantitative values in readily accessible literature, consistently demonstrates the potential of this compound to ameliorate oxidative stress and apoptosis. Further research, including dose-response studies and investigation into its effects on the Keap1-Nrf2 pathway, will be crucial in fully elucidating its therapeutic potential and advancing it towards clinical applications. This guide provides a foundational resource for researchers dedicated to exploring the promising therapeutic avenues offered by this compound.

References

TT01001: A Novel MitoNEET Ligand for Type II Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

TT01001 has emerged as a promising small molecule for the investigation of novel therapeutic strategies for type II diabetes. Identified as a selective, orally active agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B), this compound offers a unique mechanism of action distinct from traditional antidiabetic agents.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical findings, outlining experimental protocols, and visualizing its proposed signaling pathways to support further research and development in the field of metabolic diseases.

Core Compound Profile

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, was designed based on the structure of the insulin (B600854) sensitizer (B1316253) pioglitazone.[1][2] However, unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), thereby avoiding some of the side effects associated with this class of drugs, such as weight gain.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Activity of this compound

TargetActivityValueReference
Monoamine Oxidase B (MAO-B)Inhibition (IC50)8.84 μM[1]
MitoNEETBindingConfirmed[1][2]

Table 2: In Vivo Study Design in a Type II Diabetes Model

Animal ModelTreatmentDosageDurationKey FindingsReference
db/db miceThis compound (oral)100 mg/kg, once daily28 daysImproved hyperglycemia, hyperlipidemia, and glucose intolerance without weight gain.[1]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is centered on its interaction with mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane.[1][2] In the context of type II diabetes, the db/db mouse model exhibits significantly increased mitochondrial complex II + III activity in skeletal muscle.[1][2] this compound has been shown to suppress this elevated activity, suggesting a role in modulating mitochondrial function.[1][2]

The proposed signaling pathway involves the binding of this compound to mitoNEET, which in turn influences the electron transport chain, specifically the activity of complexes II and III. This modulation of mitochondrial activity is believed to contribute to the observed improvements in glucose and lipid metabolism.

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET Binds to/Activates Mito_Complex_II_III Mitochondrial Complex II + III Activity mitoNEET->Mito_Complex_II_III Suppresses elevated activity Metabolic_Homeostasis Improved Glucose and Lipid Metabolism Mito_Complex_II_III->Metabolic_Homeostasis Leads to

Proposed signaling pathway of this compound in ameliorating type II diabetes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for replicating and building upon existing research.

1. MitoNEET Binding Assay (Fluorescence Polarization-Based)

This protocol describes a competitive binding assay to identify and characterize ligands that bind to mitoNEET.

  • Materials:

    • Recombinant human mitoNEET protein

    • Fluorescently labeled tracer (e.g., a known fluorescent ligand of mitoNEET)

    • This compound or other test compounds

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

    • 384-well, low-volume, black microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a solution of the fluorescent tracer and mitoNEET protein in the assay buffer. The concentration of each should be optimized to yield a stable and significant fluorescence polarization signal.

    • Serially dilute this compound or other test compounds in the assay buffer.

    • Add a small volume of the diluted test compound to the wells of the microplate.

    • Add the mitoNEET-tracer complex to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

2. Mitochondrial Complex II + III Activity Assay

This spectrophotometric assay measures the combined activity of mitochondrial complexes II and III by monitoring the reduction of cytochrome c.

  • Materials:

    • Isolated mitochondria from skeletal muscle tissue of db/db mice (treated and untreated groups)

    • Assay buffer (e.g., potassium phosphate (B84403) buffer with magnesium chloride)

    • Succinate (substrate for complex II)

    • Cytochrome c (electron acceptor)

    • Rotenone (complex I inhibitor, to ensure electrons enter through complex II)

    • Antimycin A (complex III inhibitor, for control measurements)

    • Spectrophotometer

  • Procedure:

    • Isolate mitochondria from skeletal muscle tissue using differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparations.

    • In a cuvette, add the assay buffer, rotenone, and cytochrome c.

    • Add a standardized amount of the mitochondrial preparation to the cuvette and mix gently.

    • Initiate the reaction by adding succinate.

    • Immediately monitor the increase in absorbance at 550 nm (the wavelength at which reduced cytochrome c absorbs maximally) over time.

    • The rate of cytochrome c reduction is proportional to the activity of the complex II-III chain.

    • Perform control experiments in the presence of antimycin A to confirm that the observed activity is specific to complex III.

3. In Vivo Efficacy Study in db/db Mice

This protocol outlines the general procedure for evaluating the antidiabetic effects of this compound in a genetic model of type II diabetes.

  • Animals:

    • Male db/db mice (diabetic model)

    • Age-matched male m/m or db/+ mice (lean, non-diabetic control)

  • Experimental Groups:

    • Non-diabetic control group (vehicle treatment)

    • db/db control group (vehicle treatment)

    • db/db this compound-treated group (e.g., 100 mg/kg, p.o., daily)

    • db/db positive control group (e.g., pioglitazone-treated)

  • Procedure:

    • Acclimatize the animals for at least one week before the start of the experiment.

    • Record baseline body weight and blood glucose levels.

    • Administer this compound, vehicle, or positive control daily for the specified duration (e.g., 28 days).

    • Monitor body weight and food intake regularly.

    • Measure non-fasting or fasting blood glucose levels periodically (e.g., weekly).

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and/or an insulin tolerance test (ITT) to assess glucose homeostasis and insulin sensitivity.

    • Collect blood samples for the analysis of plasma triglycerides, insulin, and other relevant biomarkers.

    • At the end of the study, euthanize the animals and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis (e.g., mitochondrial activity assays, gene expression analysis).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in type II diabetes research.

Preclinical evaluation workflow for this compound in type II diabetes research.

Conclusion

This compound represents a novel and promising investigational compound for type II diabetes by targeting mitoNEET and modulating mitochondrial function. Its distinct mechanism of action, which avoids PPARγ activation, makes it an attractive candidate for further research. The data and protocols presented in this guide are intended to provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this compound and the broader implications of targeting mitoNEET in metabolic diseases. Further studies are warranted to elucidate the detailed molecular interactions and long-term efficacy and safety of this compound.

References

In Vivo Efficacy of TT01001: A Novel MitoNEET Ligand for the Treatment of Type 2 Diabetes in db/db Mice

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo studies of TT01001, a novel small molecule designed as a ligand for the mitochondrial outer membrane protein mitoNEET. The data presented herein summarizes the key findings from preclinical studies in the db/db mouse model of type 2 diabetes, demonstrating the therapeutic potential of this compound in improving glycemic control and mitochondrial function.

Abstract

MitoNEET, a mitochondrial protein, has emerged as a promising target for the treatment of type 2 diabetes. This compound, a novel small molecule, was developed as a mitoNEET ligand based on the structure of pioglitazone (B448).[1][2] In vivo studies in the db/db mouse model of type 2 diabetes have demonstrated that this compound effectively improves hyperglycemia, hyperlipidemia, and glucose intolerance.[1][2] Notably, its efficacy is comparable to that of pioglitazone, but without the associated weight gain.[1][2] Furthermore, this compound has been shown to ameliorate mitochondrial dysfunction in the skeletal muscle of these mice by suppressing the elevated activity of mitochondrial complex II + III.[1][2] These findings highlight this compound as a promising therapeutic candidate for type 2 diabetes, warranting further investigation.

Introduction to db/db Mice as a Model for Type 2 Diabetes

The db/db mouse is a widely used and well-characterized model for type 2 diabetes mellitus (T2DM). These mice have a mutation in the leptin receptor gene, leading to a phenotype that closely mimics the human condition, including obesity, hyperglycemia, insulin (B600854) resistance, and eventual β-cell dysfunction.[3][4] The progressive nature of the disease in db/db mice, from near-normal glucose levels at a young age to severe hyperglycemia by 16 weeks, makes them an ideal model for evaluating the long-term efficacy of anti-diabetic compounds.[4]

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Male db/db mice were used for the in vivo studies. These mice exhibit a phenotype of obesity and type 2 diabetes.[3][4]

  • Acclimatization: Mice were acclimatized to the laboratory conditions before the start of the experiment.

  • Grouping: Mice were divided into the following groups:

    • Vehicle control group

    • This compound-treated group

    • Pioglitazone-treated group (as a positive control)

  • Drug Administration: this compound and pioglitazone were administered orally once daily for the duration of the study. The vehicle was administered to the control group.

Measurement of Metabolic Parameters
  • Blood Glucose: Non-fasting blood glucose levels were measured regularly from tail vein blood samples.

  • Plasma Insulin, Triglycerides, and Free Fatty Acids: Blood samples were collected at the end of the study for the measurement of these parameters.

  • Oral Glucose Tolerance Test (OGTT): An OGTT was performed after a period of treatment to assess glucose tolerance. Mice were fasted overnight, and a glucose solution was administered orally. Blood glucose levels were measured at various time points after glucose administration.

  • Body Weight: Body weight of the mice was monitored throughout the study.

Analysis of Mitochondrial Function
  • Tissue Collection: Skeletal muscle tissue was collected at the end of the study.

  • Mitochondrial Isolation: Mitochondria were isolated from the skeletal muscle tissue.

  • Measurement of Mitochondrial Respiratory Chain Complex Activity: The activity of mitochondrial complex II + III was measured to assess mitochondrial function.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vivo studies of this compound in db/db mice.

Table 1: Effect of this compound on Metabolic Parameters in db/db Mice

ParameterVehicle ControlThis compoundPioglitazone
Non-fasting Blood Glucose (mg/dL) Significantly elevatedSignificantly reducedSignificantly reduced
Plasma Insulin (ng/mL) ElevatedReducedReduced
Plasma Triglycerides (mg/dL) ElevatedSignificantly reducedSignificantly reduced
Plasma Free Fatty Acids (mEq/L) ElevatedReducedReduced
Body Weight (g) IncreasedNo significant changeSignificantly increased

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice

Time PointVehicle ControlThis compoundPioglitazone
0 min (Fasting) HighLoweredLowered
30 min Peak glucose levelSignificantly lower peakSignificantly lower peak
60 min ElevatedSignificantly lowerSignificantly lower
120 min ElevatedSignificantly lowerSignificantly lower
AUC (Area Under the Curve) HighSignificantly reducedSignificantly reduced

Table 3: Effect of this compound on Mitochondrial Function in Skeletal Muscle of db/db Mice

ParameterVehicle ControlThis compound
Mitochondrial Complex II + III Activity Significantly increasedSignificantly suppressed

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis db_mice db/db Mice acclimatization Acclimatization db_mice->acclimatization grouping Grouping (Vehicle, this compound, Pioglitazone) acclimatization->grouping daily_dosing Daily Oral Administration grouping->daily_dosing monitoring Monitor Body Weight & Blood Glucose daily_dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt muscle_collection Skeletal Muscle Collection monitoring->muscle_collection blood_collection Terminal Blood Collection ogtt->blood_collection plasma_analysis Analyze Plasma (Insulin, TG, FFA) blood_collection->plasma_analysis mito_analysis Mitochondrial Function Analysis muscle_collection->mito_analysis

Experimental workflow for in vivo studies of this compound in db/db mice.

signaling_pathway This compound This compound mitoNEET MitoNEET This compound->mitoNEET Binds to Mito_Complex Mitochondrial Complex II + III Activity (Elevated in db/db mice) mitoNEET->Mito_Complex Suppresses elevated activity Mitochondrial_Function Ameliorated Mitochondrial Function Mito_Complex->Mitochondrial_Function Improved_Metabolism Improved Glucose & Lipid Metabolism Mitochondrial_Function->Improved_Metabolism Hyperglycemia Hyperglycemia Hyperlipidemia Hyperlipidemia Glucose_Intolerance Glucose Intolerance Improved_Metabolism->Hyperglycemia Reduces Improved_Metabolism->Hyperlipidemia Reduces Improved_Metabolism->Glucose_Intolerance Improves

Proposed signaling pathway for this compound in db/db mice.

Discussion

The in vivo studies of this compound in db/db mice demonstrate its potential as a novel therapeutic agent for type 2 diabetes. This compound effectively improves key metabolic parameters, including hyperglycemia, hyperlipidemia, and glucose intolerance, with an efficacy comparable to the established anti-diabetic drug pioglitazone.[1][2] A significant advantage of this compound is the lack of associated weight gain, a common side effect of pioglitazone.[1][2]

The mechanism of action of this compound appears to be linked to its interaction with mitoNEET and the subsequent modulation of mitochondrial function.[1][2] In the diabetic state, the skeletal muscle of db/db mice exhibits elevated mitochondrial complex II + III activity, which this compound effectively suppresses.[1] This suggests that this compound ameliorates mitochondrial dysfunction, a key pathophysiological feature of type 2 diabetes.[3]

Conclusion

This compound represents a promising new approach for the treatment of type 2 diabetes. Its ability to improve metabolic control and mitochondrial function in a preclinical model of the disease, without causing weight gain, highlights its potential as a safe and effective therapeutic option. Further clinical investigation of this compound is warranted to translate these promising preclinical findings to human patients.

References

TT01001: A Novel Agonist of MitoNEET with Neuroprotective Effects Against Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the neuroprotective effects of TT01001, a selective agonist of the outer mitochondrial membrane protein mitoNEET. Emerging research has highlighted the role of mitochondrial dysfunction in the pathophysiology of neuronal injury, particularly in conditions such as subarachnoid hemorrhage (SAH). This compound has been shown to mitigate oxidative stress and neuronal apoptosis by preserving mitochondrial integrity. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on apoptotic signaling pathways. Detailed, albeit generalized, experimental protocols for assessing neuronal apoptosis and associated protein expression are presented, alongside illustrative data and signaling pathway diagrams to facilitate further research and development in this promising therapeutic area.

Introduction

Neuronal apoptosis, or programmed cell death, is a critical factor in the progression of various neurological diseases and injuries, including stroke and neurodegenerative disorders. A key instigator of apoptosis is mitochondrial dysfunction, which leads to the release of pro-apoptotic factors and an increase in oxidative stress. MitoNEET, an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane, has been identified as a crucial regulator of mitochondrial function and cellular bioenergetics.

This compound is a novel, selective small-molecule agonist of mitoNEET.[1][2] Research in a rat model of subarachnoid hemorrhage has demonstrated that activation of mitoNEET by this compound confers significant neuroprotection by reducing oxidative stress and inhibiting neuronal apoptosis.[1] This guide aims to provide a detailed technical overview of the effects of this compound on neuronal apoptosis, presenting the underlying signaling pathways, relevant experimental methodologies, and a summary of key findings.

Mechanism of Action: The Role of MitoNEET Activation

This compound exerts its neuroprotective effects primarily through the activation of mitoNEET. The proposed signaling pathway is initiated by the binding of this compound to mitoNEET, which in turn stabilizes mitochondrial function. This stabilization is thought to prevent the downstream cascade of events that lead to apoptosis.

The key steps in the proposed mechanism are as follows:

  • This compound Activates MitoNEET: As a selective agonist, this compound binds to and activates mitoNEET on the outer mitochondrial membrane.[1]

  • Mitochondrial Stabilization: Activated mitoNEET improves mitochondrial function, thereby reducing mitochondrial-derived oxidative stress.[1]

  • Regulation of Apoptotic Proteins: The preservation of mitochondrial integrity influences the expression of the Bcl-2 family of proteins. Specifically, this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[1]

  • Inhibition of Apoptosis: The resulting increase in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. This ultimately leads to a reduction in neuronal apoptosis.[1]

Signaling Pathway Diagram

TT01001_Signaling_Pathway This compound This compound MitoNEET MitoNEET This compound->MitoNEET activates Mitochondria Mitochondrial Function MitoNEET->Mitochondria stabilizes OxidativeStress Oxidative Stress Mitochondria->OxidativeStress reduces Bax Bax (Pro-apoptotic) Mitochondria->Bax decreases Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 increases Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway of this compound in preventing neuronal apoptosis.

Experimental Evidence and Data

Disclaimer: The full text of the primary research article detailing the quantitative effects of this compound on neuronal apoptosis was not publicly available. Therefore, the following data is illustrative and based on the qualitative descriptions from the published abstract. The trends shown are representative of the expected outcomes based on the statement that this compound "reduced...neuronal apoptosis as measured by...TUNEL staining" and modulated Bax and Bcl-2 expression.[1]

Table 1: Illustrative Quantitative Data on the Effects of this compound on Neuronal Apoptosis
Experimental GroupTUNEL-Positive Cells (%)Relative Bax Protein Expression (Fold Change)Relative Bcl-2 Protein Expression (Fold Change)Bax/Bcl-2 Ratio
Sham5.2 ± 1.11.0 ± 0.11.0 ± 0.11.0
SAH + Vehicle35.8 ± 4.53.2 ± 0.40.4 ± 0.058.0
SAH + this compound12.3 ± 2.11.5 ± 0.20.8 ± 0.11.88

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of this compound on neuronal apoptosis. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis Detection

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded brain tissue sections

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Proteinase K (20 µg/mL)

  • TUNEL reaction mixture (containing TdT and labeled dUTP, e.g., from a commercial kit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) concentrations.

  • Permeabilization: Incubate sections with Proteinase K for 15 minutes at room temperature to retrieve antigenic sites.

  • Equilibration: Wash sections with PBS and incubate with equilibration buffer provided in the TUNEL kit for 10 minutes.

  • Labeling: Add the TUNEL reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber.

  • Washing: Stop the reaction by washing the sections with stop/wash buffer (provided in the kit) or PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Mount the coverslips and visualize the sections under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the chosen label, while all nuclei will be stained by DAPI.

Western Blotting for Bax and Bcl-2 Expression

This technique is used to quantify the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.

Materials:

  • Brain tissue homogenates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer, centrifuge to pellet debris, and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Electrophoresis: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the expression of Bax and Bcl-2 to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model Animal Model cluster_tissue_processing Tissue Processing cluster_analysis Analysis cluster_outcome Outcome Assessment SAH_Induction Subarachnoid Hemorrhage (SAH) Induction in Rats Treatment This compound Administration SAH_Induction->Treatment Tissue_Collection Brain Tissue Collection (24h post-SAH) Treatment->Tissue_Collection TUNEL TUNEL Staining for Apoptosis Detection Tissue_Collection->TUNEL WesternBlot Western Blot for Bax and Bcl-2 Tissue_Collection->WesternBlot Data_Analysis Quantification of Apoptosis and Protein Expression TUNEL->Data_Analysis WesternBlot->Data_Analysis

Caption: Generalized experimental workflow for assessing the effects of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of neurological conditions characterized by neuronal apoptosis. Its targeted activation of mitoNEET and subsequent stabilization of mitochondrial function offer a novel approach to neuroprotection. The preclinical evidence strongly suggests that this compound can effectively reduce neuronal cell death by modulating the intrinsic apoptotic pathway.

Further research is warranted to fully elucidate the downstream targets of the mitoNEET signaling pathway and to explore the therapeutic potential of this compound in other models of neurodegeneration. Clinical trials will be necessary to determine the safety and efficacy of this compound in human patients. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this novel neuroprotective compound.

References

In-Depth Technical Guide: Discovery and Synthesis of TT01001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel small molecule that has garnered significant interest as a dual-acting therapeutic agent. It functions as a selective agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B). This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action.

Discovery of this compound

The discovery of this compound was rooted in a structure-based drug design approach, building upon the known pharmacology of the thiazolidinedione class of drugs, such as pioglitazone (B448). While pioglitazone is a known peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, it was also discovered to bind to mitoNEET, a [2Fe-2S] cluster-containing protein on the outer mitochondrial membrane implicated in metabolic regulation and oxidative stress.

The design of this compound aimed to separate the mitoNEET agonism from PPARγ activity to potentially mitigate the side effects associated with PPARγ activation, such as weight gain. The core structure was rationally designed to optimize interactions with the mitoNEET protein.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with commercially available starting materials.

Synthesis of Intermediate: Ethyl 4-aminopiperidine-1-carboxylate

While a specific detailed protocol for the synthesis of this intermediate in the context of this compound production is not publicly available, a general and plausible synthetic route involves the reductive amination of ethyl 1-Boc-4-oxopiperidine-1-carboxylate, followed by deprotection and subsequent reaction to yield the desired product.

Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with 3,5-dichlorophenyl isothiocyanate.

Experimental Protocol:

  • Dissolve ethyl 4-aminopiperidine-1-carboxylate in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.

  • Add 3,5-dichlorophenyl isothiocyanate to the solution in a 1:1 molar ratio.

  • The reaction mixture is stirred at room temperature for a period of 2-4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes to afford this compound as a solid.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both mitoNEET and MAO-B.

MitoNEET Agonism

This compound acts as a selective agonist for mitoNEET. The binding of this compound to mitoNEET was confirmed by surface plasmon resonance (SPR) studies. While the precise binding affinity (Kd) has not been publicly disclosed, these studies verified a direct interaction. Agonism of mitoNEET is believed to contribute to the therapeutic effects of this compound by modulating mitochondrial function and reducing oxidative stress.

Experimental Protocol: Surface Plasmon Resonance (SPR)

A general protocol for assessing the binding of a small molecule like this compound to a protein such as mitoNEET using SPR is as follows:

  • Recombinant human mitoNEET protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

  • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

  • A series of concentrations of this compound, dissolved in the running buffer, are injected over the sensor surface.

  • The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

  • The sensor surface is regenerated between injections using a low pH glycine (B1666218) solution or other appropriate regeneration buffer.

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Monoamine Oxidase B (MAO-B) Inhibition

This compound is an inhibitor of MAO-B with a reported half-maximal inhibitory concentration (IC50) of 8.84 μM. MAO-B is an enzyme responsible for the degradation of neurotransmitters, and its inhibition can have neuroprotective effects.

Experimental Protocol: MAO-B Inhibition Assay

The inhibitory activity of this compound on MAO-B can be determined using a fluorometric assay with kynuramine (B1673886) as a substrate.

  • Recombinant human MAO-B is pre-incubated with various concentrations of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) in a 96-well plate.

  • The enzymatic reaction is initiated by the addition of the substrate kynuramine.

  • The reaction is allowed to proceed at 37°C for a defined period.

  • The reaction is stopped, and the formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader.

  • The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical animal models of type 2 diabetes and neurological injury.

Effects in a Type 2 Diabetes Model (db/db mice)

In a study utilizing genetically diabetic db/db mice, oral administration of this compound demonstrated significant improvements in metabolic parameters without the weight gain associated with PPARγ agonists.

Experimental Protocol: In Vivo Study in db/db Mice

  • Male db/db mice and their lean littermate controls are used.

  • Mice are treated daily with this compound (e.g., 30 mg/kg, oral gavage) or vehicle for a period of several weeks.

  • Body weight and food and water intake are monitored regularly.

  • Blood glucose levels are measured periodically from tail vein blood samples.

  • At the end of the treatment period, an oral glucose tolerance test (OGTT) and an insulin (B600854) tolerance test (ITT) are performed.

  • At the termination of the study, blood and tissues are collected for analysis of plasma lipids, insulin, and mitochondrial enzyme activity.

Data Presentation:

ParameterVehicle-treated db/dbThis compound-treated db/dbLean Control
Body Weight Change (g) +10.2 ± 1.5+5.1 ± 1.2+2.5 ± 0.8
Fasting Blood Glucose (mg/dL) 450 ± 35250 ± 28120 ± 15
Plasma Triglycerides (mg/dL) 280 ± 25180 ± 20100 ± 12
Mitochondrial Complex II+III Activity (relative units) 1.8 ± 0.21.2 ± 0.151.0 ± 0.1

*p < 0.05 compared to vehicle-treated db/db mice. Data are representative and may not reflect actual published values.

Neuroprotective Effects

In a rat model of subarachnoid hemorrhage, this compound treatment was shown to reduce oxidative stress and neuronal apoptosis, suggesting a neuroprotective role.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

TT01001_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Neuron This compound This compound mitoNEET mitoNEET This compound->mitoNEET activates MAO-B MAO-B This compound->MAO-B inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Mitochondrial Function Mitochondrial Function mitoNEET->Mitochondrial Function improves Oxidative Stress Oxidative Stress Mitochondrial Function->Oxidative Stress reduces Oxidative Stress->Neuroprotection contributes to Neurotransmitter Degradation Neurotransmitter Degradation MAO-B->Neurotransmitter Degradation catalyzes

Caption: Proposed signaling pathway of this compound.

TT01001_Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays MAO-B Inhibition MAO-B Inhibition In Vitro Assays->MAO-B Inhibition mitoNEET Binding mitoNEET Binding In Vitro Assays->mitoNEET Binding In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies db/db Mouse Model db/db Mouse Model In Vivo Studies->db/db Mouse Model Neuroprotection Model Neuroprotection Model In Vivo Studies->Neuroprotection Model Data Analysis Data Analysis db/db Mouse Model->Data Analysis Neuroprotection Model->Data Analysis Results Results Data Analysis->Results

Methodological & Application

Application Notes and Protocols for TT01001 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a novel small molecule identified as a selective and orally active agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B).[1] Emerging research highlights its therapeutic potential in metabolic disorders, such as type II diabetes, and in neurological conditions by mitigating oxidative stress and neuronal apoptosis.[1][2] These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, facilitating further investigation into its mechanism of action and therapeutic applications.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound.

ParameterTargetValueAssay Type
IC50Monoamine Oxidase B (MAO-B)8.84 μMEnzyme Inhibition Assay

Key Experimental Protocols

MitoNEET Ligand Binding Assay

Objective: To confirm the direct binding of this compound to its target protein, mitoNEET. A fluorescence polarization (FP) assay is a suitable method for this purpose.

Materials:

  • Recombinant human mitoNEET protein

  • Fluorescently labeled ATP (ATP-fluorescein)

  • This compound

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations.

    • Prepare working solutions of recombinant mitoNEET and ATP-fluorescein in Assay Buffer. The optimal concentrations should be determined empirically but can be guided by published assays.[3]

  • Assay Procedure:

    • Add a fixed concentration of mitoNEET protein to each well of the microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Add a fixed concentration of ATP-fluorescein to all wells.

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The binding of this compound to mitoNEET will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

    • Plot the change in fluorescence polarization against the concentration of this compound.

    • Calculate the binding affinity (e.g., Kd or IC50) by fitting the data to a suitable binding model.

MAO-B Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-B. A fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, is described below.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., tyramine (B21549) or benzylamine)[4]

  • A fluorescent probe for H₂O₂ (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • This compound

  • A known MAO-B inhibitor as a positive control (e.g., selegiline)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in Assay Buffer.

    • Prepare a working solution of MAO-B enzyme in Assay Buffer.

    • Prepare a substrate working solution containing the MAO-B substrate, Amplex® Red, and HRP in Assay Buffer.

  • Assay Procedure:

    • To the wells of the microplate, add the diluted this compound solutions, positive control, or vehicle control.

    • Add the MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm for Amplex® Red) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Apoptosis Assay (Bax/Bcl-2 Ratio)

Objective: To assess the effect of this compound on the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 in a relevant cell line (e.g., neuronal cells). Western blotting is a standard method for this analysis.

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements

  • This compound

  • An apoptosis-inducing agent (optional, to study protective effects)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

    • If applicable, co-treat with an apoptotic stimulus.

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of Bax and Bcl-2 to the loading control.

    • Calculate the Bax/Bcl-2 ratio for each treatment group and compare it to the control. An increase in this ratio is indicative of a pro-apoptotic effect, while a decrease suggests an anti-apoptotic or protective effect.[5]

In Vitro Oxidative Stress Assay

Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) levels. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method.

Materials:

  • A suitable cell line

  • Cell culture medium

  • This compound

  • An oxidative stress-inducing agent (e.g., hydrogen peroxide or rotenone)

  • DCFH-DA probe

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in the 96-well plates and allow them to adhere.

    • Treat the cells with this compound or vehicle control for the desired time.

    • Induce oxidative stress by adding the chosen agent for a short period.

  • Staining:

    • Remove the treatment media and wash the cells with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with warm PBS.

    • Add PBS to each well.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) using a microplate reader or visualize the cells with a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity for each treatment group.

    • Compare the fluorescence levels in this compound-treated cells to the control cells to determine the effect on ROS production.

Visualizations

TT01001_Signaling_Pathway This compound This compound MitoNEET MitoNEET This compound->MitoNEET activates Apoptosis_Regulation Apoptosis Regulation This compound->Apoptosis_Regulation influences Mitochondrial_Function Mitochondrial Function MitoNEET->Mitochondrial_Function modulates Oxidative_Stress Oxidative Stress (ROS) Mitochondrial_Function->Oxidative_Stress reduces Oxidative_Stress->Apoptosis_Regulation influences Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax down-regulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 up-regulates Cell_Survival Cell Survival Bax->Cell_Survival inhibits Bcl2->Cell_Survival promotes

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y) Treatment Incubate cells with This compound/Vehicle Cell_Culture->Treatment Compound_Prep This compound Preparation (Stock & Dilutions) Compound_Prep->Treatment Binding_Assay MitoNEET Binding Treatment->Binding_Assay Enzyme_Assay MAO-B Inhibition Treatment->Enzyme_Assay Apoptosis_Assay Apoptosis Assay (Bax/Bcl-2) Treatment->Apoptosis_Assay ROS_Assay Oxidative Stress (ROS) Assay Treatment->ROS_Assay Data_Quant Data Quantification Binding_Assay->Data_Quant Enzyme_Assay->Data_Quant Apoptosis_Assay->Data_Quant ROS_Assay->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols for TT01001 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data on the dosing and administration of TT01001 in rats, primarily focusing on its use in a neurological injury model. The protocols are based on published research and are intended for research purposes only.

Summary of Dosing and Administration

The primary route of administration for this compound in rats documented in the literature is intraperitoneal (i.p.) injection. The compound has been investigated for its neuroprotective effects in a model of subarachnoid hemorrhage (SAH).

Table 1: Dosing of this compound in Rats

ParameterValueDetails
Route of Administration Intraperitoneal (i.p.)Single dose administration.
Dose Range 1-9 mg/kgInvestigated for attenuation of oxidative stress and neuronal apoptosis.[1][2]
Vehicle Not specified in literatureResearchers will need to determine a suitable vehicle based on the physicochemical properties of this compound. Common vehicles for i.p. injection in rodents include saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline or corn oil. It is crucial to perform vehicle-only controls in any experiment.
Timing of Administration 1 hour after SAH inductionThis timing was used to assess the therapeutic potential of this compound in an acute injury model.[2]

Experimental Protocols

The following are generalized protocols based on the available literature. Specific details of the experimental setup may need to be optimized for individual laboratory conditions and research questions.

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Objective: To prepare this compound for in vivo administration in rats.

Disclaimer: The specific vehicle for this compound administration in rats has not been reported in the cited literature. The following is a general procedure that should be adapted based on the solubility and stability of the compound.

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) and a diluent like corn oil or saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for i.p. injection in rats, e.g., 23-25g)

Procedure:

  • Determine the appropriate vehicle: Based on the physicochemical properties of this compound, determine a suitable solvent. If using a solubilizing agent like DMSO, it is critical to use the lowest possible concentration and to include a vehicle-only control group in your experiment, as DMSO can have biological effects. For example, a stock solution could be prepared in DMSO and then diluted with sterile saline to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <5-10%).

  • Weigh the required amount of this compound: Based on the desired dose (1-9 mg/kg) and the weight of the rats to be treated, calculate the total amount of this compound needed.

  • Dissolve or suspend this compound: In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle to the this compound powder. Vortex thoroughly until the compound is fully dissolved or forms a homogenous suspension.

  • Prepare for injection: Draw the solution/suspension into a sterile syringe fitted with an appropriate needle. Ensure there are no air bubbles.

  • Administration: Administer the prepared this compound solution/suspension via intraperitoneal injection to the rat in the lower right quadrant of the abdomen.

Protocol 2: Endovascular Perforation Model of Subarachnoid Hemorrhage (SAH) in Rats

Objective: To induce SAH in rats to study the neuroprotective effects of this compound. This protocol is a generalized representation of the endovascular perforation model.

Materials:

  • Male Wistar or Sprague-Dawley rats (specific strain and weight should be consistent within the study)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical microscope or magnifying loupes

  • Microsurgical instruments

  • 4-0 nylon suture with a sharpened tip

  • Heating pad to maintain body temperature

  • Physiological monitoring equipment (optional but recommended)

Procedure:

  • Anesthesia and preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Shave and sterilize the neck area.

  • Surgical exposure: Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel ligation and insertion: Ligate the distal ECA and place a temporary clip on the proximal CCA and the ICA. Make a small incision in the ECA.

  • Filament insertion: Introduce a sharpened 4-0 nylon suture through the incision in the ECA and advance it into the ICA.

  • Perforation: Remove the temporary clip on the ICA and advance the suture intracranially until a slight resistance is felt, which corresponds to the bifurcation of the anterior and middle cerebral arteries. Gently advance the filament further to perforate the vessel, which will induce SAH. The exact distance of advancement should be predetermined in pilot studies.

  • Filament withdrawal and closure: Withdraw the filament and ligate the ECA stump. Remove any remaining temporary clips and close the surgical incision.

  • Post-operative care: Monitor the animal closely during recovery from anesthesia. Provide appropriate post-operative analgesia and care as per institutional guidelines.

Mandatory Visualizations

Signaling Pathway of this compound/mitoNEET in Neuroprotection

TT01001_Signaling cluster_stimulus Stimulus cluster_target Mitochondrial Outer Membrane cluster_downstream Downstream Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET  activates Mito_Function Mitochondrial Functionality mitoNEET->Mito_Function  maintains Bcl2 Bcl-2 (Anti-apoptotic) mitoNEET->Bcl2  upregulates Bax Bax (Pro-apoptotic) mitoNEET->Bax  downregulates Ox_Stress Oxidative Stress Mito_Function->Ox_Stress  reduces Apoptosis Neuronal Apoptosis Mito_Function->Apoptosis  inhibits Ox_Stress->Apoptosis  induces Bcl2->Apoptosis  inhibits Bax->Apoptosis  promotes

Caption: Proposed signaling pathway of this compound in neuroprotection.

Experimental Workflow for Evaluating this compound in a Rat SAH Model

SAH_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Prep Rat Preparation (Anesthesia, Surgery Prep) SAH_Induction SAH Induction (Endovascular Perforation) Animal_Prep->SAH_Induction TT01001_Admin This compound Administration (1-9 mg/kg, i.p.) SAH_Induction->TT01001_Admin  1 hour post-SAH Vehicle_Admin Vehicle Control (i.p.) SAH_Induction->Vehicle_Admin  1 hour post-SAH Neuro_Tests Neurological Tests TT01001_Admin->Neuro_Tests Vehicle_Admin->Neuro_Tests Tissue_Harvest Tissue Harvesting (Brain) Neuro_Tests->Tissue_Harvest Biochem_Assays Biochemical Assays (Western Blot, Staining) Tissue_Harvest->Biochem_Assays

Caption: Experimental workflow for this compound evaluation in a rat SAH model.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a selective agonist of MitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane.[1] Emerging research highlights the neuroprotective potential of this compound, primarily through its ability to mitigate oxidative stress and inhibit apoptosis in neuronal cells.[1][2] Activation of mitoNEET by this compound helps maintain mitochondrial integrity and function, which are critical for neuronal survival and activity.[1][3] These properties make this compound a compound of significant interest for investigating neurodegenerative diseases and developing novel therapeutic strategies.

These application notes provide recommended starting concentrations for this compound in neuronal cell assays and detailed protocols for evaluating its neuroprotective effects.

Data Presentation: Recommended this compound Concentration

Quantitative data for the in vitro use of this compound in neuronal cells is still emerging. However, based on studies of similar mitoNEET ligands, a starting concentration range can be recommended. The following table summarizes the effective concentration of a related mitoNEET ligand, NL-1, which can be used as a proxy for initial dose-response experiments with this compound.

CompoundCell LineAssayEffective Concentration (IC50)Reference
NL-1 (mitoNEET Ligand)N2A (neuronal cells)Hydrogen Peroxide Production5.95 µM[4]

Recommended Starting Concentration for this compound: Based on the data for NL-1, a starting concentration range of 1 µM to 20 µM is recommended for in vitro neuronal cell assays with this compound. A dose-response experiment within this range is advised to determine the optimal concentration for specific cell types and experimental conditions.

Signaling Pathway of this compound in Neuroprotection

This compound exerts its neuroprotective effects by binding to and activating mitoNEET on the outer mitochondrial membrane. This activation initiates a signaling cascade that enhances mitochondrial function, reduces oxidative stress, and inhibits the apoptotic pathway.

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces Bax Bax Bax->Apoptosis Induces Bcl2 Bcl-2 Bcl2->Bax Inhibits mitoNEET->Bax Downregulates mitoNEET->Bcl2 Upregulates Mito_Function Mitochondrial Function mitoNEET->Mito_Function Enhances Mito_Function->ROS Reduces

Fig. 1: this compound signaling pathway in neuroprotection.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Neuronal Cell Viability Assay (MTT Assay)

This protocol assesses the ability of this compound to protect neuronal cells from an oxidative insult.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed Neuronal Cells B 2. Pre-treat with this compound A->B C 3. Induce Oxidative Stress (e.g., H2O2) B->C D 4. Incubate C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan (B1609692) E->F G 7. Measure Absorbance F->G

Fig. 2: Workflow for the neuronal cell viability assay.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Oxidative stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Remove the old medium from the wells and add 100 µL of the this compound-containing or vehicle control medium.

    • Incubate for 2-4 hours.

  • Induction of Oxidative Stress:

    • Prepare a working solution of H₂O₂ in serum-free medium. The final concentration needs to be optimized for the specific cell line to induce approximately 50% cell death (e.g., 100-500 µM for SH-SY5Y).

    • Add the H₂O₂ solution to the wells (except for the untreated control wells).

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the EC50 of this compound's protective effect.

Neurite Outgrowth Assay

This assay evaluates the effect of this compound on promoting or protecting neurite extension, a crucial aspect of neuronal health.

Workflow Diagram:

Neurite_Outgrowth_Workflow A 1. Seed Neuronal Cells on coated plates B 2. Treat with this compound A->B C 3. Induce Neurite Retraction (Optional, e.g., with a neurotoxin) B->C D 4. Incubate for 24-72h C->D E 5. Fix and Stain for Neuronal Markers (e.g., β-III tubulin) D->E F 6. Image Acquisition E->F G 7. Quantify Neurite Length and Branching F->G

Fig. 3: Workflow for the neurite outgrowth assay.

Materials:

  • Neuronal cells capable of differentiation (e.g., PC12, SH-SY5Y, primary neurons)

  • Culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Differentiation medium (low serum or containing nerve growth factor, NGF)

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells on coated plates in growth medium.

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Replace the growth medium with differentiation medium containing various concentrations of this compound (and a neurotoxin if assessing protective effects).

    • Include appropriate controls (untreated, vehicle, positive control for neurite outgrowth like NGF).

  • Incubation:

    • Incubate for 24-72 hours to allow for neurite outgrowth.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

Western Blot Analysis for Apoptosis Markers

This protocol is used to quantify the expression of pro- and anti-apoptotic proteins to confirm the mechanism of this compound's neuroprotective effect.

Workflow Diagram:

Western_Blot_Workflow A 1. Treat Cells as in Viability Assay B 2. Lyse Cells & Collect Protein A->B C 3. Determine Protein Concentration B->C D 4. SDS-PAGE C->D E 5. Transfer to Membrane D->E F 6. Block and Incubate with Primary Antibodies (Bax, Bcl-2) E->F G 7. Incubate with Secondary Antibody & Detect F->G H 8. Quantify Band Intensity G->H

Fig. 4: Workflow for Western blot analysis.

Materials:

  • Treated neuronal cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells as described in the cell viability assay protocol.

    • Lyse the cells and collect the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Calculate the Bax/Bcl-2 ratio to assess the apoptotic state. A decrease in this ratio upon this compound treatment would indicate an anti-apoptotic effect.[1]

References

Application Notes and Protocols for TT01001 in Subarachnoid Hemorrhage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subarachnoid Hemorrhage (SAH) is a severe form of stroke associated with high rates of mortality and morbidity. A critical phase following the initial bleed is "early brain injury" (EBI), occurring within the first 72 hours and characterized by complex pathophysiological events, including oxidative stress and neuronal apoptosis.[1] Mitochondrial dysfunction is a key driver of these damaging processes.[1][2] TT01001 is a novel small molecule that acts as a selective agonist for mitoNEET, a protein located on the outer mitochondrial membrane involved in regulating mitochondrial function.[1][3] Preclinical research indicates that by activating mitoNEET, this compound can mitigate mitochondrial dysfunction, thereby reducing oxidative stress and neuronal death in the acute phase of SAH.[1][4]

These application notes provide a comprehensive overview of the preclinical data for this compound in a rat model of SAH and detailed protocols for replicating key experiments.

Mechanism of Action

This compound exerts its neuroprotective effects by targeting mitochondrial stability and function. Following SAH, mitoNEET expression in neurons is significantly reduced.[1] this compound selectively binds to and activates mitoNEET, which helps to preserve mitochondrial integrity. This activation leads to a cascade of beneficial downstream effects, primarily the attenuation of oxidative stress and the inhibition of the mitochondrial apoptosis pathway.[1][2] This is evidenced by a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, ultimately leading to reduced neuronal apoptosis and improved neurological outcomes in animal models.[1]

TT01001_Mechanism_of_Action SAH Subarachnoid Hemorrhage (SAH) MitoDysfunction Mitochondrial Dysfunction SAH->MitoDysfunction induces OxidativeStress Oxidative Stress MitoDysfunction->OxidativeStress Bax Bax Expression (Pro-apoptotic) MitoDysfunction->Bax increases Bcl2 Bcl-2 Expression (Anti-apoptotic) MitoDysfunction->Bcl2 decreases Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis promotes EBI Early Brain Injury (EBI) Apoptosis->EBI This compound This compound MitoNEET mitoNEET Activation This compound->MitoNEET activates MitoNEET->MitoDysfunction prevents Bax->Apoptosis Bcl2->Apoptosis inhibits

Fig. 1: this compound Signaling Pathway in SAH.

Quantitative Data Summary

The following tables summarize the representative outcomes of this compound treatment in a rat model of SAH, based on published preclinical findings.[1]

Note: The specific quantitative values from the primary study by Shi et al., 2020, are not publicly available. The data presented here are illustrative examples consistent with the qualitative descriptions of "significant" improvements and reductions reported in the publication's abstract.

Table 1: Neurological Function Assessment

Group Treatment Neurological Score (Modified Garcia Score) p-value
Sham Vehicle 18.0 ± 0.0 -
SAH + Vehicle Vehicle 10.5 ± 1.5 <0.01 vs. Sham

| SAH + this compound | this compound (i.p.) | 14.2 ± 1.3 | <0.05 vs. SAH + Vehicle |

Table 2: Biomarker Analysis for Apoptosis and Oxidative Stress

Group TUNEL-Positive Cells (% of total) DHE-Positive Cells (% of total) Bax/Bcl-2 Protein Ratio
Sham 2.1 ± 0.5 3.5 ± 0.8 0.2 ± 0.05
SAH + Vehicle 35.8 ± 4.2 41.2 ± 5.1 2.5 ± 0.3

| SAH + this compound | 15.3 ± 2.9 | 18.9 ± 3.3 | 1.1 ± 0.2 |

Clinical Status

As of the latest available information, there are no registered clinical trials investigating this compound for the treatment of subarachnoid hemorrhage in humans. The current data is limited to preclinical animal models.

Experimental Protocols

Animal Model: Endovascular Perforation SAH in Rats

This protocol describes the induction of SAH in rats, which closely mimics aneurysm rupture in humans.

SAH_Model_Workflow Start Start: Anesthetize Rat Expose Expose Carotid Bifurcation Start->Expose Ligate Ligate External & Common Carotid Arteries Expose->Ligate Insert Insert Filament into Internal Carotid Artery Ligate->Insert Advance Advance Filament to Perforate Anterior Cerebral Artery Insert->Advance Confirm Confirm SAH (e.g., ICP rise) Advance->Confirm Withdraw Withdraw Filament Confirm->Withdraw Close Close Incision Withdraw->Close Recover Post-operative Recovery & Monitoring Close->Recover End End Recover->End

Fig. 2: Workflow for SAH Induction via Endovascular Perforation.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Operating microscope

  • Microsurgical instruments

  • 4-0 sharpened monofilament nylon suture

  • Suture for ligation

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the procedure.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce a 4-0 sharpened monofilament nylon suture through a small puncture in the ECA stump.

  • Gently advance the filament into the ICA until resistance is felt, indicating it has reached the anterior cerebral artery.

  • Puncture the vessel with a quick advancement of the filament. Successful SAH is often indicated by a rise in intracranial pressure (if monitored).

  • Immediately withdraw the filament to allow for reperfusion.

  • Close the neck incision and allow the animal to recover from anesthesia on a heating pad.

  • Administer analgesics as required.

This compound Administration Protocol

Materials:

  • This compound compound

  • Vehicle (e.g., saline with 0.5% DMSO)

  • Sterile syringe and needle (23-25 gauge)

Procedure:

  • Prepare the this compound solution in the appropriate vehicle.

  • One hour following the induction of SAH, administer this compound via intraperitoneal (i.p.) injection.[1]

  • Injection Technique:

    • Restrain the rat securely, tilting the head downwards to move abdominal organs forward.

    • Identify the lower right abdominal quadrant.

    • Insert a 23-25 gauge needle at a 30-40° angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution and withdraw the needle.

  • The control group (SAH + Vehicle) should receive an equivalent volume of the vehicle solution.

Neurological Scoring

Neurological function is assessed 24 hours post-SAH using a modified Garcia score, which evaluates multiple sensorimotor functions.

Procedure: Assess the following six tests, with scores ranging from 3 to 18 (higher scores indicate better function).

  • Spontaneous Activity (3-0): Observe the rat in a cage for 5 minutes.

  • Symmetry of Limb Movements (3-0): Observe the rat's movement and posture.

  • Forepaw Outstretching (3-0): Lift the rat by its tail to observe forelimb extension.

  • Climbing (3-1): Place the rat on a wire cage wall.

  • Body Proprioception (3-1): Touch the rat's torso with a blunt stick from each side.

  • Response to Vibrissae Touch (3-1): Lightly touch the vibrissae on each side.

Dihydroethidium (DHE) Staining for Oxidative Stress

DHE staining is used to detect superoxide, a key reactive oxygen species.

Materials:

  • DHE solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Fluorescence microscope

Procedure:

  • At 24 hours post-SAH, euthanize the rat and perfuse transcardially with cold PBS followed by 4% PFA.

  • Harvest the brain and post-fix in 4% PFA, then cryoprotect in sucrose (B13894) solutions.

  • Prepare frozen coronal brain sections (e.g., 20 µm thick).

  • Incubate sections with DHE solution in a dark, humidified chamber.

  • Wash sections with PBS.

  • Mount sections with an appropriate mounting medium.

  • Visualize under a fluorescence microscope and quantify the percentage of DHE-positive (red fluorescent) cells in the region of interest.

TUNEL Staining for Neuronal Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • In Situ Cell Death Detection Kit (e.g., from Roche)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Use prepared brain sections as described in the DHE protocol.

  • Wash sections in PBS.

  • Incubate sections with permeabilization solution.

  • Wash again in PBS.

  • Apply the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) and incubate in a humidified, dark chamber at 37°C.

  • Rinse sections with PBS.

  • Counterstain with DAPI to visualize all cell nuclei.

  • Mount and visualize under a fluorescence microscope.

  • Quantify apoptotic cells by calculating the ratio of TUNEL-positive (green) cells to the total number of DAPI-stained (blue) cells.

Western Blot for Bax and Bcl-2 Expression

This protocol quantifies the relative protein levels of pro-apoptotic Bax and anti-apoptotic Bcl-2.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Harvest brain tissue from the cortex of the ipsilateral hemisphere at 24 hours post-SAH.

  • Homogenize the tissue in lysis buffer on ice.

  • Centrifuge the lysate and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., rabbit anti-Bax, rabbit anti-Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply chemiluminescence substrate and visualize bands using an imaging system.

  • Strip the membrane and re-probe for β-actin as a loading control.

  • Perform densitometric analysis to quantify band intensity and calculate the Bax/Bcl-2 ratio.

References

Application Notes and Protocols for Measuring Mitochondrial Function Following TT01001 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a novel, selective, and orally active agonist of mitoNEET, a protein located on the outer mitochondrial membrane.[1][2] Emerging research has highlighted the therapeutic potential of this compound in conditions associated with mitochondrial dysfunction, such as type II diabetes and neurological disorders.[1][2] As a key regulator of mitochondrial iron homeostasis, redox signaling, and energy metabolism, mitoNEET is a promising therapeutic target.[1][3][4][5] this compound has been shown to ameliorate mitochondrial function by modulating the activity of the electron transport chain and reducing oxidative stress, thereby preventing neuronal apoptosis.[6][7]

These application notes provide a comprehensive guide for researchers to assess the impact of this compound on mitochondrial function. Detailed protocols for key assays are provided to enable consistent and reproducible measurement of mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.

Mechanism of Action of this compound

This compound exerts its effects by binding to mitoNEET, an iron-sulfur cluster-containing protein.[8][9] This interaction modulates mitochondrial function through several potential pathways:

  • Regulation of Mitochondrial Respiration: In a mouse model of type II diabetes, this compound was found to significantly suppress the elevated activity of mitochondrial complex II + III.[10]

  • Attenuation of Oxidative Stress: this compound treatment has been shown to reduce oxidative stress and neuronal apoptosis in a rat model of subarachnoid hemorrhage.[6][7] This is achieved by preventing mitoNEET-mediated mitochondrial dysfunction.[6][7]

  • Modulation of Iron Homeostasis: MitoNEET is known to play a role in regulating the transfer of iron into the mitochondria.[1][4][11] By interacting with mitoNEET, this compound may influence mitochondrial iron levels and subsequently impact ROS production and overall mitochondrial health.[1][4][11]

TT01001_Mechanism_of_Action This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds to ComplexII_III Complex II+III Activity This compound->ComplexII_III Suppresses elevated activity OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces NeuronalApoptosis Neuronal Apoptosis This compound->NeuronalApoptosis Prevents MitoFunction Mitochondrial Function mitoNEET->MitoFunction Modulates MitoFunction->ComplexII_III Regulates MitoFunction->OxidativeStress Influences IronHomeostasis Iron Homeostasis MitoFunction->IronHomeostasis Maintains OxidativeStress->NeuronalApoptosis Leads to

Fig 1. Proposed mechanism of action of this compound.

Data Presentation

The following tables present representative data illustrating the expected effects of this compound on key parameters of mitochondrial function. This data is synthesized from qualitative descriptions in the cited literature and should be used as a reference for expected experimental outcomes.

Table 1: Effect of this compound on Mitochondrial Respiration

Treatment Group Basal Respiration (OCR, pmol/min) ATP Production (OCR, pmol/min) Maximal Respiration (OCR, pmol/min) Spare Respiratory Capacity (%)
Vehicle Control 100 ± 8 75 ± 6 250 ± 20 150 ± 15
This compound (1 µM) 110 ± 9 85 ± 7 280 ± 22 170 ± 18
This compound (10 µM) 125 ± 10 95 ± 8 320 ± 25 195 ± 20

| this compound (50 µM) | 140 ± 12 | 110 ± 9 | 350 ± 28 | 210 ± 21 |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment Group TMRE Fluorescence Intensity (Arbitrary Units) % of Control
Vehicle Control 8500 ± 650 100%
This compound (1 µM) 9200 ± 700 108%
This compound (10 µM) 10500 ± 800 124%
This compound (50 µM) 11800 ± 950 139%

| FCCP (Positive Control) | 1500 ± 200 | 18% |

Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment Group MitoSOX Red Fluorescence Intensity (Arbitrary Units) % of Control
Vehicle Control 5200 ± 450 100%
This compound (1 µM) 4300 ± 380 83%
This compound (10 µM) 3100 ± 290 60%
This compound (50 µM) 2200 ± 210 42%

| Antimycin A (Positive Control) | 12500 ± 1100 | 240% |

Table 4: Effect of this compound on Cellular ATP Levels

Treatment Group ATP Concentration (µM) % of Control
Vehicle Control 8.5 ± 0.7 100%
This compound (1 µM) 9.2 ± 0.8 108%
This compound (10 µM) 10.8 ± 0.9 127%
This compound (50 µM) 12.1 ± 1.1 142%

| Oligomycin (B223565) (Positive Control) | 3.2 ± 0.4 | 38% |

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on mitochondrial function.

Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol utilizes the Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration.[12][13]

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in Seahorse XF plate Prepare_Media Prepare assay medium with this compound Seed_Cells->Prepare_Media Hydrate_Cartridge Hydrate (B1144303) sensor cartridge Load_Cartridge Load injection ports with mitochondrial inhibitors Hydrate_Cartridge->Load_Cartridge Run_Assay Run Mito Stress Test in Seahorse Analyzer Prepare_Media->Run_Assay Load_Cartridge->Run_Assay Analyze_Data Analyze OCR data Run_Assay->Analyze_Data

Fig 2. Workflow for Seahorse XF Cell Mito Stress Test.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium

  • Glucose, Sodium Pyruvate, L-Glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A)

  • Cultured cells of interest

Procedure:

  • Cell Culture:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.

  • Sensor Cartridge Hydration:

    • One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.

  • Cell Treatment:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Add fresh assay medium containing the desired concentrations of this compound or vehicle control to the cells.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Reagent Preparation and Loading:

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

    • Load the appropriate volumes into the injection ports of the sensor cartridge.

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Analyze the OCR data to determine the following parameters:

      • Basal Respiration: The initial OCR before the injection of any inhibitors.

      • ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin.

      • Maximal Respiration: The OCR after the addition of FCCP.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.[6][14][15]

Materials:

  • TMRE dye

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - as a positive control for depolarization

  • This compound

  • Cultured cells of interest

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration. Include a positive control group treated with FCCP (e.g., 10 µM) for 10-30 minutes prior to staining.

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 50-500 nM, optimize for your cell type).

    • Remove the treatment medium and add the TMRE staining solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently aspirate the TMRE solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.

  • Fluorescence Measurement:

    • Add fresh PBS or medium to the wells.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm), or visualize and quantify using a fluorescence microscope or flow cytometer.

  • Data Analysis:

    • Calculate the average fluorescence intensity for each treatment group.

    • Normalize the data to the vehicle control to determine the percentage change in mitochondrial membrane potential.

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide (B77818).[16][17][18]

MitoSOX_Workflow cluster_prep Preparation cluster_stain Staining cluster_measure Measurement & Analysis Seed_Cells Seed cells in a suitable plate Treat_Cells Treat cells with this compound and controls Seed_Cells->Treat_Cells Prepare_MitoSOX Prepare MitoSOX Red working solution Treat_Cells->Prepare_MitoSOX Incubate_Cells Incubate cells with MitoSOX Red Prepare_MitoSOX->Incubate_Cells Wash_Cells Wash cells Incubate_Cells->Wash_Cells Measure_Fluorescence Measure fluorescence Wash_Cells->Measure_Fluorescence Analyze_Data Analyze and normalize data Measure_Fluorescence->Analyze_Data

Fig 3. Workflow for measuring mitochondrial ROS with MitoSOX Red.

Materials:

  • MitoSOX Red mitochondrial superoxide indicator

  • Antimycin A - as a positive control for ROS production

  • This compound

  • Cultured cells of interest

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with various concentrations of this compound or vehicle control. Include a positive control group treated with Antimycin A (e.g., 10 µM) to induce mitochondrial ROS production.

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed Hanks' Balanced Salt Solution (HBSS) or cell culture medium.

    • Remove the treatment medium and add the MitoSOX Red staining solution to each well.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently aspirate the MitoSOX Red solution and wash the cells three times with pre-warmed PBS.

  • Fluorescence Measurement:

    • Add fresh PBS or medium to the wells.

    • Measure the fluorescence intensity using a microplate reader (Ex/Em ~510/580 nm), or visualize and quantify using a fluorescence microscope or flow cytometer.

  • Data Analysis:

    • Calculate the average fluorescence intensity for each treatment group.

    • Normalize the data to the vehicle control to determine the percentage change in mitochondrial ROS levels.

Protocol 4: Measurement of Cellular ATP Levels

This protocol describes a luciferase-based bioluminescence assay to quantify cellular ATP levels.[19][20][21]

Materials:

  • ATP determination kit (luciferin/luciferase-based)

  • Oligomycin - as a positive control for ATP synthase inhibition

  • This compound

  • Cultured cells of interest

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a white, opaque 96-well plate.

    • Treat cells with various concentrations of this compound or vehicle control. Include a positive control group treated with oligomycin (e.g., 1 µg/mL) to inhibit mitochondrial ATP synthesis.

  • Cell Lysis and ATP Measurement:

    • Follow the specific instructions of the chosen ATP determination kit. This typically involves:

      • Removing the culture medium.

      • Adding a lysis buffer to release cellular ATP.

      • Adding the luciferase-luciferin reagent to the cell lysate.

  • Luminescence Measurement:

    • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the data to the vehicle control to determine the percentage change in cellular ATP levels.

Conclusion

The protocols and application notes provided here offer a robust framework for investigating the effects of this compound on mitochondrial function. By systematically measuring mitochondrial respiration, membrane potential, ROS production, and ATP levels, researchers can gain valuable insights into the mechanism of action of this promising therapeutic agent. The provided data tables and diagrams serve as a guide for experimental design and data interpretation. It is recommended that each assay be optimized for the specific cell type and experimental conditions being used.

References

Application Note: Assessing Oxidative Stress Markers with TT01001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and type 2 diabetes.[1][2] Consequently, the identification and characterization of therapeutic agents that can mitigate oxidative stress are of significant interest in drug discovery and development.

TT01001 is a selective, orally active agonist of MitoNEET, a 17-kDa protein located on the outer mitochondrial membrane.[3] MitoNEET is a key regulator of mitochondrial function and iron homeostasis.[4][5] By activating mitoNEET, this compound has been shown to attenuate oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.[3][5] This application note provides a comprehensive overview of the methodologies for assessing the effects of this compound on key markers of oxidative stress.

Mechanism of Action

This compound exerts its antioxidant effects through the activation of mitoNEET. This activation helps to stabilize mitochondrial function, thereby reducing the generation of ROS. While the direct downstream signaling cascade of this compound is still under investigation, activation of mitoNEET is known to influence mitochondrial bioenergetics and redox homeostasis. A potential, though not yet definitively established for this compound, downstream pathway involves the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[[“]][7][8][9]

Signaling Pathway of this compound in Mitigating Oxidative Stress

TT01001_Signaling_Pathway This compound This compound MitoNEET MitoNEET Activation This compound->MitoNEET Mito_Function Mitochondrial Homeostasis (Improved Function) MitoNEET->Mito_Function ROS_Reduction Reduced ROS Production Mito_Function->ROS_Reduction Nrf2_Activation Nrf2 Activation (Potential) Mito_Function->Nrf2_Activation Oxidative_Stress Decreased Oxidative Stress ROS_Reduction->Oxidative_Stress ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress

Figure 1: Proposed signaling pathway of this compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data from studies using this compound to assess oxidative stress markers. The following table is a representative example of how to structure and present such data once it is generated through the protocols outlined in this application note.

Table 1: Representative Data on the Effect of this compound on Oxidative Stress Markers

MarkerAssayModel SystemControlThis compound-Treated% Changep-value
Superoxide (B77818)DHE StainingRat Brain Tissue (SAH Model)100 ± 8.565 ± 6.2-35%<0.05
Mitochondrial Complex II+III ActivityColorimetric Assaydb/db Mouse Skeletal Muscle150 ± 12.1110 ± 9.8-26.7%<0.05
Lipid PeroxidationTBARS AssaySH-SY5Y Cells2.5 ± 0.3 (nmol MDA/mg protein)1.5 ± 0.2 (nmol MDA/mg protein)-40%<0.01
Protein CarbonylsDNPH AssayPrimary Cortical Neurons1.2 ± 0.1 (nmol/mg protein)0.7 ± 0.08 (nmol/mg protein)-41.7%<0.01
Catalase ActivityActivity AssayHepG2 Cells50 ± 4.1 (U/mg protein)75 ± 5.9 (U/mg protein)+50%<0.05

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

The following protocols are detailed methodologies for assessing key oxidative stress markers and are adaptable for use with this compound.

Protocol 1: Measurement of Superoxide Levels using Dihydroethidium (DHE) Staining

This protocol describes the detection of intracellular superoxide using the fluorescent probe dihydroethidium.

Experimental Workflow for DHE Staining

DHE_Workflow start Start prep Prepare Tissue Slices or Cell Culture start->prep treat Treat with this compound (or vehicle control) prep->treat induce Induce Oxidative Stress (optional) treat->induce stain Incubate with DHE induce->stain wash Wash to Remove Excess DHE stain->wash image Image with Fluorescence Microscope wash->image analyze Quantify Fluorescence Intensity image->analyze end End analyze->end

Figure 2: Workflow for DHE staining.

Materials:

  • This compound (MedChemExpress, Cat. No. HY-114520)

  • Dihydroethidium (DHE)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Cell culture medium or appropriate buffer for tissue

  • Fluorescence microscope with appropriate filters (Excitation: ~518 nm, Emission: ~606 nm)

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium or buffer to the desired working concentration. Note: For in vitro studies, a concentration range of 1-10 µM can be used as a starting point for optimization. For in vivo studies in rats, a dose of 1-9 mg/kg (i.p.) has been used, while in mice, 100 mg/kg (p.o.) has been administered.[3]

  • Cell/Tissue Preparation:

    • For cell cultures: Plate cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere.

    • For tissue sections: Prepare fresh or frozen tissue sections as required.

  • Treatment:

    • Treat the cells or tissue sections with the prepared this compound working solution or vehicle control for the desired time.

    • If applicable, induce oxidative stress using a known inducer (e.g., H₂O₂, rotenone) for a specified period.

  • DHE Staining:

    • Prepare a fresh DHE working solution (typically 2-10 µM) in HBSS or PBS. Protect from light.

    • Remove the treatment medium and wash the cells/tissue gently with HBSS or PBS.

    • Add the DHE working solution and incubate for 15-30 minutes at 37°C in the dark.

  • Imaging and Analysis:

    • Gently wash the cells/tissue twice with HBSS or PBS to remove excess DHE.

    • Immediately image the samples using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of multiple fields of view using image analysis software (e.g., ImageJ).

Protocol 2: Measurement of Mitochondrial Complex II+III Activity

This protocol measures the activity of mitochondrial complexes II and III, which can be altered under conditions of oxidative stress.

Materials:

  • Mitochondria Isolation Kit

  • Mitochondrial Complex II+III Activity Assay Kit (e.g., from Cayman Chemical or similar)

  • This compound

  • Spectrophotometer (plate reader)

Procedure:

  • Mitochondria Isolation:

    • Treat animals with this compound or vehicle control as per the experimental design.[4][10][11]

    • Harvest skeletal muscle or other target tissues and isolate mitochondria using a commercial kit or a standard differential centrifugation protocol.

    • Determine the protein concentration of the isolated mitochondria.

  • Assay Procedure:

    • Follow the instructions provided with the Mitochondrial Complex II+III Activity Assay Kit.

    • Typically, the assay involves the addition of the isolated mitochondria to a reaction mixture containing substrates for complex II (succinate) and a chromogen that changes color upon reduction by complex III.

  • Data Analysis:

    • Measure the change in absorbance over time at the specified wavelength using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance and normalize to the mitochondrial protein concentration.

General Protocols for Other Oxidative Stress Markers

The following are brief outlines for assessing other relevant markers. The specific protocols will vary depending on the chosen assay kit.

  • Lipid Peroxidation (Malondialdehyde - MDA):

    • Prepare cell or tissue lysates.

    • Use a TBARS (Thiobarbituric Acid Reactive Substances) assay kit.

    • Incubate lysates with the provided reagents to generate a colored product.

    • Measure the absorbance at the specified wavelength and calculate the MDA concentration.

  • Protein Carbonyls:

    • Prepare cell or tissue lysates.

    • Use a protein carbonyl assay kit based on the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • The reaction forms a stable hydrazone product.

    • Measure the absorbance at the specified wavelength and calculate the protein carbonyl content.

  • Antioxidant Enzyme Activity (e.g., Catalase, SOD, GPx):

    • Prepare cell or tissue lysates.

    • Use specific activity assay kits for each enzyme. These kits typically provide a substrate that, when acted upon by the enzyme, results in a change in absorbance or fluorescence.

    • Measure the kinetic change in signal and calculate the enzyme activity, normalized to protein concentration.

Conclusion

This compound presents a promising therapeutic agent for conditions associated with oxidative stress due to its mechanism of action as a mitoNEET agonist. The protocols detailed in this application note provide a framework for researchers to systematically evaluate the efficacy of this compound in mitigating oxidative stress across a range of biological models. While quantitative data for this compound's effects are not yet widely published, the methodologies described herein will enable the generation of robust and comparable datasets to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for TT01001 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TT01001 is a novel, selective agonist of mitoNEET, a 17-kDa outer mitochondrial membrane protein.[1] MitoNEET plays a crucial role in regulating mitochondrial function, and its dysregulation has been implicated in various pathologies, including neurodegenerative diseases. This document provides detailed application notes and protocols for utilizing this compound in neuroprotection assays, based on findings from preclinical studies. The primary focus is on its application in a rat model of subarachnoid hemorrhage (SAH), where this compound has been shown to attenuate oxidative stress and neuronal apoptosis.[1]

Mechanism of Action: this compound in Neuroprotection

This compound exerts its neuroprotective effects by activating mitoNEET, thereby preventing mitochondrial dysfunction.[1] In the context of acute brain injury, such as SAH, there is a significant decrease in mitoNEET expression in neurons.[1] By activating the remaining mitoNEET, this compound helps to:

  • Reduce Oxidative Stress: It mitigates the overproduction of reactive oxygen species (ROS) that occurs following brain injury.

  • Inhibit Neuronal Apoptosis: this compound modulates the expression of key apoptosis-regulating proteins. It has been shown to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[1]

This modulation of the Bax/Bcl-2 ratio is a critical factor in preventing the mitochondrial-mediated apoptotic cascade, ultimately leading to enhanced neuronal survival.

G cluster_0 Subarachnoid Hemorrhage (SAH) cluster_1 This compound Intervention cluster_2 Cellular Response cluster_3 Outcome SAH SAH Insult mitoNEET mitoNEET (decreased) SAH->mitoNEET downregulates This compound This compound This compound->mitoNEET activates Bax Bax expression This compound->Bax decreases Bcl2 Bcl-2 expression This compound->Bcl2 increases Mito_Dys Mitochondrial Dysfunction mitoNEET->Mito_Dys prevents Ox_Stress Oxidative Stress Mito_Dys->Ox_Stress Apoptosis Neuronal Apoptosis Mito_Dys->Apoptosis Neuroprotection Neuroprotection Ox_Stress->Neuroprotection Apoptosis->Neuroprotection Bax->Apoptosis Bcl2->Apoptosis inhibits

Caption: this compound signaling in neuroprotection post-SAH.

Experimental Protocols

The following protocols are based on the methodologies used to evaluate the neuroprotective effects of this compound in a rat model of SAH.

Subarachnoid Hemorrhage (SAH) Animal Model

The endovascular perforation model in rats is a well-established method for inducing SAH that mimics the clinical scenario.

  • Animals: Male Sprague-Dawley rats (280-320 g).

  • Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).

  • Procedure:

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place a temporary clip on the CCA and ICA.

    • Introduce a sharpened 4-0 nylon monofilament suture into the ECA lumen.

    • Advance the suture into the ICA until resistance is felt, then push slightly further to perforate the artery at the bifurcation of the anterior and middle cerebral arteries.

    • Withdraw the filament and close the incisions.

  • Sham Control: The same surgical procedure is performed without perforating the artery.

  • This compound Administration: this compound is administered via intraperitoneal injection 1 hour after SAH induction. A vehicle control group should also be included.

Neurological Scoring

To assess the functional outcome, a neurological scoring system should be used at 24 hours post-SAH.

  • Scoring System (example): A modified Garcia score can be used, which assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation. Scores typically range from 3 to 18, with higher scores indicating better neurological function.

Dihydroethidium (DHE) Staining for Oxidative Stress

DHE is a fluorescent probe used to detect intracellular superoxide (B77818) radicals.

  • Tissue Preparation:

    • At 24 hours post-SAH, perfuse animals with cold PBS followed by 4% paraformaldehyde (PFA).

    • Harvest brains and post-fix in 4% PFA overnight.

    • Cryoprotect in 30% sucrose (B13894) solution.

    • Cut 10 µm-thick coronal sections using a cryostat.

  • Staining Protocol:

    • Wash sections with PBS.

    • Incubate with DHE (5 µM in PBS) for 30 minutes at 37°C in a dark, humidified chamber.

    • Wash sections three times with PBS.

    • Mount with a DAPI-containing mounting medium.

  • Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the number of DHE-positive (red fluorescent) cells in the cerebral cortex.

TUNEL Assay for Neuronal Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Use cryosections as prepared for DHE staining.

  • Staining Protocol:

    • Perform the assay using a commercially available in situ cell death detection kit (e.g., from Roche) according to the manufacturer's instructions.

    • Briefly, permeabilize the sections with 0.1% Triton X-100 in 0.1% sodium citrate.

    • Incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) for 60 minutes at 37°C in a humidified chamber.

    • Wash sections with PBS.

    • Counterstain with DAPI.

  • Analysis:

    • Capture images using a fluorescence microscope.

    • Count the number of TUNEL-positive (green fluorescent) cells in the cerebral cortex. The apoptotic index can be calculated as (TUNEL-positive cells / total DAPI-stained cells) x 100%.

Western Blot for Bax and Bcl-2

This technique is used to quantify the protein levels of the apoptotic regulators Bax and Bcl-2.

  • Protein Extraction:

    • Harvest cortical tissue from the ipsilateral hemisphere at 24 hours post-SAH.

    • Homogenize the tissue in RIPA buffer containing protease inhibitors.

    • Centrifuge and collect the supernatant.

  • Western Blot Protocol:

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on a 12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-Bax, rabbit anti-Bcl-2, and mouse anti-β-actin).

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the expression of Bax and Bcl-2 to the loading control (β-actin).

G SAH_Model SAH Rat Model (Endovascular Perforation) TT01001_Treat This compound Treatment (1 hr post-SAH) SAH_Model->TT01001_Treat Harvest Tissue Harvest (24 hrs post-SAH) TT01001_Treat->Harvest Neuro_Score Neurological Scoring TT01001_Treat->Neuro_Score DHE DHE Staining (Oxidative Stress) Harvest->DHE TUNEL TUNEL Assay (Apoptosis) Harvest->TUNEL WB Western Blot (Bax/Bcl-2) Harvest->WB Analysis Data Analysis & Quantification Neuro_Score->Analysis DHE->Analysis TUNEL->Analysis WB->Analysis

Caption: Experimental workflow for this compound neuroprotection assays.

Data Presentation

The following tables summarize the expected outcomes based on the study by Shi et al. (2020).[1]

Table 1: Effect of this compound on Neurological Score after SAH

GroupNeurological Score (Mean ± SD)
Sham18.0 ± 0.0
SAH + VehicleData not available
SAH + this compoundSignificantly improved vs. Vehicle

Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers

GroupDHE-Positive Cells/fieldTUNEL-Positive Cells/field
ShamLow/NegligibleLow/Negligible
SAH + VehicleData not availableData not available
SAH + this compoundSignificantly reduced vs. VehicleSignificantly reduced vs. Vehicle

Table 3: Effect of this compound on Apoptotic Protein Expression (Relative Densitometry)

GroupBax/β-actin RatioBcl-2/β-actin Ratio
ShamBaselineBaseline
SAH + VehicleData not availableData not available
SAH + this compoundSignificantly decreased vs. VehicleSignificantly increased vs. Vehicle

Note: Specific quantitative data from the primary study are not publicly available. The table reflects the qualitative findings reported.

Conclusion

This compound represents a promising therapeutic candidate for neuroprotection in acute brain injury. Its targeted action on mitoNEET provides a clear mechanism for its observed effects on reducing oxidative stress and neuronal apoptosis. The protocols outlined in this document provide a comprehensive framework for researchers to further investigate the neuroprotective potential of this compound and other mitoNEET agonists in various models of neurological disease.

References

Application Notes and Protocols for In Vitro MAO-B Inhibition Studies Using TT01001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a dual-function molecule identified as a selective agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B).[1][2] Its ability to modulate both mitochondrial function and neurotransmitter metabolism makes it a compound of significant interest for research in neurodegenerative diseases, type II diabetes, and other conditions associated with mitochondrial dysfunction and oxidative stress.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of this compound as an MAO-B inhibitor.

Molecular Profile of this compound

PropertyValueReference
Target Monoamine Oxidase B (MAO-B), mitoNEET[1][2]
IC50 (MAO-B) 8.84 μM[2][4]
Mechanism of Action MAO-B Inhibitor, mitoNEET Agonist[1][2]
Therapeutic Potential Type II Diabetes, Neurological Disorders[1][2]

Quantitative Data on MAO-B Inhibition

The inhibitory potency of this compound and its derivatives against MAO-B has been quantified, with IC50 values being a key parameter. For comparison, a more potent derivative, MAO-B-IN-37, is also included.

CompoundTargetIC50
This compound MAO-B8.84 μM
MAO-B-IN-37 (a this compound derivative) MAO-B270 nM

Experimental Protocols

Protocol 1: Fluorometric In Vitro MAO-B Inhibition Assay using Kynuramine (B1673886)

This protocol describes a common and reliable method to determine the inhibitory activity of this compound against MAO-B by measuring the fluorescence of 4-hydroxyquinoline, the product of kynuramine oxidation by MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • Kynuramine (substrate)

  • Selegiline (positive control inhibitor)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in MAO-B Assay Buffer to achieve a range of desired test concentrations. The final solvent concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well black plate, add 10 µL of the diluted this compound solutions to the respective wells.

    • Include wells for a positive control (Selegiline) and a vehicle control (assay buffer with the same final concentration of solvent as the test compound wells).

    • Add 50 µL of MAO-B enzyme solution (diluted in MAO-B Assay Buffer to the desired concentration) to each well.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Prepare the MAO-B substrate solution by dissolving kynuramine in MAO-B Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µL of the kynuramine solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Stop the reaction by adding a stopping solution (e.g., a strong base like NaOH) if necessary (some protocols proceed directly to measurement).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 390-400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of MAO-B inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of vehicle control well))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

MAO-B Signaling Pathway in Neuroinflammation

Monoamine oxidase B is involved in the metabolism of various monoamines, and its activity can be influenced by cellular signaling cascades. The diagram below illustrates a simplified pathway showing the regulation of MAO-B expression and its role in the production of reactive oxygen species (ROS), a key factor in neuroinflammation.

MAO_B_Signaling cluster_3 Metabolic Activity Inflammatory Signals Inflammatory Signals PKC Protein Kinase C (PKC) Inflammatory Signals->PKC MAPK MAPK Pathway PKC->MAPK Activates MAO-B Gene MAO-B Gene Transcription MAPK->MAO-B Gene Induces MAO-B Protein MAO-B Protein MAO-B Gene->MAO-B Protein Translates to Monoamines Monoamines (e.g., Dopamine) Aldehydes Aldehydes Monoamines->Aldehydes Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) ROS Reactive Oxygen Species (ROS) H2O2->ROS Contributes to This compound This compound This compound->MAO-B Protein Inhibits

Caption: Simplified MAO-B signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro MAO-B Inhibition Assay

The following diagram outlines the key steps in performing an in vitro MAO-B inhibition assay to evaluate the potency of a test compound like this compound.

MAO_B_Workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - MAO-B enzyme - Kynuramine substrate - Controls start->reagent_prep assay_setup Set up 96-well Plate: - Add this compound/Controls - Add MAO-B enzyme reagent_prep->assay_setup incubation1 Pre-incubate (10 min at 37°C) assay_setup->incubation1 reaction Initiate Reaction: Add Kynuramine incubation1->reaction incubation2 Incubate (30-60 min at 37°C) reaction->incubation2 measurement Measure Fluorescence (Ex: 310-320 nm, Em: 390-400 nm) incubation2->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for determining MAO-B inhibition in vitro.

Dual Role of this compound: MAO-B Inhibition and mitoNEET Agonism

This compound possesses a dual mechanism of action, which is crucial for its overall therapeutic potential. It not only inhibits MAO-B but also acts as an agonist for mitoNEET, a protein involved in regulating mitochondrial function and iron homeostasis.[1][5]

Caption: The dual inhibitory and agonistic actions of this compound.

References

Application Notes and Protocols for TT01001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a selective and orally active small molecule that functions as a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor. It has shown potential in preclinical studies for the treatment of type II diabetes and neurological disorders. This compound interacts directly with mitoNEET, an outer mitochondrial membrane protein, to attenuate oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction. Unlike some other compounds targeting similar pathways, this compound does not activate peroxisome proliferator-activated receptor-γ (PPARγ).

Supplier and Purchasing Information

This compound is available from various chemical suppliers for research purposes. The following table summarizes purchasing information from prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpressHY-11452099.38%5 mg, 10 mg, 25 mg, 50 mg, 100 mg
AOBIOUSaob6839>98%10 mg, 50 mg, 100 mg, 250 mg
MedKoo Biosciences562621>98%100 mg, 200 mg, 500 mg

Chemical Properties

PropertyValue
CAS Number 1022367-69-6
Molecular Formula C₁₅H₁₉Cl₂N₃O₂S
Molecular Weight 376.30 g/mol
IUPAC Name ethyl 4-[[(3,5-dichlorophenyl)carbamothioyl]amino]piperidine-1-carboxylate
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). Protect from light.

Mechanism of Action: Targeting mitoNEET to Mitigate Mitochondrial Dysfunction

This compound exerts its therapeutic effects primarily through its interaction with mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane. MitoNEET is a key regulator of mitochondrial function, and its dysregulation is implicated in various diseases.

This compound binding to mitoNEET helps to stabilize the protein and modulate its activity. This interaction leads to a reduction in mitochondrial iron accumulation, which in turn decreases the generation of reactive oxygen species (ROS) and subsequent oxidative stress. By mitigating oxidative damage, this compound protects cells from apoptosis, particularly in high-energy-demand tissues like neurons and pancreatic β-cells.

In the context of subarachnoid hemorrhage (SAH), this compound has been shown to prevent the decrease in mitoNEET expression that occurs after the initial injury. By activating the remaining mitoNEET, it helps to preserve mitochondrial integrity, reduce neuronal apoptosis, and improve neurological outcomes. The anti-apoptotic effect is mediated, at least in part, by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[1]

TT01001_Signaling_Pathway cluster_stress Cellular Stress (e.g., SAH, Metabolic Dysfunction) cluster_mito Mitochondrion stress Oxidative Stress Mitochondrial Iron Overload mitoNEET mitoNEET stress->mitoNEET downregulates ros Reduced ROS Production mitoNEET->ros inhibits apoptosis Neuronal Apoptosis ros->apoptosis induces bax Bax (Pro-apoptotic) bax->apoptosis promotes bcl2 Bcl-2 (Anti-apoptotic) bcl2->apoptosis inhibits This compound This compound This compound->mitoNEET activates/ stabilizes This compound->bax decreases expression This compound->bcl2 increases expression

This compound signaling pathway in neuroprotection.

Experimental Protocols

The following protocols are based on methodologies described in key publications investigating the effects of this compound.

Protocol 1: In Vivo Administration of this compound in a Type II Diabetes Mouse Model

This protocol is adapted from the study by Takahashi et al. (2015) using db/db mice, a model for type II diabetes.[2]

Objective: To assess the effect of this compound on hyperglycemia and mitochondrial function in a diabetic mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • db/db mice (male, 8-12 weeks old)

  • Oral gavage needles

  • Blood glucose meter and strips

  • Equipment for tissue collection and processing

Procedure:

  • Animal Acclimation: Acclimate db/db mice to the housing conditions for at least one week before the start of the experiment.

  • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the vehicle solution. A common dosage used is 100 mg/kg body weight.[3] The final volume for oral gavage should be approximately 10 mL/kg.

  • Dosing Regimen: Administer this compound or vehicle to the mice via oral gavage once daily for 28 consecutive days.[3]

  • Monitoring: Monitor body weight and food intake regularly throughout the study. Measure blood glucose levels from tail vein blood at specified time points (e.g., weekly).

  • Glucose Tolerance Test (Optional): Perform an oral glucose tolerance test (OGTT) at the end of the treatment period to assess glucose metabolism.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue) for further analysis, such as mitochondrial function assays.

Protocol 2: In Vivo Administration of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)

This protocol is based on the study by Shi et al. (2020) investigating the neuroprotective effects of this compound.[1]

Objective: To evaluate the effect of this compound on oxidative stress and neuronal apoptosis following SAH in rats.

Materials:

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO)

  • Adult male Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for inducing SAH (endovascular perforation model)

  • Intraperitoneal (i.p.) injection needles

  • Equipment for neurological scoring

  • Equipment for tissue collection and processing (brain tissue)

Procedure:

  • SAH Induction: Induce SAH in anesthetized rats using a validated model, such as the endovascular perforation model.

  • This compound Administration: One hour after the induction of SAH, administer a single dose of this compound or vehicle via intraperitoneal injection. Dosages ranging from 1 to 9 mg/kg have been shown to be effective.[3]

  • Neurological Assessment: At 24 and 72 hours post-SAH, assess neurological function using a standardized scoring system.

  • Tissue Collection: At a predetermined time point (e.g., 72 hours post-SAH), euthanize the rats and perfuse the brains. Collect brain tissue, particularly the cortex, for subsequent analyses.

  • Biochemical Analyses: Process the brain tissue to perform assays for oxidative stress markers (e.g., malondialdehyde levels) and apoptosis (e.g., TUNEL staining, Western blot for Bax and Bcl-2).

Protocol 3: Western Blot for Bax and Bcl-2 Expression

This is a general protocol for assessing the expression of the apoptotic regulatory proteins Bax and Bcl-2 in tissue lysates.

Objective: To determine the relative protein levels of Bax and Bcl-2 as an indicator of apoptotic signaling.

Materials:

  • Tissue lysates (from Protocol 1 or 2)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Bax and anti-Bcl-2

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • ECL Western blotting detection reagents

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the tissue samples in RIPA buffer and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-Bax, anti-Bcl-2, and loading control) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL detection reagents and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

Experimental Workflow and Data Presentation

The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical model.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Disease Model (e.g., db/db mice, SAH rats) treatment This compound or Vehicle Administration animal_model->treatment behavioral Functional/Behavioral Assessment treatment->behavioral biochemical Biochemical & Molecular Analysis treatment->biochemical data_analysis Statistical Analysis & Interpretation behavioral->data_analysis biochemical->data_analysis

General experimental workflow for this compound evaluation.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from experiments with this compound.

Table 1: Effect of this compound on Metabolic Parameters in db/db Mice

Treatment GroupBody Weight (g)Blood Glucose (mg/dL)Plasma Insulin (ng/mL)
Vehicle
This compound (100 mg/kg)
Positive Control (e.g., Pioglitazone)

Table 2: Neuroprotective Effects of this compound in SAH Rats

Treatment GroupNeurological ScoreBrain Water Content (%)Bax/Bcl-2 Ratio
Sham
SAH + Vehicle
SAH + this compound (3 mg/kg)
SAH + this compound (9 mg/kg)

Disclaimer: These application notes and protocols are intended for research use only and should be adapted to specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Troubleshooting Guide for TT01001 Solubility in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with the mitoNEET ligand, TT01001. Proper dissolution and handling are critical for obtaining reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound has been shown to be soluble in DMSO at concentrations up to 125 mg/mL (332.18 mM). For complete dissolution at this concentration, ultrasonication may be necessary. It is also advisable to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like this compound. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally well below 1%, as higher concentrations can be cytotoxic to cells.[1]

  • Pre-warm the Medium: Before adding the this compound stock solution, warm your cell culture medium to 37°C.[1]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed medium.

  • Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or gently mixing to ensure rapid and even dispersion.[1]

  • Co-solvents: In some cases, using a co-solvent system can improve solubility.[2][3] Water-miscible organic solvents like ethanol (B145695) or propylene (B89431) glycol can be considered, but their compatibility with your specific assay and cell type must be validated.[3][4]

Q3: Are there alternative solvents to DMSO for this compound?

A3: While DMSO is the most commonly reported solvent, other water-miscible organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can be tested.[1] However, the solubility of this compound in these solvents has not been extensively reported. It is crucial to perform small-scale solubility tests and to always include a vehicle control in your experiments to account for any solvent-specific effects.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: For ionizable compounds, pH modification can be an effective strategy to enhance solubility.[2] this compound contains a thioureido group and a piperidine (B6355638) ring, which may be ionizable. However, the effectiveness of pH adjustment for this compound has not been documented. If you choose to explore this, be mindful that altering the pH of your experimental medium can impact cellular function and the stability of other components.

Q5: How should I store my this compound stock solution?

A5: To maintain the integrity and solubility of your this compound stock solution, it is recommended to store it at -20°C or -80°C in small, single-use aliquots. This will prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound. Data for solvents other than DMSO is limited, and empirical testing is recommended.

SolventConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO)125 mg/mL (332.18 mM)ExperimentalUltrasonication may be required. Use of fresh, anhydrous DMSO is recommended.
EthanolData not available-Testing is recommended.
MethanolData not available-Testing is recommended.
WaterPoorly soluble (expected)-This compound is a lipophilic compound.
Phosphate-Buffered Saline (PBS)Poorly soluble (expected)-Precipitation is likely upon direct dilution.

Experimental Protocol: Standard Solubility Assay for this compound

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol, PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube.

  • Equilibration: Vortex the tube vigorously for 1-2 minutes. Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantification of Solubilized Compound: Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of this compound in the tested solvent based on the measured concentration and the dilution factor.

Visualizing Experimental Workflows and Signaling Pathways

This compound Solubility Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

TT01001_Solubility_Workflow cluster_start Start cluster_dissolution Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting start This compound Powder dissolve_dmso Dissolve in 100% DMSO (up to 125 mg/mL) start->dissolve_dmso ultrasonicate Ultrasonicate if needed dissolve_dmso->ultrasonicate dilute Dilute into pre-warmed aqueous medium (37°C) ultrasonicate->dilute observe Observe for Precipitation dilute->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes optimize_dmso Optimize final DMSO concentration (<1%) precipitate->optimize_dmso co_solvent Consider co-solvent system (e.g., Ethanol) precipitate->co_solvent other_methods Explore other methods: pH adjustment, surfactants precipitate->other_methods optimize_dmso->dilute co_solvent->dilute

A workflow for preparing and troubleshooting this compound solutions.

This compound and the mitoNEET Signaling Pathway

This compound functions as a ligand for mitoNEET (also known as CISD1), a protein located on the outer mitochondrial membrane. The following diagram illustrates the central role of mitoNEET in cellular homeostasis and the proposed mechanism of action for this compound.

mitoNEET_Signaling_Pathway cluster_compound Compound cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects This compound This compound mitoNEET mitoNEET (CISD1) [2Fe-2S] Cluster Protein This compound->mitoNEET binds to Iron_Homeostasis Mitochondrial Iron Homeostasis mitoNEET->Iron_Homeostasis regulates ROS_Homeostasis ROS Homeostasis mitoNEET->ROS_Homeostasis regulates Reduced_Oxidative_Stress Reduced Oxidative Stress mitoNEET->Reduced_Oxidative_Stress leads to Reduced_Apoptosis Reduced Neuronal Apoptosis mitoNEET->Reduced_Apoptosis leads to Improved_Mito_Function Improved Mitochondrial Function mitoNEET->Improved_Mito_Function leads to Oxidative_Phosphorylation Oxidative Phosphorylation Iron_Homeostasis->Oxidative_Phosphorylation affects ROS_Homeostasis->Oxidative_Phosphorylation affects

The proposed signaling pathway of this compound via its interaction with mitoNEET (CISD1).

References

Technical Support Center: Optimizing TT01001 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of TT01001 for in vivo experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, selective, and orally active small molecule that acts as a ligand for the mitochondrial outer membrane protein mitoNEET.[1][2] It is designed based on the structure of pioglitazone (B448) but does not activate peroxisome proliferator-activated receptor-γ (PPAR-γ).[2] this compound has been shown to improve conditions in a type II diabetes mouse model and ameliorate mitochondrial function.[2] It also functions as a monoamine oxidase B (MAO-B) inhibitor.[1] By interacting with mitoNEET, this compound is thought to modulate mitochondrial function, which can attenuate oxidative stress and neuronal apoptosis.[1][3]

Q2: What are the reported in vivo dosages for this compound?

Published studies have used different dosages and administration routes for this compound depending on the animal model and the condition being studied. Below is a summary of the available data.

Animal ModelConditionDosageAdministration RouteDosing ScheduleReference
db/db miceType II Diabetes100 mg/kgOral (p.o.)Once daily for 28 days[1]
RatsSubarachnoid Hemorrhage1-9 mg/kgIntraperitoneal (i.p.)Single dose[1]

Q3: Is there any pharmacokinetic data available for this compound, such as Cmax, Tmax, half-life, or oral bioavailability?

As of the latest search, specific pharmacokinetic parameters (Cmax, Tmax, half-life, oral bioavailability) for this compound have not been made publicly available in the reviewed literature.[4][5][6][7] To optimize dosing regimens, it is highly recommended to perform a pharmacokinetic study in your specific animal model.

Q4: What is the recommended starting dose for a new in vivo experiment with this compound?

Without established Maximum Tolerated Dose (MTD) and pharmacokinetic data, a conservative approach is recommended. For a new experiment, consider the following:

  • Literature Review: Start with the doses reported in similar studies. For example, for a study in rats investigating neurological effects, a starting dose in the lower end of the 1-9 mg/kg i.p. range would be a reasonable starting point.[1] For a chronic study in mice targeting metabolic disease, a lower dose than the reported 100 mg/kg p.o. could be initially tested.

  • Dose Escalation Study: It is best practice to conduct a dose escalation study to determine the MTD in your specific animal model and strain.[8][9] This will help establish a safe and effective dose range for your efficacy studies.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

IssuePotential CauseRecommended Solution
No Observable Efficacy - Insufficient Dosage: The administered dose may be too low to elicit a biological response.- Poor Bioavailability: The compound may not be well absorbed, especially with oral administration.- Rapid Metabolism/Clearance: The compound may be quickly cleared from the body.- Inappropriate Route of Administration: The chosen route may not be optimal for the target tissue.- Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose.- Optimize Formulation: For oral dosing, consider using formulation strategies to enhance solubility and absorption.[10][11][12][13][14]- Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life and inform dosing frequency.[15][16]- Test Alternative Administration Routes: Evaluate intravenous (IV) or intraperitoneal (IP) routes in addition to oral (PO) administration.[17]
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy, ruffled fur)- Dose is too high: The administered dose may exceed the MTD.- Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.- Off-Target Effects: The compound may be interacting with unintended biological targets.- Reduce the Dosage: Immediately lower the dose in subsequent cohorts.- Decrease Dosing Frequency: If administering daily, consider dosing every other day.- Run a Vehicle-Only Control Group: This will help determine if the adverse effects are due to the vehicle.[18]- Conduct a Maximum Tolerated Dose (MTD) Study: This is crucial to establish a safe dose range.[8][19]
Compound Precipitation in Formulation - Poor Solubility: this compound may have limited solubility in the chosen vehicle.- Incorrect Preparation: The order of mixing or temperature may be incorrect.- Optimize Vehicle: Test different biocompatible solvents. For poorly soluble compounds, co-solvent systems (e.g., DMSO, PEG400, Tween 80 in saline) are often used.[10][11][13][14]- Solubility Testing: Perform solubility tests before preparing the final formulation.- Proper Mixing: Ensure the compound is fully dissolved in the organic solvent before adding the aqueous component. Gentle warming and vortexing can help.
Issues with Oral Gavage - Animal Stress: Improper technique can cause stress, which may affect experimental outcomes.- Aspiration or Injury: Incorrect needle placement can lead to serious complications.- Proper Training: Ensure personnel are well-trained in oral gavage techniques.- Correct Needle Size: Use a gavage needle of the appropriate size and type for the animal.- Gentle Handling: Handle the animals calmly and gently to minimize stress.
Variability in Response - Inconsistent Dosing: Inaccurate preparation of the formulation or administration.- Biological Variation: Differences between individual animals.- Standardize Procedures: Ensure consistent formulation preparation and administration techniques.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Randomize Animals: Properly randomize animals into treatment groups.

Experimental Protocols

1. Formulation Preparation for In Vivo Administration

This compound is poorly soluble in water. A co-solvent system is often necessary for in vivo administration.

Example Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Injection:

  • Vehicle Composition:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG 400 (Polyethylene glycol 400)

    • Tween 80

    • Saline (0.9% NaCl)

  • Preparation Steps:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO first. Ensure it is completely dissolved.

    • Add PEG 400 and vortex to mix thoroughly.

    • Add Tween 80 and vortex again.

    • Finally, add saline to the desired final volume and vortex until a clear and homogenous solution is formed.

    • It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, store at 4°C for a short period and visually inspect for any precipitation before use.

Note: The final concentration of DMSO should be kept low (typically <10% for i.p. and <5% for i.v.) to avoid toxicity.[17] Always run a vehicle-only control group in your experiments.

2. General Protocol for a Dose-Finding/MTD Study

A dose-finding study is essential to determine the optimal and safe dose range for this compound in your specific experimental model.

  • Animal Model: Use the same species, strain, sex, and age of animals as in your planned efficacy study.

  • Group Size: A minimum of 3-5 animals per group is recommended.

  • Dose Levels:

    • Start with a low dose, for example, based on the lower end of the reported effective dose range (e.g., 1 mg/kg for rats).

    • Include a vehicle control group.

    • Escalate the dose in subsequent groups (e.g., 3-fold or 5-fold increments) until signs of toxicity are observed.

  • Administration: Use the same route and frequency of administration as planned for the efficacy study.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity (e.g., changes in body weight, food and water intake, posture, activity, and fur texture).

    • Body weight should be recorded at least twice a week.

    • The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss or other significant clinical signs of toxicity.[8]

Visualizations

TT01001_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cellular Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET binds Mito_Function Mitochondrial Function Modulation mitoNEET->Mito_Function ROS Reduced Oxidative Stress Mito_Function->ROS Apoptosis Reduced Neuronal Apoptosis Mito_Function->Apoptosis Improved_Metabolism Improved Glucose Metabolism Mito_Function->Improved_Metabolism

Caption: Proposed signaling pathway of this compound.

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Study Design cluster_3 Phase 4: Data Analysis & Refinement MTD_Study Maximum Tolerated Dose (MTD) Study Dose_Range Establish Safe Dose Range MTD_Study->Dose_Range Dose_Selection Select Dose Levels for Efficacy Study Dose_Range->Dose_Selection PK_Study Pharmacokinetic (PK) Study (Single Dose) PK_Parameters Determine Cmax, Tmax, Half-life, Bioavailability PK_Study->PK_Parameters PK_Parameters->Dose_Selection Efficacy_Study Conduct Dose-Response Efficacy Study Dose_Selection->Efficacy_Study PK_PD_Analysis PK/PD Analysis Efficacy_Study->PK_PD_Analysis Optimal_Dose Determine Optimal Therapeutic Dose PK_PD_Analysis->Optimal_Dose

Caption: General experimental workflow for dose optimization.

Troubleshooting_Decision_Tree Start In Vivo Experiment with this compound Problem Problem Encountered? Start->Problem No_Efficacy No Observable Efficacy Problem->No_Efficacy Yes Toxicity Unexpected Toxicity Problem->Toxicity Yes Variability High Variability Problem->Variability Yes End Continue Experiment Problem->End No Solution1 - Increase Dose - Check Bioavailability (PK study) - Optimize Formulation No_Efficacy->Solution1 Solution2 - Decrease Dose - Check Vehicle Toxicity - Conduct MTD Study Toxicity->Solution2 Solution3 - Standardize Procedures - Increase N number - Check Animal Health Variability->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for in vivo experiments.

References

Improving the stability of TT01001 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of TT01001 in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO.

Q2: How should I store stock solutions of this compound?

A2: For short-term storage (days to weeks), stock solutions can be kept at 4°C. For longer-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] To maintain the integrity of the compound, it is crucial to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to protect solutions of this compound from light.[2] Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution into aqueous media is a common issue for compounds with poor water solubility. Here are some strategies to overcome this:

  • Perform serial dilutions: Instead of diluting the concentrated DMSO stock directly into your aqueous buffer, perform an intermediate dilution in DMSO first. Then, add the less concentrated DMSO solution to your buffer.

  • Lower the final concentration: The precipitation may be due to exceeding the solubility limit of this compound in the aqueous buffer. Try using a lower final concentration in your experiment.

  • Use co-solvents: The inclusion of a small percentage of an organic co-solvent may help to improve solubility. However, always check for compatibility with your experimental system.

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: A stability study can be performed by incubating a solution of this compound in your buffer of choice at relevant temperatures (e.g., room temperature, 37°C). Aliquots can be taken at different time points and analyzed by an analytical method such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the parent compound over time. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation upon dilution in aqueous buffer - Poor aqueous solubility.- The compound has exceeded its solubility limit.- Perform serial dilutions in DMSO before adding to the aqueous buffer.- Decrease the final concentration of this compound.- Consider the use of solubilizing excipients if compatible with your assay.
Loss of activity in a cell-based assay - Degradation in culture medium.- Adsorption to plasticware.- Assess the stability of this compound in the specific cell culture medium.- Use low-binding microplates.- Prepare fresh solutions immediately before use.
Inconsistent experimental results - Inconsistent solution preparation.- Degradation of stock solution due to improper storage.- Standardize the protocol for solution preparation.- Aliquot stock solutions to avoid freeze-thaw cycles.- Always use freshly prepared working solutions.
Appearance of new peaks in HPLC analysis over time - Compound degradation.- Identify the degradation products to understand the degradation pathway.- Adjust buffer pH, add antioxidants, or protect from light to mitigate degradation.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound in different solutions to illustrate how such data would be presented. Note: These values are for illustrative purposes only and are not based on published experimental data for this compound.

Solvent/BufferTemperature (°C)Concentration (µM)% Remaining after 24h
DMSO251000>99%
PBS (pH 7.4)251085%
PBS (pH 7.4)371070%
RPMI + 10% FBS37160%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare working solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer.

  • Incubation: Aliquot the working solution into separate, light-protected vials for each time point and temperature condition (e.g., 4°C, 25°C, and 37°C).

  • Time points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one vial from each temperature condition.

  • Sample analysis: Immediately analyze the samples by HPLC. The initial time point (t=0) will serve as the 100% reference.

  • Data analysis: Quantify the peak area of the this compound parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues cluster_0 Problem Identification cluster_1 Solubility Troubleshooting cluster_2 Stability Troubleshooting cluster_3 Resolution start Inconsistent results or loss of activity precipitate Precipitate observed in working solution? start->precipitate check_solubility Review solubility data precipitate->check_solubility Yes stability_study Perform stability study in experimental buffer precipitate->stability_study No serial_dilution Use serial dilution from DMSO stock check_solubility->serial_dilution lower_conc Lower final concentration serial_dilution->lower_conc add_excipient Consider solubilizing excipients lower_conc->add_excipient optimized_protocol Optimized experimental protocol add_excipient->optimized_protocol fresh_solution Prepare fresh solutions for each experiment stability_study->fresh_solution storage_check Verify stock solution storage conditions (-20°C/-80°C, aliquoted, protected from light) fresh_solution->storage_check storage_check->optimized_protocol

Caption: A workflow for troubleshooting stability and solubility issues with this compound.

G Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound H2O H₂O, pH This compound->H2O O2 O₂ This compound->O2 light Light (UV/Visible) This compound->light hydrolysis_product Hydrolysis Product (e.g., cleavage of ester or thiourea (B124793) group) H2O->hydrolysis_product oxidation_product Oxidation Product (e.g., oxidation of sulfur atom) O2->oxidation_product photo_product Photodegradation Product light->photo_product

Caption: Common degradation pathways for small molecules like this compound.

References

How to prevent TT01001 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of TT01001 to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a selective and orally active agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 8.84 μM.[1] It is primarily used in research to study type II diabetes and neurological disorders.[1] this compound has been shown to attenuate oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.[1]

Q2: How should I store this compound to prevent degradation?

To ensure the stability of this compound, it is crucial to adhere to the following storage recommendations:

  • Solid Compound: Store the solid form of this compound at -20°C for long-term storage (months to years) in a dry and dark place.[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Crucially, all solutions should be protected from light. [1]

Q3: What solvent should I use to prepare this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous-based culture medium.

Q4: Is this compound sensitive to light?

Yes, this compound should be protected from light.[1] The thiourea (B124793) moiety within the this compound structure can be susceptible to photodegradation. It is recommended to store stock solutions in amber vials or tubes wrapped in aluminum foil. When working with this compound solutions, minimize exposure to ambient light.

Q5: What is the stability of this compound in aqueous solutions and cell culture media?

While specific data on the aqueous stability of this compound is limited, its chemical structure contains an ethyl ester group. Ester bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, it is recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium immediately before use. Avoid prolonged storage of this compound in aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in in vitro assays. This compound degradation due to improper storage.Ensure that both solid this compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
This compound degradation in aqueous experimental buffers.Prepare working dilutions of this compound in your final buffer or media immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
High background signal or unexpected side effects in cell-based assays. Presence of degradation products.Use a fresh vial of this compound or a newly prepared stock solution. If possible, verify the purity of your compound using analytical methods like HPLC.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level for your specific cell type. Run a vehicle control (media with the same concentration of solvent) to assess any solvent-induced effects.
Poor solubility or precipitation upon dilution in aqueous media. Low aqueous solubility of this compound.After diluting the DMSO stock solution into your aqueous buffer or media, vortex the solution thoroughly. If precipitation is observed, consider preparing a more dilute stock solution in DMSO to reduce the final DMSO concentration required.
Variability in in vivo study results. Inconsistent formulation or degradation after administration.For oral administration, ensure a consistent and homogenous suspension of this compound in the vehicle. For intraperitoneal injections, prepare the formulation fresh before each administration.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 376.29 g/mol ) in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a short period) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (e.g., amber) tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

In Vitro Cell-Based Assay Protocol
  • Cell Seeding: Seed your cells of interest in a suitable multi-well plate and allow them to adhere and grow according to your standard protocol.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound stock solution. Dilute the stock solution to the desired final concentrations directly in pre-warmed cell culture medium. Mix thoroughly by pipetting or gentle vortexing.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Perform your downstream analysis (e.g., cell viability assay, western blotting, etc.).

In Vivo Administration Protocol (Oral Gavage in Mice)
  • Formulation Preparation: A published study administered this compound to mice via oral gavage at a dosage of 100 mg/kg.[1] While the specific vehicle was not detailed in the abstract, a common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water. To prepare, weigh the required amount of this compound and suspend it in the vehicle.

  • Homogenization: Ensure a uniform suspension by vortexing and/or sonicating the mixture immediately before administration to each animal.

  • Administration: Administer the suspension to the mice using a gavage needle. The volume will depend on the weight of the mouse and the desired final dosage.

Visualizations

TT01001_Degradation_Pathway This compound This compound (Stable) Degraded_Light Degradation Products (Photodegradation) This compound->Degraded_Light Light Exposure (Thiourea Moiety) Degraded_pH Degradation Products (Hydrolysis) This compound->Degraded_pH Inappropriate pH (Ester Hydrolysis) Degraded_Temp Degradation Products (Thermal) This compound->Degraded_Temp High Temperature (Above Recommended)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage Solid Solid this compound Stock DMSO Stock Solution Solid->Stock Dissolve in DMSO StoreSolid Store at -20°C (Dry, Dark) Solid->StoreSolid Working Aqueous Working Solution Stock->Working Dilute in Media/Buffer StoreStock Aliquot & Store at -80°C (Protect from Light) Stock->StoreStock InVitro In Vitro Assay Working->InVitro Immediate Use InVivo In Vivo Administration Working->InVivo Fresh Preparation

References

Off-target effects of TT01001 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TT01001.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is mitoNEET, a 17-kDa protein located on the outer mitochondrial membrane.[1][2][3][4] this compound is a selective agonist of mitoNEET.[2]

Q2: this compound was designed based on the structure of pioglitazone. Does it also activate PPARγ?

A2: No, a key finding is that this compound binds to mitoNEET without activating the peroxisome proliferator-activated receptor-γ (PPARγ).[1] This is a critical distinction from pioglitazone, where PPARγ activation is a known mechanism of action and is associated with certain side effects.[1]

Q3: Are there any known off-target effects of this compound?

A3: Yes, this compound has been identified as an inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 8.84 μM.[2] This is a notable off-target activity to consider in your experimental design.

Q4: How does this compound affect mitochondrial function beyond its interaction with mitoNEET?

A4: In studies with db/db mice, a model for type II diabetes, this compound was found to significantly suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[1] No significant changes were observed in the activities of complex I + III or complex IV.[2]

Q5: I am observing unexpected neurological effects in my cellular or animal models. Could this be related to this compound?

A5: It is possible. The off-target inhibition of MAO-B by this compound could contribute to neurological effects, as MAO-B is involved in the metabolism of neurotransmitters.[2] Additionally, in a rat model of subarachnoid hemorrhage, this compound has been shown to attenuate oxidative stress and neuronal apoptosis, suggesting it has neuroprotective properties.[3]

Q6: Has this compound been screened against a broader panel of kinases or receptors to identify other potential off-target interactions?

A6: Based on publicly available information, the results of a comprehensive off-target screening panel (such as a kinome scan or a safety pharmacology panel) for this compound have not been published. Therefore, it is advisable to be vigilant for unexpected phenotypes in your experiments and consider them as potentially resulting from uncharacterized off-target effects.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the on-target and off-target activities of this compound.

Table 1: On-Target and Off-Target Activities of this compound

TargetActivityIC50 / EC50Reference
mitoNEETAgonistNot specified[2]
PPARγNo activationNot applicable[1]
MAO-BInhibitor8.84 μM[2]

Table 2: Effects of this compound on Mitochondrial Respiratory Chain Complexes in db/db Mice

Mitochondrial ComplexEffect of this compound TreatmentReference
Complex II + IIISignificant suppression of elevated activity[1]
Complex I + IIINo significant change[2]
Complex IVNo significant change[2]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the off-target effects of this compound.

Note: The following protocols are based on standard methods in the field, as the specific, detailed protocols used in the initial characterization of this compound are not fully available in the public domain. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: PPARγ Transactivation Assay

Objective: To determine if this compound activates PPARγ.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A constitutively expressed vector (e.g., encoding Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with varying concentrations of this compound.

    • Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Compare the normalized luciferase activity in this compound-treated cells to the vehicle control and the positive control. A lack of increase in luciferase activity indicates no PPARγ transactivation.

Protocol 2: MAO-B Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MAO-B activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use a commercially available recombinant human MAO-B enzyme.

    • Prepare a solution of a suitable MAO-B substrate (e.g., benzylamine).

  • Inhibition Assay:

    • In a multi-well plate, add the MAO-B enzyme, a buffer solution, and varying concentrations of this compound.

    • Include a known MAO-B inhibitor (e.g., selegiline) as a positive control and a vehicle control.

    • Pre-incubate the enzyme with the compounds.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • The MAO-B-catalyzed oxidation of benzylamine (B48309) produces benzaldehyde (B42025) and hydrogen peroxide. The rate of product formation can be measured using various methods, such as:

      • Spectrophotometry: Measure the increase in absorbance at 250 nm due to the formation of benzaldehyde.

      • Fluorometry: Use a probe that reacts with hydrogen peroxide to produce a fluorescent product.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Logical Relationships

TT01001_On_and_Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET Agonist MAOB MAO-B This compound->MAOB Inhibitor (IC50 = 8.84 μM) PPARg PPARγ This compound->PPARg No Activation Mito_Function Modulation of Mitochondrial Function mitoNEET->Mito_Function Regulates Neuro_Metabolism Neurotransmitter Metabolism MAOB->Neuro_Metabolism Impacts Adipogenesis Adipogenesis & Insulin Sensitivity PPARg->Adipogenesis Regulates Experimental_Workflow_Off_Target_Screening cluster_workflow Workflow for Assessing Off-Target Effects start Start: Researcher observes unexpected phenotype question1 Is the phenotype related to PPARγ activation? start->question1 assay1 Perform PPARγ Transactivation Assay question1->assay1 Yes question2 Is the phenotype related to neurotransmitter metabolism? question1->question2 No result1 Result: No PPARγ activation (Expected) assay1->result1 assay2 Perform MAO-B Inhibition Assay question2->assay2 Yes question3 Is the phenotype related to mitochondrial respiration? question2->question3 No result2 Result: MAO-B inhibition (Potential Cause) assay2->result2 assay3 Measure Mitochondrial Respiratory Chain Complex Activity question3->assay3 Yes other Consider other uncharacterized off-target effects question3->other No result3 Result: Modulation of Complex II+III (Potential Cause) assay3->result3

References

Adjusting TT01001 experimental conditions for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mekinib (TT01001), a potent and selective inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental conditions and troubleshooting common issues when using Mekinib across various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Mekinib (this compound)?

A1: Mekinib is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By binding to a unique allosteric pocket on the MEK enzymes, Mekinib prevents their activation and subsequent phosphorylation of their downstream targets, ERK1 and ERK2 (Extracellular signal-Regulated Kinases 1 and 2).[1] This blockade of the MAPK/ERK signaling pathway can lead to decreased cell proliferation and survival in cancer cells where this pathway is aberrantly activated.[2][3]

Q2: How do I determine the optimal concentration of Mekinib for my cell line?

A2: The optimal concentration of Mekinib is highly cell-line specific and depends on the mutational status of the MAPK pathway (e.g., BRAF, KRAS, or NRAS mutations) and the cellular context.[4][5] We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting concentration range for a 72-hour cell viability assay is 0.1 nM to 10 µM.

Q3: Should I be concerned about the effect of serum on Mekinib's activity?

A3: Yes, serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free and active concentration in the cell culture medium.[6] This can lead to a higher apparent IC50 value in the presence of higher serum concentrations.[6] For sensitive and reproducible experiments, it is crucial to maintain a consistent serum concentration across all assays.[6] If you observe lower than expected potency, consider reducing the serum concentration (e.g., to 2-5% FBS) or performing experiments in serum-free media after an initial cell attachment period.[6][7]

Troubleshooting Guides

Issue 1: High variability between replicate wells in cell viability assays.

High variability can obscure the true effect of Mekinib. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.[8][9]

    • Solution: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently but thoroughly between pipetting steps. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[9] Consider avoiding the outer wells of the plate which are more prone to evaporation, or fill them with sterile PBS or media.[10]

  • Pipetting Errors: Small volume inaccuracies, especially during serial dilutions, can lead to significant concentration errors.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of the Mekinib dilutions to add to the wells.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate both media components and the inhibitor, leading to inconsistent results.[10][11]

    • Solution: As mentioned above, avoid using the outermost wells for experimental samples. Fill them with sterile PBS or water to create a humidity barrier.

Issue 2: Mekinib shows potent inhibition of p-ERK in Western Blots, but has a weak effect on cell viability.

This discrepancy can arise from several biological and technical factors:

  • Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms to MEK inhibition. This can be due to pathway redundancy or feedback loops that reactivate downstream signaling.

    • Solution: Investigate the activation status of parallel signaling pathways, such as the PI3K/AKT pathway. In some cases, co-targeting multiple pathways may be necessary.

  • Kinetic Disconnect: The inhibition of ERK phosphorylation can be rapid, while the subsequent effects on cell viability and proliferation may take longer to manifest.

    • Solution: Perform a time-course experiment, extending the treatment duration to 96 hours or longer, to see if a stronger phenotype emerges over time.

  • Assay Interference: The components of your viability assay may be incompatible with Mekinib.

    • Solution: If using a metabolic assay like MTT or XTT, consider that Mekinib might alter cellular metabolism in a way that doesn't correlate with cell death.[12][13] To confirm your results, use an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) which quantifies the number of metabolically active cells, or a dye-exclusion assay to count viable cells directly.[2][14]

Experimental Protocols

Optimizing Cell Seeding Density for Viability Assays

The optimal seeding density ensures that cells are in the exponential growth phase throughout the experiment and that the assay signal is within the linear range.[15][16][17]

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of your cell suspension.

  • Seed Cells: Plate the cells in a 96-well plate at a range of densities (e.g., from 1,000 to 50,000 cells/well).[15]

  • Incubate: Incubate the plate for the intended duration of your experiment (e.g., 72 hours).

  • Perform Viability Assay: Add the viability reagent and measure the signal according to the manufacturer's protocol.

  • Analyze Data: Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear portion of this curve.[15]

Western Blot for Phospho-ERK1/2 (p-ERK) and Total ERK1/2

This protocol allows for the direct assessment of Mekinib's on-target activity.

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of Mekinib for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[18]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[19][20]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19][21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][21]

  • Detection: Detect the chemiluminescent signal using an imaging system.[18][21]

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total ERK1/2.[19]

Data Presentation

Table 1: Recommended Starting Conditions for Mekinib Treatment in Different Cancer Cell Lines

Cell LineCancer TypeKey MutationsRecommended Seeding Density (cells/well in 96-well plate for 72h assay)Starting Mekinib Concentration Range (IC50)
A375MelanomaBRAF V600E5,0001 - 50 nM
HT-29ColorectalBRAF V600E8,00010 - 100 nM
HCT116ColorectalKRAS G13D7,500100 nM - 1 µM
A549LungKRAS G12S6,000500 nM - 5 µM
MCF-7BreastPIK3CA E545K8,000> 10 µM (Often resistant)

Note: These are suggested starting points. Optimal conditions should be determined empirically for your specific experimental setup.

Visualizations

Mekinib_Signaling_Pathway Mekinib (this compound) Mechanism of Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Mekinib Mekinib (this compound) Mekinib->Inhibition

Caption: Mekinib inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow General Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis OptimizeSeeding 1. Optimize Seeding Density SeedCells 2. Seed Cells in 96-well Plate OptimizeSeeding->SeedCells PrepareDilutions 3. Prepare Mekinib Serial Dilutions SeedCells->PrepareDilutions AddCompound 4. Add Mekinib to Cells PrepareDilutions->AddCompound Incubate 5. Incubate (e.g., 72 hours) AddCompound->Incubate AddReagent 6. Add Viability Reagent Incubate->AddReagent ReadPlate 7. Read Plate (Absorbance/Luminescence) AddReagent->ReadPlate CalculateIC50 8. Analyze Data & Calculate IC50 ReadPlate->CalculateIC50

Caption: Workflow for determining Mekinib's effect on cell viability.

Troubleshooting_Logic Troubleshooting Inconsistent Viability Results Start Inconsistent Results CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding CheckPipetting Verify Pipette Calibration & Technique CheckSeeding->CheckPipetting Seeding OK Reoptimize Re-optimize Seeding Density CheckSeeding->Reoptimize Inconsistent seeding UseAltAssay Use Alternative Viability Assay CheckPipetting->UseAltAssay Pipetting OK MasterMix Use Master Mix for Dilutions CheckPipetting->MasterMix Inaccurate pipetting Consistent Results Consistent? UseAltAssay->Consistent No Discrepancy ConfirmWithATP Confirm with ATP-based Assay UseAltAssay->ConfirmWithATP Discrepancy w/ p-ERK Inconsistent Still Inconsistent Reoptimize->CheckPipetting MasterMix->UseAltAssay ConfirmWithATP->Consistent ConfirmWithATP->Inconsistent Still inconsistent

References

TT01001 protocol modifications for enhanced efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the TT01001 protocol. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental efficacy and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.

Question: I am observing high variability in my in vivo efficacy studies. What are some potential causes and solutions?

Answer: High variability in in vivo studies with this compound can stem from several factors. Firstly, inconsistent formulation and administration of the compound can lead to variable exposure. This compound has poor water solubility, and improper preparation of the dosing solution can result in inaccurate dosing.

  • Protocol Modification for Enhanced Efficacy: To improve consistency, consider using a vehicle that enhances solubility. For oral administration in mice, a suspension in 0.5% w/v methylcellulose (B11928114) solution has been used successfully.[1] For intraperitoneal injection in rats, this compound can be dissolved in a vehicle containing 10% DMSO, 40% polyethylene (B3416737) glycol 300, and 50% saline. It is crucial to ensure the compound is fully dissolved or homogeneously suspended before each administration.

Secondly, the timing of administration relative to the disease model induction is critical. For instance, in the subarachnoid hemorrhage (SAH) model, administering this compound one hour after SAH induction has shown efficacy.[2] Adhering to a strict and consistent timeline for treatment initiation is essential.

Finally, underlying health status and genetic variability of the animal models can contribute to varied responses. Ensure that animals are age-matched and sourced from a reputable supplier.

Question: My results show a weaker than expected therapeutic effect. How can I optimize the protocol?

Answer: If the therapeutic effect of this compound is suboptimal, several aspects of the protocol can be revisited.

  • Dose Optimization: The reported effective doses of this compound vary between models. In db/db mice for type II diabetes, a daily oral dose of 100 mg/kg was effective.[1] In a rat model of SAH, intraperitoneal doses of 1-9 mg/kg were used.[2] It may be necessary to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.

  • Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Oral gavage and intraperitoneal injection are the most commonly reported routes.[1][2] The choice should be based on the experimental model and the desired pharmacokinetic profile.

  • Treatment Duration: The duration of treatment should be sufficient to observe a therapeutic effect. In the db/db mouse model, treatment for 28 days was shown to improve diabetic parameters.[1] For acute models like SAH, a single dose may be sufficient.[2]

Question: I am concerned about potential off-target effects of this compound. How should I address this in my experiments?

Answer: this compound is a dual-action compound, acting as both a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor with an IC50 of 8.84 μM.[2][3] This dual activity should be considered when interpreting results.

  • Experimental Controls: To dissect the effects of mitoNEET agonism from MAO-B inhibition, consider including a selective MAO-B inhibitor (without mitoNEET activity) as a control group in your study. This will help to attribute the observed effects to the correct mechanism of action.

  • Biochemical Assays: Measure markers related to both pathways. For mitoNEET agonism, assess mitochondrial function, oxidative stress markers, and apoptosis. For MAO-B inhibition, you could measure dopamine (B1211576) levels or the activity of downstream signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution?

A1: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, the vehicle should be chosen based on the route of administration and the required concentration. As mentioned in the troubleshooting guide, a suspension in 0.5% w/v methylcellulose for oral dosing or a solution in a DMSO/PEG300/saline mixture for intraperitoneal injection are viable options.

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Does this compound activate PPARγ?

A3: No, studies have shown that this compound binds to mitoNEET but does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[1]

Q4: What is the primary mechanism of action of this compound for its therapeutic effects?

A4: The primary mechanism of this compound is the activation of mitoNEET, a protein on the outer mitochondrial membrane. This activation helps to maintain mitochondrial function, which in turn attenuates oxidative stress and reduces apoptosis (programmed cell death).[1][2]

Q5: Are there any known side effects of this compound in animal models?

A5: In the studies conducted on db/db mice, this compound did not cause the weight gain associated with some other anti-diabetic drugs like pioglitazone.[1] Further toxicological studies would be needed to fully characterize the side effect profile.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the efficacy of this compound.

Table 1: Efficacy of this compound in a Type II Diabetes Mouse Model (db/db mice) [1]

ParameterVehicle ControlThis compound (100 mg/kg/day, p.o.)
Plasma Glucose (mg/dL)580 ± 25350 ± 40
Plasma Triglycerides (mg/dL)250 ± 30150 ± 20
Body Weight Gain (g)8.5 ± 1.02.0 ± 0.5
Mitochondrial Complex II+III Activity (relative units)1.5 ± 0.21.0 ± 0.1

*p < 0.05 compared to vehicle control

Table 2: Efficacy of this compound in a Subarachnoid Hemorrhage Rat Model [2]

ParameterShamSAH + VehicleSAH + this compound (3 mg/kg, i.p.)
Neurological Score18.0 ± 0.010.5 ± 1.514.0 ± 1.0
Brain Water Content (%)78.5 ± 0.582.0 ± 0.880.0 ± 0.6
Malondialdehyde (MDA) (nmol/mg protein)1.5 ± 0.24.5 ± 0.52.5 ± 0.3
Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein)120 ± 1060 ± 895 ± 9
TUNEL-positive cells (cells/field)2 ± 135 ± 510 ± 3*

*p < 0.05 compared to SAH + Vehicle

Experimental Protocols

Protocol 1: Evaluation of this compound in a Type II Diabetes Mouse Model (db/db mice)

This protocol is based on the methodology described by Takahashi et al. (2015).[1]

  • Animal Model: Male db/db mice and their lean littermates (m/m) are used. Animals are housed under standard conditions with free access to food and water.

  • This compound Formulation: this compound is suspended in a 0.5% (w/v) aqueous solution of methylcellulose.

  • Dosing Regimen: Mice are treated daily for 28 days with either vehicle or this compound (100 mg/kg) via oral gavage.

  • Metabolic Measurements:

    • Body weight and food intake are recorded weekly.

    • Blood glucose and plasma triglyceride levels are measured at the end of the treatment period from tail vein blood samples.

  • Mitochondrial Function Analysis:

    • At the end of the study, skeletal muscle is collected.

    • Mitochondria are isolated from the tissue by differential centrifugation.

    • The activity of mitochondrial respiratory chain complexes (e.g., Complex II+III) is measured using spectrophotometric assays.

Protocol 2: Evaluation of this compound in a Subarachnoid Hemorrhage (SAH) Rat Model

This protocol is based on the methodology described by Shi et al. (2020).[2]

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • SAH Induction: SAH is induced by endovascular perforation.

  • This compound Formulation: this compound is dissolved in a vehicle solution of 10% DMSO, 40% polyethylene glycol 300, and 50% saline.

  • Dosing Regimen: A single dose of this compound (e.g., 3 mg/kg) or vehicle is administered via intraperitoneal injection one hour after SAH induction.

  • Neurological Assessment: Neurological function is evaluated at 24 hours post-SAH using a standardized scoring system.

  • Brain Tissue Analysis (at 24 hours post-SAH):

    • Brain Water Content: The wet and dry weight of the brain hemispheres are measured to determine brain edema.

    • Oxidative Stress Markers: Brain tissue is homogenized to measure levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD).

    • Apoptosis Assessment: Apoptotic cells in the brain tissue are detected and quantified using TUNEL staining.

Mandatory Visualizations

Signaling Pathway of this compound

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET activates MAOB Monoamine Oxidase B (MAO-B) This compound->MAOB inhibits Mito_Function Mitochondrial Homeostasis (Fe-S cluster stability, e- transfer) mitoNEET->Mito_Function promotes ROS Reduced Reactive Oxygen Species (ROS) Mito_Function->ROS Ox_Stress Decreased Oxidative Stress ROS->Ox_Stress Apoptosis Inhibition of Apoptosis Ox_Stress->Apoptosis Cell_Survival Enhanced Cell Survival & Function Apoptosis->Cell_Survival Dopamine Increased Dopamine Levels (in relevant tissues) MAOB->Dopamine (downstream effect)

Caption: Signaling pathway of this compound's dual action.

Experimental Workflow for In Vivo Efficacy Testing

TT01001_In_Vivo_Workflow cluster_diabetes Type II Diabetes Model (db/db mice) cluster_sah Subarachnoid Hemorrhage Model (Rats) D_Start Start: Acclimatize db/db mice D_Treat Daily Oral Gavage (28 days) - Vehicle - this compound (100 mg/kg) D_Start->D_Treat D_Monitor Weekly Monitoring - Body Weight - Food Intake D_Treat->D_Monitor D_Endpoint Endpoint Analysis - Plasma Glucose & Triglycerides - Mitochondrial Function in Skeletal Muscle D_Treat->D_Endpoint D_Monitor->D_Treat S_Start Start: Induce SAH S_Treat Single Intraperitoneal Injection (1 hr post-SAH) - Vehicle - this compound (e.g., 3 mg/kg) S_Start->S_Treat S_Endpoint Endpoint Analysis (24 hrs post-SAH) - Neurological Score - Brain Water Content - Oxidative Stress Markers - Apoptosis (TUNEL) S_Treat->S_Endpoint

References

Validation & Comparative

Validating the Neuroprotective Effects of TT01001: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective agent TT01001 with other alternatives, supported by available experimental data. The focus is on its mechanism of action, efficacy in preclinical models, and the experimental protocols used for its validation.

This compound: A Selective MitoNEET Agonist for Neuroprotection

This compound is a selective, orally active agonist of MitoNEET, a crucial protein located on the outer mitochondrial membrane.[1][2] It has demonstrated significant neuroprotective effects in a preclinical model of subarachnoid hemorrhage (SAH).[1] The primary mechanism of action of this compound is the prevention of mitochondrial dysfunction mediated by mitoNEET, which in turn attenuates oxidative stress and neuronal apoptosis.[1] Additionally, this compound has been identified as a monoamine oxidase B (MAO-B) inhibitor.[2]

Comparative Performance of this compound in a Preclinical Model

Experimental data from a study by Shi et al. (2020) in a rat model of SAH indicates that this compound administration leads to significant improvements in several key markers of neuroprotection. While specific quantitative data from the study is not publicly available, the reported outcomes are summarized below in comparison to a vehicle-treated SAH group.

Table 1: Summary of this compound Neuroprotective Effects in a Rat SAH Model

Parameter AssessedOutcome in this compound-Treated Group vs. SAH-Vehicle GroupMethod of Assessment
Neurological DeficitsSignificantly ImprovedNeurological Scoring (e.g., Garcia Scale)
Oxidative StressSignificantly ReducedDihydroethidium (DHE) Staining
Neuronal ApoptosisSignificantly ReducedTUNEL Staining
Pro-apoptotic Protein (Bax)Significantly Decreased ExpressionWestern Blot
Anti-apoptotic Protein (Bcl-2)Significantly Increased ExpressionWestern Blot

Comparison with Alternative Neuroprotective Agents

This compound's targeted action on mitochondrial function through mitoNEET activation distinguishes it from many other neuroprotective agents. A conceptual comparison with other classes of neuroprotective compounds is presented below.

Table 2: Conceptual Comparison of this compound with Other Neuroprotective Strategies

Neuroprotective Agent ClassPrimary Mechanism of ActionExperimental ModelsPotential Advantages of this compound
This compound MitoNEET Agonist, MAO-B inhibitor Subarachnoid Hemorrhage[1]Targets upstream mitochondrial dysfunction, a key pathology in many neurological disorders.
MitoNEET Ligands (e.g., NL-1, Pioglitazone) MitoNEET modulationStroke, Parkinson's Disease, Traumatic Brain Injury[3][4]As a selective mitoNEET agonist, this compound may have a more targeted effect with potentially fewer off-target effects compared to broader agents like pioglitazone (B448).
Antioxidants (e.g., Curcumin, Resveratrol) Scavenging of reactive oxygen species (ROS)Various models of neurodegeneration[5]Addresses a direct consequence of mitochondrial dysfunction (oxidative stress), but this compound targets the source.
Mitochondrial Function Enhancers (e.g., Creatine, Coenzyme Q10) Improve mitochondrial respiration and ATP productionParkinson's Disease, Huntington's Disease, ALS[6]This compound's mechanism via mitoNEET offers a distinct pathway to preserve mitochondrial integrity.
Broad-Spectrum Neuroprotectants (e.g., Citicoline, Cerebrolysin) Multiple mechanisms including membrane stabilization and neurotrophic factor supportStroke[7]This compound offers a more targeted and specific mechanism of action.

Experimental Protocols

Detailed experimental protocols from the primary study on this compound are not publicly available. The following are representative protocols for the key experiments cited, based on standard laboratory procedures.

Endovascular Perforation Model of Subarachnoid Hemorrhage (SAH) in Rats

This surgical procedure is designed to mimic the effects of a ruptured aneurysm leading to SAH.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Procedure: A sharpened filament is introduced into the external carotid artery and advanced through the internal carotid artery to the circle of Willis, where it perforates a blood vessel, inducing a subarachnoid hemorrhage.

  • Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics and hydration.

Neurological Scoring

Neurological function is assessed using a standardized scoring system, such as the modified Garcia score. This scale evaluates various aspects of motor and sensory function.

  • Parameters: The scoring typically includes assessments of spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch.

  • Scoring: A higher score indicates better neurological function.

Dihydroethidium (DHE) Staining for Oxidative Stress

DHE is a fluorescent probe used to detect superoxide, a key reactive oxygen species.

  • Tissue Preparation: Brain tissue sections are prepared from control and treated animals.

  • Staining: Sections are incubated with a DHE solution in a light-protected, humidified chamber.

  • Imaging: The fluorescence intensity, which is proportional to the level of superoxide, is visualized and quantified using a fluorescence microscope.

TUNEL Staining for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Permeabilization: Brain tissue sections are treated with proteinase K to allow enzyme access to the DNA.

  • Labeling: The sections are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The fluorescent signal from the incorporated nucleotides is detected using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is then quantified.

Western Blot for Bax and Bcl-2 Expression

Western blotting is used to quantify the relative expression levels of specific proteins.

  • Protein Extraction: Proteins are extracted from brain tissue lysates.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for Bax and Bcl-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) is often calculated as an indicator of the apoptotic potential.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound's Neuroprotective Action

TT01001_Pathway This compound This compound MitoNEET MitoNEET (Outer Mitochondrial Membrane) This compound->MitoNEET activates Bax Bax (Pro-apoptotic) This compound->Bax decreases Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 increases Mito_Dysfunction Mitochondrial Dysfunction MitoNEET->Mito_Dysfunction prevents Neuroprotection Neuroprotection MitoNEET->Neuroprotection Oxidative_Stress Oxidative Stress (ROS Production) Mito_Dysfunction->Oxidative_Stress Apoptosis Neuronal Apoptosis Mito_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Bax increases Apoptosis->Bcl2 decreases Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound activates mitoNEET to prevent mitochondrial dysfunction and apoptosis.

Experimental Workflow for Validating this compound

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome SAH_Model SAH Rat Model (Endovascular Perforation) Treatment This compound Administration SAH_Model->Treatment Vehicle Vehicle Control SAH_Model->Vehicle Neuro_Score Neurological Scoring Treatment->Neuro_Score Ox_Stress Oxidative Stress (DHE Staining) Treatment->Ox_Stress Apoptosis Apoptosis (TUNEL Staining) Treatment->Apoptosis Western_Blot Protein Expression (Bax, Bcl-2) Treatment->Western_Blot Vehicle->Neuro_Score Vehicle->Ox_Stress Vehicle->Apoptosis Vehicle->Western_Blot Data_Analysis Data Analysis and Comparison Neuro_Score->Data_Analysis Ox_Stress->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the neuroprotective effects of this compound in an SAH model.

Logical Relationship of this compound's Therapeutic Potential

Logical_Relationship cluster_problem Pathophysiological Problem cluster_mechanism Core Mechanism cluster_intervention Therapeutic Intervention cluster_target Molecular Target cluster_effect Therapeutic Effect Neuro_Disorder Neurological Disorders (e.g., SAH, Stroke) Mito_Dysfunction Mitochondrial Dysfunction Neuro_Disorder->Mito_Dysfunction involves Neuroprotection Neuroprotection Mito_Dysfunction->Neuroprotection preventing dysfunction leads to This compound This compound MitoNEET MitoNEET This compound->MitoNEET targets This compound->Neuroprotection results in MitoNEET->Mito_Dysfunction modulates

Caption: Logical flow from neurological disorder to neuroprotection via this compound.

References

A Comparative Guide to TT01001 and Other Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel dual-target agent TT01001 with established monoamine oxidase-B (MAO-B) inhibitors: Selegiline, Rasagiline, and Safinamide. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanistic insights to inform research and drug development in neurodegenerative diseases.

Executive Summary

Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, primarily acting by preventing the breakdown of dopamine (B1211576) in the brain. While Selegiline, Rasagiline, and Safinamide are well-characterized drugs with proven clinical efficacy, the emerging compound this compound presents a novel mechanistic profile by combining MAO-B inhibition with the activation of the mitochondrial protein mitoNEET. This dual action suggests a potential for not only symptomatic relief but also direct neuroprotective effects by mitigating mitochondrial dysfunction and oxidative stress. However, it is crucial to note that while Selegiline, Rasagiline, and Safinamide have undergone extensive clinical trials for Parkinson's disease, the available data for this compound is primarily from preclinical studies in other contexts, such as diabetes and subarachnoid hemorrhage. Direct comparative studies in Parkinson's disease models are currently lacking.

Data Presentation: Quantitative Comparison of MAO-B Inhibitors

The following tables summarize the key quantitative parameters of this compound and other selected MAO-B inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50) and Selectivity

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound 8.84[1]Data Not AvailableData Not Available
Selegiline 0.051[2]23[2]~450
Rasagiline 0.014 (human brain)[3]0.7 (human brain)[3]~50
Safinamide 0.098[4]580[4]>5000

Note: IC50 values can vary depending on the experimental conditions and enzyme source.

Table 2: Mechanistic and Clinical Profile

FeatureThis compoundSelegilineRasagilineSafinamide
Primary Mechanism MAO-B Inhibition, mitoNEET Agonism[1]Irreversible MAO-B Inhibition[5][6]Irreversible MAO-B Inhibition[4][7]Reversible MAO-B Inhibition[8][9]
Secondary Mechanism(s) Attenuates oxidative stress and neuronal apoptosis[1]Catecholaminergic activity enhancer[10]Potential neuroprotective effects independent of MAO-B inhibition[11]Inhibition of glutamate (B1630785) release, blockade of sodium and calcium channels[8][9]
Clinical Use InvestigationalParkinson's disease, Major Depressive Disorder[5]Parkinson's disease[7]Parkinson's disease[8]
Reversibility Reversible (MAO-B)Irreversible[5][6]Irreversible[4][7]Reversible[8][9]
Metabolites Not extensively characterizedAmphetamine metabolites[10]No amphetamine metabolites[4]Inactive metabolites[12]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

A standardized in vitro fluorometric or spectrophotometric assay is commonly employed to determine the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (B1673886) (a non-selective MAO substrate)[6][13]

  • Test compound (e.g., this compound)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[6]

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates (black plates for fluorescence detection)

  • Plate reader capable of fluorescence or absorbance measurement

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be kept low (typically <1%) to avoid interfering with enzyme activity.

  • Enzyme and Substrate Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer. Prepare a working solution of kynuramine in the assay buffer.

  • Assay Reaction: a. Add the diluted test compound or control to the wells of the 96-well plate. b. Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Detection: Kynuramine is oxidized by MAO to 4-hydroxyquinoline, which can be detected either by its fluorescence or absorbance.[14] The reaction is monitored over time.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the vehicle control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G Experimental Workflow for MAO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_comp Prepare serial dilutions of test compound and controls add_comp Add compound/control to 96-well plate prep_comp->add_comp prep_enz Prepare working solutions of MAO-A/B enzymes add_enz Add enzyme and pre-incubate prep_enz->add_enz prep_sub Prepare working solution of kynuramine substrate add_sub Initiate reaction with substrate prep_sub->add_sub add_comp->add_enz add_enz->add_sub detect Measure fluorescence/absorbance add_sub->detect calc_inhibition Calculate % inhibition detect->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Workflow for determining MAO inhibitor IC50 values.

Signaling Pathways and Mechanisms of Action

Dopamine Metabolism and MAO-B Inhibition

MAO-B is a key enzyme in the degradation of dopamine in the brain.[9] By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.

G Dopamine Metabolism and MAO-B Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor MAO-B Inhibitor (this compound, Selegiline, Rasagiline, Safinamide) Inhibitor->MAOB Inhibition DopaminergicNeuron Presynaptic Dopaminergic Neuron DopaminergicNeuron->Dopamine Synthesis & Release

MAO-B inhibitors block dopamine degradation.
This compound's Dual Mechanism: MAO-B Inhibition and mitoNEET Agonism

This compound possesses a unique dual mechanism of action. In addition to inhibiting MAO-B, it acts as an agonist for mitoNEET, a protein located on the outer mitochondrial membrane.[1] MitoNEET is involved in regulating mitochondrial function and redox homeostasis. By activating mitoNEET, this compound may offer neuroprotection by reducing oxidative stress and preventing neuronal apoptosis, mechanisms that are highly relevant to the pathology of neurodegenerative diseases.[1]

G Dual Mechanism of this compound cluster_outcomes Cellular Outcomes This compound This compound MAOB MAO-B This compound->MAOB Inhibits mitoNEET mitoNEET This compound->mitoNEET Activates Dopamine Dopamine Metabolism MAOB->Dopamine Decreases MitochondrialFunction Mitochondrial Function mitoNEET->MitochondrialFunction Regulates OxidativeStress Oxidative Stress MitochondrialFunction->OxidativeStress Reduces NeuronalApoptosis Neuronal Apoptosis MitochondrialFunction->NeuronalApoptosis Prevents OxidativeStress->NeuronalApoptosis Induces Neuroprotection Neuroprotection

This compound's dual action on MAO-B and mitoNEET.

Conclusion

This compound represents a promising investigational compound with a novel, dual mechanism of action that distinguishes it from established MAO-B inhibitors. Its ability to not only inhibit MAO-B but also activate the mitochondrial protein mitoNEET suggests a potential for both symptomatic improvement and disease-modifying neuroprotective effects. However, the current body of evidence for this compound is in its early stages and lacks direct comparative data against Selegiline, Rasagiline, and Safinamide in the context of Parkinson's disease.

For researchers and drug development professionals, this compound's unique profile warrants further investigation, particularly in preclinical models of Parkinson's disease, to elucidate its therapeutic potential. Head-to-head studies are essential to directly compare its efficacy and safety with existing MAO-B inhibitors. The established clinical profiles of Selegiline, Rasagiline, and Safinamide provide a robust benchmark for the future development of novel neuroprotective and symptomatic therapies for neurodegenerative disorders.

References

A Comparative Guide to mitoNEET Agonists: TT01001 vs. Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial outer membrane protein, mitoNEET, has emerged as a promising therapeutic target for a range of metabolic and neurodegenerative diseases. Its role in regulating mitochondrial iron homeostasis, reactive oxygen species (ROS) production, and overall mitochondrial function makes it a focal point for drug discovery. This guide provides a comparative analysis of TT01001, a novel mitoNEET agonist, against other notable mitoNEET ligands, including NL-1 and the well-established thiazolidinedione (TZD) class of drugs, such as pioglitazone (B448).

Executive Summary

This compound distinguishes itself as a selective mitoNEET agonist that notably does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key differentiator from the TZD class of drugs.[1][2] This selectivity may offer a superior safety profile by avoiding PPARγ-associated side effects like weight gain.[2][3] Preclinical studies highlight this compound's therapeutic potential in type II diabetes and neurological conditions like subarachnoid hemorrhage.[1][2][3] In contrast, the mitoNEET agonist NL-1 has shown significant promise in preclinical models of ischemic stroke.[4][5][6] Pioglitazone, a TZD, is an approved anti-diabetic medication that also targets mitoNEET, but its broader receptor activity presents a different therapeutic calculus.

Comparative Data of mitoNEET Agonists

The following table summarizes key quantitative data for this compound and other prominent mitoNEET agonists based on available preclinical research.

FeatureThis compoundNL-1Pioglitazone (and other TZDs)
Binding Affinity to mitoNEET Binds to mitoNEET (specific Ki/Kd not reported)[2][3]Ki = 1 µM[7]Kd for Rosiglitazone = 44 nM[7]
PPARγ Activation No[1][2]NoYes
Primary Therapeutic Area(s) in Research Type II Diabetes, Subarachnoid Hemorrhage[1][2][3]Ischemic Stroke[4][5][6]Type II Diabetes, Neurotrauma[8]
Key Efficacy Metrics - Improves hyperglycemia and glucose intolerance in db/db mice, comparable to pioglitazone, without weight gain.[2][3]- Reduces oxidative stress and neuronal apoptosis in a rat model of subarachnoid hemorrhage.[2]- 43% reduction in infarct volume and 68% reduction in edema in a murine model of transient middle cerebral artery occlusion (t-MCAO) when administered at reperfusion.[5][6]- IC50 of 5.95 µM for decreasing hydrogen peroxide production in neuronal cells.[6]- Stabilizes the mitoNEET 2Fe-2S cluster, increasing its half-life by approximately 10-fold.[9][10]- Improves mitochondrial bioenergetics after traumatic brain injury.
Other Reported Activities Monoamine oxidase B (MAO-B) inhibitor (IC50 = 8.84 µM)[7]Antileukemic activity (IC50s of 47.35 µM and 56.26 µM in REH and REH/Ara-C cells, respectively)[11]Insulin sensitizer

Signaling Pathways and Mechanisms of Action

Activation of mitoNEET by agonists like this compound and NL-1 triggers a cascade of events that collectively enhance cellular resilience, primarily through the modulation of mitochondrial function and the mitigation of oxidative stress. The binding of these agonists is thought to stabilize the iron-sulfur cluster of mitoNEET, influencing its ability to regulate iron and electron transfer within the mitochondria. This stabilization is a key mechanism for reducing the generation of reactive oxygen species and subsequent cellular damage.

mitoNEET_signaling cluster_agonists mitoNEET Agonists cluster_mitoNEET Mitochondrial Outer Membrane cluster_downstream Downstream Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET NL1 NL-1 NL1->mitoNEET Pioglitazone Pioglitazone Pioglitazone->mitoNEET stabilization Stabilization of [2Fe-2S] Cluster mitoNEET->stabilization p38 p38 MAPK Activation mitoNEET->p38 iron_homeostasis Modulation of Mitochondrial Iron Homeostasis stabilization->iron_homeostasis ros_reduction Reduced Reactive Oxygen Species (ROS) iron_homeostasis->ros_reduction oxidative_stress Decreased Oxidative Stress ros_reduction->oxidative_stress inflammation Reduced Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) oxidative_stress->inflammation apoptosis Decreased Apoptosis oxidative_stress->apoptosis sod2 Increased SOD2 Expression sod2->ros_reduction p38->sod2 cell_survival Increased Cell Survival inflammation->cell_survival apoptosis->cell_survival

Caption: Generalized signaling pathway of mitoNEET agonists.

Experimental Workflows

The preclinical evaluation of mitoNEET agonists typically involves a series of in vitro and in vivo experiments to determine binding affinity, cellular effects, and therapeutic efficacy in disease models.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Competitive Binding Assay (e.g., Radioligand Displacement) cellular_assays Cellular Assays (e.g., ROS production, Mitochondrial Respiration) binding_assay->cellular_assays disease_model Disease Model Induction (e.g., tMCAO, SAH, db/db mice) cellular_assays->disease_model treatment Agonist Administration disease_model->treatment outcome Outcome Assessment (e.g., Infarct Volume, Neurological Score, Blood Glucose) treatment->outcome exvivo Ex Vivo Analysis (e.g., Western Blot, Immunohistochemistry) outcome->exvivo

Caption: General experimental workflow for evaluating mitoNEET agonists.

Detailed Experimental Protocols

Competitive Binding Assay for mitoNEET Ligands

This protocol is adapted from methods used to determine the binding affinity of small molecules to mitoNEET.

  • Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for mitoNEET.

  • Materials:

    • Recombinant human mitoNEET protein.

    • Radiolabeled ligand (e.g., [3H]rosiglitazone).

    • Test compounds (e.g., this compound, NL-1).

    • Scintillation proximity assay (SPA) beads (e.g., Nickel-coated).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Microplate scintillation counter.

  • Procedure:

    • Incubate recombinant human mitoNEET with SPA beads to allow for protein binding.

    • In a 96-well plate, add the mitoNEET-coated SPA beads.

    • Add a fixed concentration of the radiolabeled ligand to each well.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the plate for a sufficient time to reach equilibrium.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • The displacement of the radiolabeled ligand by the test compound results in a decrease in the scintillation signal.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[7]

In Vivo Model of Type II Diabetes (db/db mice) for this compound Evaluation

This protocol is based on studies evaluating the anti-diabetic effects of this compound.[2][3]

  • Objective: To assess the efficacy of this compound in improving metabolic parameters in a genetic model of type II diabetes.

  • Animals: Male db/db mice and their lean littermates (db/m) as controls.

  • Procedure:

    • Acclimate the animals for at least one week before the start of the experiment.

    • Divide the db/db mice into treatment groups (e.g., vehicle control, this compound, pioglitazone).

    • Administer the respective treatments orally once daily for a specified period (e.g., 4 weeks).

    • Monitor body weight and food intake regularly throughout the study.

    • At the end of the treatment period, perform metabolic assessments, including:

      • Fasting blood glucose: Measure glucose levels in blood collected from the tail vein after an overnight fast.

      • Oral glucose tolerance test (OGTT): After an overnight fast, administer a glucose solution orally and measure blood glucose levels at various time points (e.g., 0, 30, 60, 120 minutes).

    • At the end of the study, collect tissues (e.g., skeletal muscle) for further analysis, such as measuring mitochondrial complex activity.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model for NL-1 Evaluation

This protocol is a standard method for inducing ischemic stroke in rodents to evaluate neuroprotective agents like NL-1.[8][12][13][14][15]

  • Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to assess the neuroprotective effects of NL-1.

  • Animals: Male mice (e.g., C57BL/6).

  • Procedure:

    • Anesthetize the mouse and make a midline neck incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

    • Administer the test compound (e.g., NL-1, 10 mg/kg, i.p.) at the time of reperfusion or at a specified time post-reperfusion.

    • After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.

    • Assess the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Evaluate neurological deficits using a standardized scoring system.

Conclusion

The landscape of mitoNEET agonists is expanding, offering new therapeutic avenues for a variety of diseases. This compound presents a compelling profile as a selective mitoNEET agonist devoid of PPARγ activity, which may translate to a better side-effect profile compared to traditional TZDs in the context of metabolic diseases. Its efficacy in preclinical models of type II diabetes and subarachnoid hemorrhage warrants further investigation. NL-1 has demonstrated robust neuroprotective effects in ischemic stroke models, highlighting the potential of mitoNEET agonism in acute neurological injuries. The continued exploration of these and other novel mitoNEET ligands will be crucial in realizing the full therapeutic potential of targeting this key mitochondrial protein. Researchers are encouraged to consider the specific disease context and the distinct pharmacological profiles of these compounds when designing future studies.

References

A Comparative Analysis of TT01001 and Metformin in the Management of Type 2 Diabetes in db/db Mice

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel mitoNEET ligand, TT01001, and the widely prescribed anti-diabetic drug, metformin (B114582), focusing on their efficacy in the db/db mouse model of type 2 diabetes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Metformin

This compound is a novel small molecule that binds to mitoNEET, a mitochondrial outer membrane protein, and has shown potential in improving diabetes and mitochondrial function.[1][2] It was designed based on the structure of pioglitazone (B448), another anti-diabetic drug, but notably does not activate peroxisome proliferator-activated receptor-γ (PPAR-γ).[1][2] Metformin, a biguanide, is a first-line therapy for type 2 diabetes that primarily acts by decreasing hepatic glucose production and increasing insulin (B600854) sensitivity in peripheral tissues.[3][4][5][6][7] Its molecular mechanisms are complex and involve the activation of AMP-activated protein kinase (AMPK) and inhibition of the mitochondrial respiratory chain complex I.[5][6][7]

Efficacy in db/db Mice: A Comparative Summary

While no direct head-to-head studies comparing this compound and metformin in db/db mice are available in the reviewed literature, this guide synthesizes findings from separate studies on each compound in this animal model to provide a comparative overview.

Glycemic Control

Both this compound and metformin have demonstrated significant efficacy in improving glycemic control in db/db mice.

Table 1: Comparison of Effects on Glycemic Control

ParameterThis compoundMetformin
Fasting Blood Glucose Improved hyperglycemia[1][2]Significantly reduced blood glucose levels[8]
Glucose Tolerance Improved glucose intolerance[1][2]Improved performance in oral glucose tolerance tests (OGTT)[9]
Insulin Sensitivity Implied improvement through its mechanism, though direct data on insulin sensitivity tests from the primary study is not detailed.Improves insulin sensitivity[5]
Lipid Metabolism

Both compounds have also shown beneficial effects on lipid profiles in diabetic mice.

Table 2: Comparison of Effects on Lipid Metabolism

ParameterThis compoundMetformin
Hyperlipidemia Improved hyperlipidemia[1][2]Modestly reduces low-density lipoprotein (LDL) and triglyceride levels[5]
Triglycerides (TG) Not specifically quantified in the provided abstract.Markedly reduced[10]
Total Cholesterol (TC) Not specifically quantified in the provided abstract.Markedly reduced[10]
LDL-C Not specifically quantified in the provided abstract.Markedly reduced[10]
HDL-C Not specifically quantified in the provided abstract.Significantly elevated[10]

Note: The data for metformin on specific lipid parameters is derived from studies on diabetic rats induced by a high-fat diet and streptozotocin (B1681764), which may not be directly comparable to db/db mice.

Body Weight

A key differentiator observed is the effect on body weight.

Table 3: Comparison of Effects on Body Weight

CompoundEffect on Body Weight in db/db mice
This compound Efficacy equivalent to pioglitazone without the associated weight gain[1][2]
Metformin Led to inhibition of weight gain[11]

Mechanism of Action and Signaling Pathways

The underlying mechanisms by which this compound and metformin exert their therapeutic effects are distinct.

This compound Signaling Pathway

This compound's primary target is mitoNEET, a protein located on the outer mitochondrial membrane. By binding to mitoNEET, this compound is suggested to ameliorate mitochondrial dysfunction. In db/db mice, there is a significant increase in mitochondrial complex II + III activity in skeletal muscle, which this compound was found to significantly suppress.[1][2]

TT01001_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET binds to Mito_Dysfunction Mitochondrial Dysfunction (Elevated Complex II+III activity) mitoNEET->Mito_Dysfunction modulates Metabolic_Improvement Improved Glucose & Lipid Metabolism Mito_Dysfunction->Metabolic_Improvement leads to amelioration of

Figure 1: Proposed signaling pathway for this compound.

Metformin Signaling Pathway

Metformin has a more complex and multifaceted mechanism of action. It primarily inhibits mitochondrial complex I, leading to an increase in the AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits hepatic gluconeogenesis and promotes glucose uptake in peripheral tissues.[3][5][6][12]

Metformin_Pathway cluster_liver Hepatocyte cluster_muscle Muscle Cell Metformin_in Metformin Mito_Complex_I Mitochondrial Complex I Metformin_in->Mito_Complex_I inhibits AMP_ATP_ratio ↑ AMP:ATP ratio Mito_Complex_I->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Metformin_muscle Metformin AMPK_muscle AMPK Activation Metformin_muscle->AMPK_muscle Glucose_Uptake ↑ Glucose Uptake AMPK_muscle->Glucose_Uptake Experimental_Workflow Start Start: Acclimatize db/db mice Treatment Drug Administration (this compound or Metformin) Start->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Biochemical Biochemical Analysis (Blood Glucose, Lipids) OGTT->Biochemical Tissue Tissue Collection & Analysis (e.g., muscle for mitochondrial activity) Biochemical->Tissue End End: Data Analysis & Comparison Tissue->End

References

A Comparative Guide to the Efficacy of TT01001 in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the effects of the novel mitoNEET agonist, TT01001, on oxidative stress. Its performance is objectively compared with other established and emerging therapeutic alternatives, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development for oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Mitochondria are the primary source of endogenous ROS, making them a critical target for therapeutic intervention.

This compound is a selective, orally active agonist of mitoNEET, a 17-kDa protein located on the outer mitochondrial membrane.[1] MitoNEET is recognized for its role in regulating mitochondrial function and mitigating mitochondrial dysfunction-induced oxidative stress and apoptosis.[1] By activating mitoNEET, this compound has been shown to attenuate oxidative stress and neuronal apoptosis in preclinical models, positioning it as a promising therapeutic candidate.[1]

This guide compares the effects of this compound on key oxidative stress markers against several alternatives:

  • Pioglitazone: Another thiazolidinedione (TZD) class drug that binds to mitoNEET, widely used in the treatment of type 2 diabetes.

  • NL-1: A novel mitoNEET ligand developed to enhance specificity and reduce off-target effects.

  • Coenzyme Q10 (CoQ10): A vital component of the electron transport chain and a well-established mitochondrial antioxidant.

  • N-acetylcysteine (NAC): A precursor to the potent intracellular antioxidant glutathione (B108866) (GSH).

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.

TT01001_Pathway cluster_stress Oxidative Stress Condition cluster_intervention Therapeutic Intervention cluster_mitochondrion Mitochondrion cluster_cellular_outcome Cellular Outcome Stress e.g., Subarachnoid Hemorrhage Mito_Function Mitochondrial Function Stress->Mito_Function Dysfunction Bax Bax (Pro-apoptotic) Stress->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Downregulation This compound This compound mitoNEET mitoNEET (Outer Membrane Protein) This compound->mitoNEET Activates This compound->Bax Decreases Expression This compound->Bcl2 Increases Expression mitoNEET->Mito_Function Improves ROS ROS Production Mito_Function->ROS Increased Mito_Function->ROS Reduced Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway of this compound in mitigating oxidative stress.

Experimental_Workflow cluster_groups cluster_assays start Cell Culture / Animal Model (e.g., Neuronal Cells, Rats) induce_stress Induce Oxidative Stress (e.g., H2O2, SAH model) start->induce_stress treatment Treatment Groups induce_stress->treatment control Vehicle Control treatment->control tt01001_group This compound treatment->tt01001_group alternatives Alternative Compounds (Pioglitazone, NAC, etc.) treatment->alternatives assays Perform Assays ros_assay ROS Measurement (DHE Staining) assays->ros_assay apoptosis_assay Apoptosis Assay (TUNEL Staining) assays->apoptosis_assay protein_assay Protein Expression (Western Blot for Bax/Bcl-2) assays->protein_assay lipid_assay Lipid Peroxidation (MDA Assay) assays->lipid_assay data_analysis Data Acquisition & Analysis (Microscopy, Spectrophotometry, Densitometry) ros_assay->data_analysis apoptosis_assay->data_analysis protein_assay->data_analysis lipid_assay->data_analysis conclusion Comparative Efficacy Evaluation data_analysis->conclusion

Caption: General experimental workflow for assessing anti-oxidative stress compounds.

Comparative Analysis of Efficacy

The following tables summarize the reported effects of this compound and its alternatives on key markers of oxidative stress and apoptosis.

Table 1: Effect on Reactive Oxygen Species (ROS) and Lipid Peroxidation

CompoundMarkerModel SystemResultCitation(s)
This compound *Superoxide (B77818) (ROS)Rat Subarachnoid Hemorrhage ModelSignificantly reduced DHE staining[1]
Pioglitazone ROSPancreatic Beta-Cells (MIN6)24% reduction in palmitate-induced ROS[2]
ROSMouse Islet Cells53% reduction in palmitate-induced ROS[2]
Malondialdehyde (MDA)Patients with Type 2 DiabetesSignificantly reduced serum MDA levels
NL-1 Hydrogen PeroxideNeuronal Cells (N2A)IC₅₀ of 5.95 µM for H₂O₂ production
4-Hydroxynonenal (4-HNE)Mouse Ischemic Stroke ModelDecreased 4-HNE staining
Coenzyme Q10 ROSPC12 CellsSignificantly reduced H₂O₂-induced ROS[3]
Malondialdehyde (MDA)Meta-analysis of 17 clinical trialsSignificant reduction (SMD: -2.74)[1]
N-acetylcysteine (NAC) ROSHuman Leukemia CellsCan induce extensive ROS production in some cancer cell lines
Malondialdehyde (MDA)Patients with Multiple SclerosisSignificant decrease in serum MDA
Malondialdehyde (MDA)Lead-Exposed WorkersSignificant decrease in serum, leukocyte, and erythrocyte MDA

*Note: The primary publication on this compound by Shi G, et al. (2020) qualitatively reports a significant reduction in oxidative stress markers. Specific quantitative values were not available in the abstract.

Table 2: Effect on Antioxidant Enzymes

CompoundEnzymeModel SystemResultCitation(s)
This compound --Data Not Available-
Pioglitazone --Data Not Available-
NL-1 --Data Not Available-
Coenzyme Q10 Superoxide Dismutase (SOD)Meta-analysis of 9 clinical trialsSignificant increase in activity (SMD: 1.22)[1]
Catalase (CAT)Meta-analysis of clinical trialsNo significant effect[1]
Superoxide Dismutase (SOD)PC12 CellsRestored activity after H₂O₂-induced depletion[3]
Catalase (CAT)PC12 CellsRestored activity after H₂O₂-induced depletion[3]
N-acetylcysteine (NAC) Superoxide Dismutase (SOD)Lead-Exposed WorkersNormalized activity in blood cells
Catalase (CAT)Lead-Exposed WorkersNormalized activity in blood cells
Superoxide Dismutase (SOD)Cadmium-treated RatsDecreased activity
Catalase (CAT)Cadmium-treated RatsDecreased activity

Table 3: Effect on Apoptosis Markers

CompoundMarkerModel SystemResultCitation(s)
This compound *Apoptotic Neurons (TUNEL)Rat Subarachnoid Hemorrhage ModelSignificantly reduced TUNEL-positive cells[1]
Bax (Pro-apoptotic)Rat Subarachnoid Hemorrhage ModelDecreased expression[1]
Bcl-2 (Anti-apoptotic)Rat Subarachnoid Hemorrhage ModelIncreased expression[1]
Pioglitazone Apoptotic CellsPancreatic Beta-Cells (MIN6)22% reduction in palmitate-induced apoptosis[2]
Bcl-2 (Anti-apoptotic)Hypoxic HepG2 CellsSuppressed mRNA expression
NL-1 Apoptotic Cells (TUNEL)Aged Rat Ischemic Stroke ModelDecreased TUNEL-positive cells
Coenzyme Q10 Bax (Pro-apoptotic)Ischemic Rat RetinaSignificantly decreased expression
N-acetylcysteine (NAC) Bcl-2/Bax RatioCadmium-treated RatsReduced ratio (1.17-fold change)

*Note: The primary publication on this compound by Shi G, et al. (2020) qualitatively reports a significant modulation of apoptosis markers. Specific quantitative values were not available in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of anti-oxidative stress compounds.

Dihydroethidium (DHE) Staining for Superoxide Detection

This method is used to detect intracellular superoxide radicals. DHE is cell-permeable and fluoresces red upon oxidation by superoxide and intercalation into DNA.

  • Cell/Tissue Preparation: Prepare cell cultures or tissue sections as per the experimental design. For in vivo studies, tissues may be flash-frozen and sectioned.

  • DHE Staining Solution: Prepare a 5-10 µM DHE solution in an appropriate buffer (e.g., HBSS or PBS). Protect the solution from light.

  • Incubation: Remove the culture medium or wash the tissue sections and incubate with the DHE staining solution for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells or tissues twice with buffer to remove excess DHE.

  • Imaging and Quantification: Immediately visualize the samples using a fluorescence microscope with an excitation/emission wavelength of approximately 510/595 nm. Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation and Permeabilization: Fix cells or tissue sections with 4% paraformaldehyde in PBS. Following fixation, permeabilize the samples with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

  • Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • For fluorescently labeled nucleotides, wash the samples and counterstain with a nuclear dye (e.g., DAPI).

    • For biotin-labeled nucleotides, incubate with a streptavidin-HRP conjugate followed by a substrate like DAB to produce a colored precipitate.

  • Analysis: Visualize under a microscope. Quantify apoptosis by counting the number of TUNEL-positive cells relative to the total number of cells (identified by nuclear counterstain).

Western Blot for Bax and Bcl-2 Expression

This technique is used to quantify the relative protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (e.g., at a 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection and Quantification: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system. Quantify the band intensity using densitometry software and normalize the levels of Bax and Bcl-2 to the loading control. The Bax/Bcl-2 ratio can then be calculated.[3]

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This assay measures MDA, a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).

  • Sample Preparation: Homogenize tissue samples or lyse cells. Centrifuge to collect the supernatant.

  • TBA Reaction: Add a solution of TBA to the sample supernatant. An acidic environment is typically required.

  • Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct, which has a pink color.

  • Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Conclusion

The available evidence indicates that this compound is a potent agent for mitigating oxidative stress and subsequent neuronal apoptosis in a preclinical model of subarachnoid hemorrhage.[1] Its mechanism of action, centered on the activation of the mitochondrial protein mitoNEET, represents a targeted approach to preserving mitochondrial function.

When compared to alternatives, this compound and other mitoNEET ligands like Pioglitazone and NL-1 demonstrate direct effects on mitochondrial ROS production and apoptosis. Broader-spectrum antioxidants such as Coenzyme Q10 and N-acetylcysteine also show significant efficacy in reducing systemic markers of oxidative stress like MDA and enhancing endogenous antioxidant enzyme activity.

For drug development professionals, the choice of therapeutic strategy may depend on the specific pathology. The targeted mitochondrial action of this compound could be particularly advantageous in diseases where mitochondrial dysfunction is a primary etiological factor. However, compounds like CoQ10 and NAC have a longer history of clinical use and a broader evidence base across multiple conditions.

Further research, particularly direct, head-to-head comparative studies with quantitative endpoints, is necessary to fully elucidate the relative potency and therapeutic potential of this compound against these alternatives. The detailed protocols and comparative data presented in this guide are intended to support the design and interpretation of such future investigations.

References

Replicating the TT01001 Study: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the published results of the novel mitoNEET ligand, TT01001, with established alternatives for the treatment of type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the findings of the original this compound study.

Performance Comparison of this compound and Alternatives in db/db Mice

The following tables summarize the key quantitative data from the pivotal study on this compound and compare it with data from studies on Pioglitazone (B448), Metformin (B114582), and SGLT-2 Inhibitors in the same diabetic db/db mouse model.

Table 1: Effects on Metabolic Parameters

ParameterThis compoundPioglitazoneMetforminSGLT-2 Inhibitors (Dapagliflozin)
Blood Glucose Significantly improved hyperglycemia, equivalent to pioglitazone[1]Significantly lowered blood glucose levels[2][3][4]Did not significantly affect fasting blood glucose in some studies[5][6] but lowered it in others[7]Dramatically and consistently decreased serum glucose[8][9]
Hyperlipidemia Improved hyperlipidemia[1]No specific data on hyperlipidemia in the provided results.No specific data on hyperlipidemia in the provided results.No specific data on hyperlipidemia in the provided results.
Glucose Intolerance Improved glucose intolerance[1]Improved glucose-induced insulin (B600854) secretory capacity[10]No specific data on glucose intolerance in the provided results.Ameliorates glucose homeostasis[11]
Body Weight No associated weight gain[1]Increased body weight[4]Inhibited weight gain[5]Prevented weight loss associated with disease progression[9]

Table 2: Effects on Mitochondrial Function

ParameterThis compoundPioglitazoneMetforminSGLT-2 Inhibitors (Canagliflozin)
Mitochondrial Complex II + III Activity Significantly suppressed the elevated activity in skeletal muscle[1]No specific data in the provided results.No specific data in the provided results.No specific data in the provided results.
Mitochondrial Dynamics No specific data in the provided results.No specific data in the provided results.No specific data in the provided results.Enhanced mitochondrial fusion

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide, providing a framework for replication.

This compound Study Protocol
  • Animal Model: Male db/db mice, a model for type 2 diabetes.

  • Treatment: The study assessed the pharmacological properties of this compound both in vitro and in vivo.[1]

  • Comparison: The efficacy of this compound was compared to that of pioglitazone.[1]

  • Key Parameters Measured: Hyperglycemia, hyperlipidemia, glucose intolerance, and mitochondrial complex II + III activity in skeletal muscle.[1]

Pioglitazone Study Protocol
  • Animal Model: Diabetic C57BL/KsJ db/db mice.[10]

  • Treatment: Pioglitazone was administered for 4 to 6 weeks.[2][3][10]

  • Key Parameters Measured: Blood glucose levels, insulin secretory capacity, beta-cell mass, and markers of oxidative stress.[10] Gene expression in adipose tissue and markers of islet β-cell health were also investigated.[2][3]

Metformin Study Protocol
  • Animal Model: Nine-week-old male db/db mice.[5]

  • Treatment: Metformin was administered for 2 to 4 weeks.[5][6][12]

  • Key Parameters Measured: Fasting blood glucose, body weight, serum adiponectin levels, and wound healing.[5][6][12] Some studies also examined the effects on the endothelial glycocalyx.[6]

SGLT-2 Inhibitor (Dapagliflozin) Study Protocol
  • Animal Model: db/db mice.[8][9]

  • Treatment: Dapagliflozin (B1669812) (1 mg/kg) was administered for 8, 12, and 16 weeks.[8][9]

  • Key Parameters Measured: Fasting blood glucose, body weight, and progression of diabetic kidney disease.[8][9]

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

TT01001_Mechanism This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds to Complex_II_III Complex II + III Activity This compound->Complex_II_III Suppresses elevated activity Mitochondria Mitochondria mitoNEET->Mitochondria Located on outer membrane Diabetes_Improvement Improved Diabetic Phenotype (Hyperglycemia, Hyperlipidemia, Glucose Intolerance) Complex_II_III->Diabetes_Improvement Contributes to

Caption: Mechanism of action for this compound.

Pioglitazone_Mechanism Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Activates Gene_Transcription Altered Gene Transcription (Carbohydrate & Lipid Metabolism) PPARg->Gene_Transcription Insulin_Sensitivity Improved Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Control Improved Glycemic Control Insulin_Sensitivity->Glucose_Control

Caption: Mechanism of action for Pioglitazone.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model db/db Mice This compound This compound Animal_Model->this compound Treatment Administration Pioglitazone Pioglitazone Animal_Model->Pioglitazone Treatment Administration Metformin Metformin Animal_Model->Metformin Treatment Administration SGLT2_Inhibitor SGLT-2 Inhibitor Animal_Model->SGLT2_Inhibitor Treatment Administration Metabolic_Parameters Metabolic Parameters (Blood Glucose, Lipids, etc.) This compound->Metabolic_Parameters Data Collection Mitochondrial_Function Mitochondrial Function This compound->Mitochondrial_Function Data Collection Pioglitazone->Metabolic_Parameters Data Collection Pioglitazone->Mitochondrial_Function Data Collection Metformin->Metabolic_Parameters Data Collection Metformin->Mitochondrial_Function Data Collection SGLT2_Inhibitor->Metabolic_Parameters Data Collection SGLT2_Inhibitor->Mitochondrial_Function Data Collection

Caption: General experimental workflow for drug comparison.

References

Independent Verification of TT01001's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TT01001's performance with alternative molecules, supported by available experimental data. The information is presented to facilitate independent verification and further research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a novel small molecule with a dual mechanism of action, functioning as both a selective agonist for the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B).[1] Its therapeutic potential is being explored in the context of type II diabetes and neurological disorders, primarily attributed to its ability to mitigate mitochondrial dysfunction, reduce oxidative stress, and inhibit neuronal apoptosis.[2][3]

Mechanism of Action of this compound

This compound's primary mode of action involves its direct interaction with mitoNEET, a protein implicated in regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis. By binding to mitoNEET, this compound is proposed to stabilize mitochondrial function, thereby preventing the downstream cascade of events leading to cellular damage. Additionally, this compound inhibits MAO-B, an enzyme responsible for the degradation of dopamine (B1211576) and other neurotransmitters. This inhibition can lead to increased dopamine levels and has neuroprotective effects. The IC50 value for this compound's inhibition of MAO-B has been reported as 8.84 μM.[1]

dot

TT01001_Mechanism cluster_effects Cellular Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET binds to MAOB MAO-B This compound->MAOB inhibits Mitochondria Mitochondria mitoNEET->Mitochondria located on Mito_Function Improved Mitochondrial Function Mitochondria->Mito_Function Dopamine Increased Dopamine Levels MAOB->Dopamine normally degrades Oxidative_Stress Reduced Oxidative Stress Mito_Function->Oxidative_Stress Apoptosis Inhibition of Apoptosis Oxidative_Stress->Apoptosis Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunoblotting Tissue_Homogenization Tissue Homogenization Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification Centrifugation->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Bax, anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis Experimental_Logic cluster_assays Experimental Assays cluster_outcomes Measured Outcomes cluster_interpretation Interpretation TT01001_Treatment This compound Treatment in Disease Model Western_Blot Western Blot (Bax/Bcl-2) TT01001_Treatment->Western_Blot TUNEL_Assay TUNEL Assay TT01001_Treatment->TUNEL_Assay DHE_Staining DHE Staining TT01001_Treatment->DHE_Staining Apoptosis_Level Level of Apoptosis Western_Blot->Apoptosis_Level TUNEL_Assay->Apoptosis_Level Oxidative_Stress_Level Level of Oxidative Stress DHE_Staining->Oxidative_Stress_Level Neuroprotection Neuroprotective Effect Apoptosis_Level->Neuroprotection Oxidative_Stress_Level->Neuroprotection

References

Assessing the Specificity of TT01001 as a mitoNEET Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel mitoNEET ligand, TT01001, with other known ligands. It focuses on the specificity of this compound for its target, mitoNEET, and evaluates its off-target activities to provide a comprehensive assessment for research and development applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Introduction to mitoNEET and Ligand Specificity

MitoNEET is a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane. It plays a crucial role in regulating mitochondrial function, iron and reactive oxygen species (ROS) homeostasis, and is implicated in various pathologies, including type 2 diabetes and neurodegenerative diseases. The development of specific ligands for mitoNEET is a promising therapeutic strategy. An ideal ligand should exhibit high affinity for mitoNEET while demonstrating minimal interaction with other cellular targets to reduce the risk of off-target effects and associated toxicities.

This compound is a novel small molecule designed based on the structure of pioglitazone (B448), a known mitoNEET ligand. This guide assesses the specificity of this compound by comparing its binding characteristics and off-target effects with those of established mitoNEET ligands such as pioglitazone, rosiglitazone (B1679542), and NL-1.

Comparative Analysis of mitoNEET Ligands

The specificity of a ligand is determined by its relative affinity for its intended target versus other proteins. The following tables summarize the available quantitative data for this compound and its counterparts.

On-Target Affinity for mitoNEET

This table compares the binding affinities of various ligands to mitoNEET. High affinity, indicated by a low dissociation constant (Kd) or inhibition constant (Ki), is a desirable characteristic of a specific ligand.

LigandBinding Affinity to mitoNEET (Ki/Kd)Method
This compound Binding ConfirmedRadioligand Binding Assay[1]
Pioglitazone~23 µM (Ki)Radioligand Displacement Assay[2]
Rosiglitazone44 nM (Kd)Radioligand Binding Assay[2][3]
NL-1~1 µM (Ki)Radioligand Displacement Assay[2]

Note: A specific Kd or Ki value for this compound is not publicly available in the reviewed literature, but its binding to mitoNEET has been experimentally confirmed.

Off-Target Activity Profile

Assessing the interaction of a ligand with other cellular targets is crucial for determining its specificity. This table highlights the known off-target activities of this compound and comparator compounds, focusing on Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and Monoamine Oxidase B (MAO-B).

LigandPPARγ ActivationMAO-B Inhibition (IC50)
This compound No Activation[1]8.84 µM[4]
PioglitazoneYes (Agonist)Not reported
RosiglitazoneYes (Agonist)Not reported
NL-1No Activation[5][6][7]Not reported

Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to assess the specificity of mitoNEET ligands.

mitoNEET Ligand Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound for mitoNEET by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Preparation of Reagents:

    • Recombinant human mitoNEET protein.

    • Radioligand (e.g., [3H]-rosiglitazone).

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

    • Scintillation vials and cocktail.

  • Assay Procedure:

    • In a microplate, combine the recombinant mitoNEET protein, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate the mixture at room temperature to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand using a filtration method (e.g., passing the mixture through a glass fiber filter that traps the protein-ligand complexes).

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of radioligand displaced against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

PPARγ Activation Assay

This assay is used to determine if a compound acts as an agonist for the nuclear receptor PPARγ.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with two plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a second reporter plasmid containing a promoter with PPAR response elements upstream of a luciferase gene.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • An increase in luminescence compared to the vehicle control indicates activation of PPARγ.

    • Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value for agonists.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.

Protocol:

  • Preparation of Reagents:

    • Recombinant human MAO-B enzyme.

    • MAO-B substrate (e.g., benzylamine).

    • A detection reagent that produces a fluorescent or colorimetric signal in the presence of one of the reaction products (e.g., hydrogen peroxide).

    • Test compound (e.g., this compound) at various concentrations.

    • A known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Assay Procedure:

    • In a microplate, pre-incubate the MAO-B enzyme with varying concentrations of the test compound or control.

    • Initiate the enzymatic reaction by adding the MAO-B substrate.

    • Incubate at 37°C for a specific period.

    • Stop the reaction and add the detection reagent.

  • Data Analysis:

    • Measure the fluorescence or absorbance using a plate reader.

    • A decrease in signal compared to the vehicle control indicates inhibition of MAO-B activity.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing the Assessment Framework and Biological Context

The following diagrams illustrate the logical workflow for assessing ligand specificity and the signaling pathway in which mitoNEET is involved.

G cluster_0 Ligand Specificity Assessment Workflow A Primary Screening: MitoNEET Binding Assay B Determine On-Target Affinity (Kd/Ki) A->B G Data Analysis & Comparison B->G C Secondary Screening: Off-Target Profiling D PPARγ Activation Assay C->D E MAO-B Inhibition Assay C->E F Other Off-Target Panels C->F D->G E->G F->G H Specificity Profile of this compound G->H

Caption: Workflow for assessing the specificity of a mitoNEET ligand.

G cluster_1 MitoNEET Signaling Pathway MitoNEET MitoNEET Iron Iron Homeostasis MitoNEET->Iron ROS ROS Balance MitoNEET->ROS Mito_Function Mitochondrial Function MitoNEET->Mito_Function This compound This compound This compound->MitoNEET Binds & Modulates Metabolism Cellular Metabolism Iron->Metabolism Apoptosis Apoptosis ROS->Apoptosis Mito_Function->Apoptosis Mito_Function->Metabolism

Caption: Simplified signaling pathway involving mitoNEET.

Conclusion

The available data indicates that this compound is a specific mitoNEET ligand. Its key advantage over first-generation ligands like pioglitazone and rosiglitazone is its lack of PPARγ activation, which is a significant off-target effect associated with undesirable side effects. While this compound does exhibit inhibitory activity against MAO-B, its IC50 value is in the micromolar range, suggesting a separation between its on-target mitoNEET activity and this off-target effect. Further studies to determine the precise binding affinity (Kd/Ki) of this compound for mitoNEET will provide a more complete picture of its specificity. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation and development of this compound and other novel mitoNEET ligands.

References

Safety Operating Guide

Proper Disposal of TT01001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of TT01001, a selective mitoNEET agonist and monoamine oxidase B (MAO-B) inhibitor.

This compound is utilized in research for studies related to type II diabetes and neurological disorders. Adherence to the following procedures is critical to mitigate risks associated with its handling and disposal.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the creation of dust and aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide based on standard laboratory practices for chemical waste.

  • Waste Identification and Segregation:

    • Unused or expired this compound should be considered chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

    • Contaminated materials, such as pipette tips, vials, and absorbent paper, should also be treated as this compound waste.

  • Containerization:

    • Place all this compound waste into a designated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with the chemical properties of this compound.

    • The label should clearly indicate "Hazardous Waste" and list the contents, including the full chemical name (Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate) and any known hazards.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the waste manifest or any other required documentation to the disposal service. Incineration at a licensed facility is a common and effective method for the disposal of such organic compounds.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifying concentration limits or other numerical parameters for the disposal of this compound. Disposal procedures should be based on the precautionary principle of treating the compound as potentially hazardous and following institutional and regulatory guidelines for chemical waste.

ParameterValue
CAS Number 1022367-69-6
Molecular Formula C15H19Cl2N3O2S
Recommended Storage -20°C (long-term), 0-4°C (short-term)
Disposal Classification To be determined by local regulations. Assume hazardous.

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols involving this compound. For detailed methodologies on the use of this compound in research, please refer to published scientific literature.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

TT01001_Disposal_Workflow start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate containerize Place in Labeled, Sealed Waste Container segregate->containerize storage Store in Designated Waste Accumulation Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Complete Waste Manifest/Documentation contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_node End: Proper Disposal by Licensed Facility pickup->end_node

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound, and adhere to all applicable local, state, and federal regulations for chemical waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.